Product packaging for Methyl 2-furoate(Cat. No.:CAS No. 1334-76-5)

Methyl 2-furoate

Cat. No.: B073834
CAS No.: 1334-76-5
M. Wt: 126.11 g/mol
InChI Key: HDJLSECJEQSPKW-UHFFFAOYSA-N
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Description

Methyl furan-3-carboxylate is a high-purity, versatile chemical building block of significant interest in medicinal and synthetic organic chemistry. This compound features a furan heterocycle, a privileged scaffold in drug discovery, strategically functionalized with a carboxylate ester at the 3-position. This structure makes it an excellent synthon for the construction of complex molecules, particularly through its participation in cycloaddition reactions, such as Diels-Alder, and its susceptibility to nucleophilic substitution or reduction to the corresponding alcohol or aldehyde. Researchers value Methyl furan-3-carboxylate for its role in developing novel pharmaceutical candidates, agrochemicals, and functional materials. Its primary research value lies in its ability to efficiently introduce the furan moiety, which is a common structural element in molecules with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The ester group serves as a key handle for further synthetic manipulation, enabling ring-opening, amidation, or hydrolysis to the corresponding acid, thereby expanding the scope of accessible derivatives. This reagent is essential for exploring structure-activity relationships (SAR) and for the synthesis of heterocyclic libraries in high-throughput screening campaigns.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6O3 B073834 Methyl 2-furoate CAS No. 1334-76-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl furan-2-carboxylate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6O3/c1-8-6(7)5-3-2-4-9-5/h2-4H,1H3
Source PubChem
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InChI Key

HDJLSECJEQSPKW-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

COC(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H6O3
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DSSTOX Substance ID

DTXSID7060598
Record name 2-Furancarboxylic acid, methyl ester
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Molecular Weight

126.11 g/mol
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Physical Description

Liquid, Colourless to pale yellow liquid, berry, fruity, winey, heavy odour
Record name Methyl 2-furoate
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Record name Methyl 2-furoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/610/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

181.00 to 182.00 °C. @ 760.00 mm Hg
Record name Methyl 2-furoate
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Solubility

insoluble to slightly soluble in water; soluble in oils, miscible (in ethanol)
Record name Methyl 2-furoate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.176-1.181
Record name Methyl 2-furoate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

611-13-2
Record name Methyl 2-furoate
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Record name 2-Furancarboxylic acid, methyl ester
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Record name METHYL 2-FUROATE
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Record name Methyl 2-furoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Synthesis of Methyl 2-Furoate from Furoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for the synthesis of methyl 2-furoate from furoic acid. This compound is a valuable chemical intermediate in the pharmaceutical, flavor, and fragrance industries.[1][2][3] This document details key experimental protocols, presents quantitative data for comparative analysis, and includes visualizations of the synthetic pathways.

Fischer-Speier Esterification

The most traditional and widely employed method for the synthesis of this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves the treatment of furoic acid with methanol.[2][4][5][6] The reaction is reversible, and therefore, strategies to drive the equilibrium towards the product are typically employed, such as using an excess of methanol or removing the water byproduct.[4][5]

Experimental Protocol with Sulfuric Acid Catalyst

Objective: To synthesize this compound from furoic acid using methanol and a catalytic amount of concentrated sulfuric acid.

Materials:

  • Furoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Sodium chloride (NaCl) solution (saturated, brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve furoic acid in an excess of methanol.[5]

  • Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the stirred solution.[5]

  • Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for a period of 2 to 4 hours.[2][5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.[5]

  • Dissolve the residue in ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with water, a saturated solution of sodium bicarbonate to neutralize the acid catalyst, and finally with a saturated solution of sodium chloride (brine).[5]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[5]

  • Further purification can be achieved by distillation.

Quantitative Data for Fischer-Speier Esterification
CatalystAlcoholTemperatureReaction TimeYieldReference
H₂SO₄MethanolReflux (65°C)2-4 hoursHigh[2][5]
HClMethanolNot specifiedNot specifiedGood[7]
p-TsOHMethanolRefluxNot specifiedGood[4]

Heterogeneous Solid Acid Catalysis

To overcome the challenges associated with the use of corrosive and difficult-to-separate homogeneous acid catalysts, heterogeneous solid acid catalysts have been developed. These catalysts are easily recoverable and reusable, making the process more environmentally friendly.[3][8]

Experimental Protocol with Tungstophosphoric Acid/Zirconia Catalyst

Objective: To synthesize alkyl 2-furoates using a recyclable tungstophosphoric acid/zirconia solid acid catalyst.

Materials:

  • Furoic acid

  • Methanol

  • Tungstophosphoric acid/zirconia (TPA/ZrO₂) catalyst

  • Glass tube reactor

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

Procedure:

  • Dry the TPA/ZrO₂ catalyst overnight prior to use.[3]

  • In a glass tube reactor, combine furoic acid, methanol, and the dried catalyst. A typical molar ratio would be 1:2 for furoic acid to methanol, with a catalyst loading of around 50 mg for a 1 mmol scale reaction.[8]

  • Seal the reactor and place it in a heating block or oil bath preheated to the desired reaction temperature (e.g., 125°C).[3][8]

  • Stir the reaction mixture for the specified time (e.g., 10-24 hours).[3][8]

  • After the reaction, cool the mixture and separate the catalyst by filtration or centrifugation.

  • The liquid product can be analyzed by Gas Chromatography (GC) to determine the conversion and yield.[3]

  • The recovered catalyst can be washed, dried, and reused in subsequent reactions.[3][8]

Quantitative Data for Solid Acid Catalyzed Esterification
CatalystAlcoholTemperatureReaction TimeConversionReference
ZrTPA30PEGT100n-Butanol125°C24 hours93%[3]
ZrPEGTPA30T100n-Butanol140°C24 hours90%[3]
TPA/ZrO₂Various alcohols125°C10 hoursVaries with alcohol[8]

Enzymatic Esterification

Enzymatic catalysis offers a green and highly selective alternative for the synthesis of this compound. Lipases, in particular, have been shown to be effective for this transformation.

Conceptual Workflow for Enzymatic Esterification

The enzymatic esterification of furoic acid would typically involve the following steps:

  • Immobilization of a suitable lipase, such as Candida antarctica lipase B (CALB), to enhance stability and reusability.[9]

  • Reaction of furoic acid with methanol in the presence of the immobilized lipase in an appropriate solvent system.[9]

  • Incubation of the reaction mixture under optimized conditions of temperature and agitation.

  • Separation of the immobilized enzyme from the reaction mixture by filtration.

  • Purification of the resulting this compound.

Quantitative Data for Enzymatic Esterification

A study on the lipase-catalyzed esterification of furoic acid with cetyl alcohol (as a model) in a hexane medium reported a maximum ester conversion of 90.2 ± 0.6% in 9 hours at 50°C.[9] While this was not with methanol, it demonstrates the potential of enzymatic methods.

Signaling Pathways and Experimental Workflows

Fischer_Esterification_Mechanism Furoic_Acid Furoic Acid Protonated_Carbonyl Protonated Carbonyl (Activated Electrophile) Furoic_Acid->Protonated_Carbonyl + H+ Protonated_Carbonyl->Furoic_Acid - H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + Methanol Tetrahedral_Intermediate->Protonated_Carbonyl - Methanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Methyl_Furoate This compound Protonated_Ester->Methyl_Furoate - H+ Methanol Methanol H2O Water H_plus H+

Caption: Mechanism of the Fischer-Speier Esterification of Furoic Acid.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Furoic_Acid Furoic Acid Esterification Esterification (e.g., Reflux with Acid Catalyst) Furoic_Acid->Esterification Methanol Methanol Methanol->Esterification Solvent_Removal Solvent Removal Esterification->Solvent_Removal Extraction Extraction & Washing Solvent_Removal->Extraction Drying Drying Extraction->Drying Purification Purification (e.g., Distillation) Drying->Purification Product This compound Purification->Product

Caption: General Experimental Workflow for the Synthesis of this compound.

Conclusion

The synthesis of this compound from furoic acid can be effectively achieved through several methods, with the Fischer-Speier esterification being the most conventional. The choice of method will depend on factors such as scale, environmental considerations, and available equipment. For laboratory-scale synthesis, the traditional Fischer esterification with sulfuric acid provides high yields and is procedurally straightforward. For larger-scale or green chemistry applications, the use of reusable solid acid catalysts or enzymatic methods presents significant advantages. The data and protocols provided in this guide offer a solid foundation for researchers and professionals in the field to select and implement the most suitable synthetic strategy for their needs.

References

Spectroscopic Profile of Methyl 2-Furoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl 2-furoate (C₆H₆O₃, CAS No: 611-13-2) is a key organic compound utilized as a flavoring agent and an intermediate in various chemical syntheses, including the preparation of pharmaceuticals and fragrances.[1] A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and quality control. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, tailored for researchers, scientists, and professionals in drug development.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound, respectively.

¹H NMR Spectral Data

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the protons of the furan ring and the methyl ester group.

Chemical Shift (δ) [ppm]MultiplicityIntegrationAssignment
7.60dd1HH5
7.19dd1HH3
6.52dd1HH4
3.90s3H-OCH₃

dd: doublet of doublets, s: singlet Data obtained in CDCl₃ at 400 MHz.[2]

¹³C NMR Spectral Data

The carbon NMR spectrum provides insight into the carbon skeleton of the molecule.

Chemical Shift (δ) [ppm]Assignment
159.16C=O (Ester)
146.46C5
144.77C2
117.98C3
111.93C4
51.84-OCH₃

Data obtained in CDCl₃ at 25.16 MHz.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the ester and furan moieties.

Wavenumber (cm⁻¹)Assignment
~1720C=O stretch (Ester)
~1580C=C stretch (Furan ring)
~1470C-H bend
~1290, 1180C-O stretch (Ester)
~1020C-O-C stretch (Furan ring)
~760C-H out-of-plane bend (Furan ring)

Note: The exact peak positions may vary slightly depending on the experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The electron ionization (EI) mass spectrum of this compound is presented below.

m/zRelative Intensity (%)Assignment
12647.03[M]⁺ (Molecular Ion)
9599.99[M - OCH₃]⁺
67-[C₄H₃O]⁺
3943.82[C₃H₃]⁺

Data obtained via Electron Ionization (EI).[2]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a standard 5 mm NMR tube.

Instrumentation: A 400 MHz (for ¹H NMR) or a 100 MHz (for ¹³C NMR) spectrometer is typically used.

¹H NMR Acquisition: The spectrum is acquired using a standard single-pulse experiment. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (typically 8-16) are averaged to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

Infrared (IR) Spectroscopy (ATR)

Sample Preparation: As this compound is a liquid at room temperature, a neat sample can be analyzed directly. A single drop of the liquid is placed onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal) is used.

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. The sample is then applied to the crystal, and the sample spectrum is recorded. The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source is used.

GC Conditions: A capillary column (e.g., a 30 m x 0.25 mm DB-5 or equivalent) is used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities. Helium is typically used as the carrier gas.

MS Conditions: The mass spectrometer is operated in EI mode at 70 eV. The mass range is scanned from m/z 35 to 200.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Neat Liquid Sample->Prep_IR Prep_MS Dilute in Solvent Sample->Prep_MS NMR NMR Spectroscopy Prep_NMR->NMR IR IR Spectroscopy Prep_IR->IR MS Mass Spectrometry Prep_MS->MS NMR_Data Chemical Shifts Multiplicity Integration NMR->NMR_Data IR_Data Wavenumbers (Functional Groups) IR->IR_Data MS_Data m/z Values (Molecular Weight, Fragmentation) MS->MS_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Workflow of Spectroscopic Analysis for this compound.

NMR_Signaling_Pathway cluster_protons Protons (¹H) cluster_carbons Carbons (¹³C) H5 H5 (δ 7.60) H3 H3 (δ 7.19) H4 H4 (δ 6.52) OCH3_H -OCH3 (δ 3.90) CO C=O (δ 159.16) C5 C5 (δ 146.46) C2 C2 (δ 144.77) C3 C3 (δ 117.98) C4 C4 (δ 111.93) OCH3_C -OCH3 (δ 51.84) Molecule This compound Structure Molecule->H5 ¹H NMR Signals Molecule->H3 ¹H NMR Signals Molecule->H4 ¹H NMR Signals Molecule->OCH3_H ¹H NMR Signals Molecule->CO ¹³C NMR Signals Molecule->C5 ¹³C NMR Signals Molecule->C2 ¹³C NMR Signals Molecule->C3 ¹³C NMR Signals Molecule->C4 ¹³C NMR Signals Molecule->OCH3_C ¹³C NMR Signals

Caption: NMR Signal Assignments for this compound.

References

An In-depth Technical Guide to Methyl 2-Furoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 2-furoate, a versatile heterocyclic compound with significant applications in chemical synthesis, flavor and fragrance industries, and as a building block in drug discovery. This document details its chemical identity, physicochemical properties, synthesis protocols, and key applications, presenting data in a structured and accessible format for technical audiences.

Chemical Identity and Properties

This compound, also known as methyl pyromucate, is the methyl ester of 2-furoic acid.[1][2] It is a key intermediate in organic synthesis and is recognized for its characteristic fruity and mushroom-like odor.[1]

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 611-13-2[1][2][3][4]
IUPAC Name methyl furan-2-carboxylate[2][4]
Synonyms Methyl furan-2-carboxylate, Methyl pyromucate, 2-Furancarboxylic acid methyl ester, Mefat, FEMA 2703[1][2][3]
Molecular Formula C₆H₆O₃[1][2][3]
Molecular Weight 126.11 g/mol [1][3]
InChI 1S/C6H6O3/c1-8-6(7)5-3-2-4-9-5/h2-4H,1H3[2]
InChIKey HDJLSECJEQSPKW-UHFFFAOYSA-N[2]
SMILES COC(=O)c1ccco1

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance Clear pale yellow to brown liquid[1], Orange liquid[5]
Odor Pleasant, fruity, mushroom-like[1]
Boiling Point 181 °C (lit.)[1]
Density 1.179 g/mL at 25 °C (lit.)[1]
Refractive Index n20/D 1.487 (lit.)[1]
Flash Point 73 °C (163.4 °F) - closed cup
Solubility Slightly soluble in water, chloroform, and methanol[1]
LogP 0.99[1]

Synthesis and Experimental Protocols

This compound can be synthesized through several routes, most commonly via the esterification of 2-furoic acid or the oxidative esterification of furfural.

This method involves the reaction of 2-furoic acid with methanol in the presence of an acid catalyst.

Experimental Procedure:

  • Combine 15g of 2-furoic acid, a corresponding molar equivalent of methanol, and a catalytic amount of sodium hydrogen sulfate (NaHSO₄·H₂O) in a three-port flask equipped with a stirrer and condenser.[6]

  • Add a boiling chip and heat the mixture to reflux with constant stirring.[6]

  • Monitor the reaction progress by measuring the acid value of the mixture at set time intervals. The esterification rate can be calculated from the change in acid value.[6]

  • Upon completion (typically after 150 minutes for optimal yield), cool the reaction mixture to room temperature.[6]

  • Transfer the mixture to a separatory funnel and add 40 mL of water, then stir.[6]

  • Separate the aqueous layer. Wash the organic layer with a saturated sodium carbonate solution until it is weakly alkaline, followed by a wash with a small amount of saturated saline solution until neutral.[6]

  • Dry the organic layer over anhydrous sodium sulfate.

  • Purify the crude product by vacuum distillation, collecting the fraction at 150-155 °C (at 0.08 MPa) to obtain pure this compound.[6]

This protocol describes a greener synthesis route using a heterogeneous catalyst.

Experimental Procedure:

  • Charge a 25 mL side-armed round-bottomed flask with furfuryl alcohol (1 mmol), 10 mg of Pd@g-C₃N₄ catalyst, and 5.0 mL of methanol.[7]

  • Equip the flask with a magnetic stirring bar and a balloon filled with air.[7]

  • Irradiate the reaction mixture with visible light using a 20-W domestic bulb at a set temperature for 12 hours.[7]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[7]

  • After the reaction is complete, separate the catalyst by centrifugation.[7]

  • Extract the product from the supernatant using ethyl acetate.[7]

  • Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the resulting residue by flash column chromatography (eluent: petroleum ether or a mixture of petroleum ether/ethyl acetate) to yield high-purity this compound.[1]

Applications in Research and Drug Development

This compound is a valuable building block for the synthesis of more complex molecules with potential biological activity.

  • Synthesis of Heterocyclic Compounds: It is utilized in the synthesis of various heterocyclic compounds, including cis-fused 5-oxofuro[2,3-b]furans and sesquiterpene lactones.[1][8] These molecular scaffolds are of interest in drug discovery.

  • Flavor and Fragrance: Due to its distinct aroma, it is used as a flavoring agent in foods and beverages and as a component in perfumes.[6] It is a naturally occurring volatile compound in foods such as tequila, okra, and black currant juice.[1]

  • Potential Biological Activity: Some studies suggest that this compound may possess antibacterial and antifungal properties, warranting further investigation for applications in food preservation and disease control.[6]

  • Biomarker Potential: As it has been detected in various foods like fruits, coffee, and nuts, it could serve as a potential biomarker for the consumption of these food items.[6][9]

Visualized Workflows and Relationships

The following diagrams illustrate key processes and relationships involving this compound.

G cluster_synthesis Synthesis of this compound Furfural Furfural FuroicAcid 2-Furoic Acid Furfural->FuroicAcid Oxidation MethylFuroate This compound FuroicAcid->MethylFuroate Esterification Methanol Methanol Methanol->MethylFuroate

Caption: Synthesis pathways leading to this compound.

G cluster_purification Purification Workflow CrudeProduct Crude Reaction Mixture Extraction Solvent Extraction (Ethyl Acetate) CrudeProduct->Extraction Washing Aqueous Washing (Na2CO3, Saline) Extraction->Washing Drying Drying (Anhydrous Na2SO4) Washing->Drying Filtration Filtration Drying->Filtration Concentration Concentration (Reduced Pressure) Filtration->Concentration Purification Purification (Vacuum Distillation or Column Chromatography) Concentration->Purification PureProduct Pure this compound Purification->PureProduct

Caption: General purification workflow for this compound.

G cluster_applications Applications of this compound MethylFuroate This compound BuildingBlock Chemical Building Block MethylFuroate->BuildingBlock FlavorFragrance Flavor & Fragrance MethylFuroate->FlavorFragrance DrugDiscovery Drug Discovery BuildingBlock->DrugDiscovery Synthesis of Bioactive Molecules Agrochemical Potential Agrochemicals BuildingBlock->Agrochemical Synthesis of Pesticides/Herbicides

References

Physical properties of Methyl 2-furoate (boiling point, density)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical Properties of Methyl 2-furoate

This technical guide provides a comprehensive overview of the key physical properties of this compound, with a specific focus on its boiling point and density. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Quantitative Data Summary

The physical properties of this compound have been determined through various experimental measurements. The following table summarizes the reported values for its boiling point and density under specified conditions.

Physical PropertyValueConditionsReference(s)
Boiling Point 181 - 182 °Cat 760 mmHg[1][2]
181.3 °CNot specified[3]
181 °C(literature value)[4][5]
81 - 82 °Cat 20 mmHg[2]
178 - 180 °Cat 60 mmHg
146 - 148 °Cat 0.75 mmHg[4]
Density 1.179 g/mLat 25 °C (literature value)[4][5]
1.179 g/cm³Not specified[6]
1.175Not specified[3]
1.176 - 1.181Not specified[1]
1.170 - 1.180at 25 °C[2]

Experimental Protocols

The determination of boiling point and density for a chemical compound like this compound is achieved through standardized laboratory procedures. While the specific experimental reports for the cited values are not detailed in the search results, the following represents the common and accepted methodologies in the field.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The normal boiling point is measured at an atmospheric pressure of 760 mmHg.

Common Methodologies:

  • Distillation Method: A simple or fractional distillation apparatus is set up with the sample (at least 5 mL) in a distilling flask with boiling chips. A thermometer is placed so that the top of the bulb is level with the bottom of the side-arm of the flask. The liquid is heated, and as it boils, the vapor rises, surrounds the thermometer bulb, and condenses in the condenser. The temperature at which the liquid is actively distilling and the temperature on the thermometer remains constant is recorded as the boiling point. The barometric pressure is also recorded.[7]

  • Reflux Method: A flask containing the liquid and boiling chips is fitted with a condenser in a vertical position.[7] The liquid is heated to a boil. The thermometer bulb is positioned in the vapor phase below the condenser to measure the temperature of the vapor that is in equilibrium with the boiling liquid.[7] This provides an accurate boiling point reading, as it minimizes the risk of superheating.[7]

  • Thiele Tube Method: This microscale method involves placing a small amount of the sample in a fusion tube, along with an inverted capillary tube. The tube is attached to a thermometer and heated in a Thiele tube containing high-boiling mineral oil. As the sample is heated, air expands from the capillary tube. At the boiling point, a rapid and continuous stream of bubbles emerges from the capillary. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[7]

Density Determination

Density is the mass of a substance per unit volume. For a liquid like this compound, it is typically measured in g/mL or g/cm³.

Common Methodology:

  • Pycnometer Method: A pycnometer, a glass flask with a precise and known volume, is used for this measurement.

    • The empty pycnometer is first weighed.

    • It is then filled with the sample liquid (this compound), and excess liquid is removed to ensure the volume is exact. Care is taken to avoid air bubbles.

    • The filled pycnometer is weighed again.

    • The temperature of the liquid is recorded, as density is temperature-dependent.

    • The mass of the liquid is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

    • The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Visualizations

The following diagram illustrates the logical relationship between this compound and its primary physical properties discussed in this guide.

G Figure 1: Physical Properties of this compound A This compound (C6H6O3) B Physical Properties A->B exhibits C Boiling Point B->C includes D Density B->D includes E 181-182 °C @ 760 mmHg C->E is F 1.179 g/mL @ 25 °C D->F is

Figure 1: Physical Properties of this compound

References

An In-depth Technical Guide to the Solubility of Methyl 2-Furoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl 2-furoate in various solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document summarizes the existing qualitative and semi-quantitative data. Furthermore, it details standardized experimental protocols that can be employed to determine the precise quantitative solubility of this compound, a crucial parameter for its application in research, drug development, and chemical synthesis.

Core Topic: Solubility of this compound

This compound is a versatile organic compound utilized as an intermediate in pharmaceutical synthesis, a flavoring agent, and a solvent.[1] Its solubility profile is a critical factor influencing its utility in these applications, governing its miscibility, reaction kinetics, and bioavailability in various formulations.

Data Presentation: Solubility of this compound

The following table summarizes the available solubility data for this compound. It is important to note that much of the data for organic solvents is qualitative or semi-quantitative in nature.

SolventChemical FormulaSolubilityTemperature (°C)Remarks
WaterH₂O13320 mg/L25Estimated value. Described as limited or slightly soluble.[2]
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO200 - 250 mg/mLNot SpecifiedSemi-quantitative. Ultrasonication may be required.[3][4]
EthanolC₂H₅OHMiscibleNot SpecifiedGenerally described as soluble or miscible.[5]
MethanolCH₃OHSlightly SolubleNot SpecifiedQualitative description.[1]
ChloroformCHCl₃Slightly SolubleNot SpecifiedQualitative description.[1]
Common Organic SolventsVariousModerately SolubleNot SpecifiedGeneral qualitative assessment.[5]
OilsVariousSolubleNot SpecifiedGeneral qualitative assessment.[5]

Experimental Protocols

To obtain precise and accurate quantitative solubility data for this compound, standardized experimental methods are necessary. The following protocols describe the widely accepted shake-flask method, which is considered the gold standard for determining the equilibrium solubility of a compound. This method has been adapted for a liquid solute like this compound.

Shake-Flask Method for Solubility Determination

Objective: To determine the equilibrium solubility of liquid this compound in a given solvent at a specified temperature.

Principle: An excess of the solute (this compound) is mixed with a solvent and agitated at a constant temperature for a sufficient period to reach equilibrium. The concentration of the solute in the saturated solution is then determined analytically.

Materials and Equipment:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Thermostatic shaker bath or incubator

  • Calibrated thermometer

  • Analytical balance

  • Glass vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:

  • Preparation of Solvent: Equilibrate the chosen solvent to the desired experimental temperature.

  • Sample Preparation: Add an excess amount of this compound to a series of glass vials.

  • Addition of Solvent: Accurately pipette a known volume of the temperature-equilibrated solvent into each vial containing the this compound.

  • Equilibration: Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature. Agitate the vials for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. The presence of a distinct layer of undissolved this compound should be visible.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow for phase separation.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant (the solvent saturated with this compound) using a pipette. Immediately filter the aliquot through a syringe filter to remove any undissolved microdroplets.

  • Dilution: Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

  • Data Analysis: Calculate the solubility of this compound in the solvent at the specified temperature, expressed in units such as mg/mL or mol/L. The results from different equilibration times should be compared to confirm that equilibrium was achieved.

Mandatory Visualizations

Logical Relationship of Solubility Principles

Factors Influencing Solubility cluster_A Solute cluster_B Solvent cluster_C Conditions A Solute Properties (this compound) D Solubility A->D A1 Polarity A2 Molecular Size B Solvent Properties B->D B1 Polarity B2 Hydrogen Bonding C System Conditions C->D C1 Temperature C2 Pressure

Caption: Key factors influencing the solubility of a solute in a solvent.

Experimental Workflow for Solubility Determination

Shake-Flask Method Workflow Start Start Prep Prepare Saturated Solution (Excess Solute + Solvent) Start->Prep Equilibrate Equilibrate at Constant Temperature (24-72h Agitation) Prep->Equilibrate Separate Phase Separation (Centrifugation/Settling) Equilibrate->Separate Filter Filter Supernatant Separate->Filter Dilute Dilute Filtrate Filter->Dilute Analyze Analyze by HPLC/GC Dilute->Analyze Calculate Calculate Solubility Analyze->Calculate End End Calculate->End

Caption: A generalized workflow for the shake-flask solubility determination method.

References

Toxicological Profile and Safety Data of Methyl 2-furoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile and safety data for Methyl 2-furoate (CAS No. 611-13-2). The information is compiled from regulatory assessments, peer-reviewed literature, and industry safety evaluations to support risk assessment and safety planning in research and development.

Executive Summary

This compound is a flavoring agent and fragrance ingredient with moderate acute oral toxicity and low dermal toxicity. It is classified as a skin and eye irritant. Genotoxicity data indicates a positive result in a human cell-based assay at cytotoxic concentrations, but a standard bacterial reverse mutation assay (Ames test) was negative. There is insufficient data to assess carcinogenicity or reproductive toxicity directly, though systemic exposure levels from current uses are below the Threshold of Toxicological Concern (TTC) for these endpoints. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established a group Acceptable Daily Intake (ADI) of 0-0.5 mg/kg body weight for this compound and related substances.

Chemical and Physical Properties

PropertyValueReference
CAS Number 611-13-2[1]
Molecular Formula C₆H₆O₃[2]
Molecular Weight 126.11 g/mol [2]
Synonyms Methyl furan-2-carboxylate, Methyl pyromucate[2]
Physical Form Colorless to pale yellow liquid[1]
Boiling Point 181 °C @ 760 mmHg[2]
Density 1.179 g/mL at 25 °C[3]
Solubility Insoluble to slightly soluble in water; soluble in oils[1][2]

Toxicological Data

Acute Toxicity

This compound demonstrates moderate acute toxicity via the oral route and is considered harmful if it comes into contact with the skin.[3][4]

EndpointSpeciesRouteValueClassificationReference
LD₅₀RatOral300 mg/kgCategory 3 (Toxic if swallowed)[4][5]
LD₅₀RabbitDermal> 1250 mg/kgCategory 4 (Harmful in contact with skin)[3][4]
LDLoRatIntraperitoneal75 mg/kg-[4]

LD₅₀: Lethal Dose, 50%; LDLo: Lowest Published Lethal Dose

Skin and Eye Irritation & Sensitization

The substance is classified as an irritant to the skin and eyes and may cause respiratory irritation.[3][4][6] However, it is not considered a skin sensitizer at current use levels.[7]

EndpointSpecies/TestResultClassificationReference
Skin Irritation -IrritatingSkin Irrit. 2[3]
Eye Irritation -Causes serious eye irritationEye Irrit. 2[3]
Respiratory Irritation -May cause respiratory irritationSTOT SE 3[3]
Skin Sensitization Human Maximization TestNo reactions observed at 6900 µg/cm²Not a sensitizer at current use levels[7]
Genotoxicity

Genotoxicity data is mixed. A human cell-based BlueScreen assay was positive for genotoxicity at the highest tested concentration, which also induced cytotoxicity.[7] However, a standard bacterial reverse mutation (Ames) test, conducted according to OECD Guideline 471, was negative.[7] Based on the weight of evidence, it is not considered a genotoxicity concern at current exposure levels.[7]

AssaySystemMetabolic ActivationConcentrationResultReference
BlueScreen AssayHuman CellsWith and Without1261 µg/mLPositive (with cytotoxicity)[7]
Ames Test (OECD 471)S. typhimurium & E. coliWith and WithoutUp to 5000 µ g/plate Negative[7]
Reproductive and Developmental Toxicity

There are insufficient specific reproductive toxicity data available for this compound.[7] However, the total systemic exposure from its use as a fragrance ingredient (0.16 µg/kg/day) is significantly below the Threshold of Toxicological Concern (TTC) for a Cramer Class II substance (9 µg/kg/day), indicating a low risk for this endpoint at current use levels.[7]

Carcinogenicity

No long-term carcinogenicity studies on this compound were identified.

Metabolism

The primary metabolic pathway for this compound, as a carboxylic acid ester, is anticipated to be hydrolysis by esterase enzymes, which are abundant in the liver, plasma, and intestinal mucosa. This reaction would yield 2-furoic acid and methanol.

Metabolism M2F This compound FA 2-Furoic Acid M2F->FA Hydrolysis MeOH Methanol M2F->MeOH Enzyme Carboxylesterases (Liver, Plasma, Intestine) Enzyme->M2F

Anticipated metabolic hydrolysis of this compound.

Regulatory and Safety Assessments

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound and concluded that there is no safety concern at current levels of intake when used as a flavoring agent.[2][8] A group ADI of 0-0.5 mg/kg bw was established for this compound along with several other structurally related furan derivatives.[2][8]

Experimental Protocols

The following sections describe the standard methodologies for key toxicological assays cited in this guide.

Bacterial Reverse Mutation Test (Ames Test) - OECD Guideline 471

This assay evaluates the potential of a substance to induce gene mutations (point mutations) in bacteria.[9]

  • Principle: Amino acid-requiring strains of Salmonella typhimurium and Escherichia coli are exposed to the test substance.[2][9] If the substance is a mutagen, it will cause a reverse mutation, restoring the gene's function and allowing the bacteria to synthesize the required amino acid and form colonies on a minimal medium agar.

  • Methodology:

    • Strains: A minimum of five bacterial strains are used, typically S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or TA97a, to detect various types of mutations like frameshifts and base-pair substitutions.[2]

    • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), which is a rat liver homogenate, to simulate mammalian metabolism.[4]

    • Procedure: Two methods are common: the plate incorporation and the pre-incubation method. In both, bacteria, the test substance at various concentrations, and (if required) the S9 mix are combined and ultimately plated on minimal agar.

    • Incubation: Plates are incubated at 37°C for 48-72 hours.

    • Evaluation: The number of revertant colonies is counted. A substance is considered mutagenic if it produces a dose-dependent increase in revertant colonies or a reproducible and significant increase at one or more concentrations.

Acute Dermal Irritation/Corrosion Test - OECD Guideline 404

This test assesses the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

  • Principle: The test substance is applied in a single dose to the skin of an experimental animal, with untreated skin serving as a control.

  • Methodology:

    • Animal Model: The albino rabbit is the recommended species.

    • Application: A 0.5 mL (liquid) or 0.5 g (solid) dose is applied to a small patch of shaved skin (approx. 6 cm²).

    • Exposure: The test site is covered with a gauze patch for a 4-hour exposure period. After exposure, the residual substance is removed.

    • Observation: The skin is examined for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of effects.

    • Scoring: Skin reactions are scored based on a standardized grading system. The substance is considered an irritant if responses persist to the end of the observation period.

Acute Eye Irritation/Corrosion Test - OECD Guideline 405

This test evaluates the potential of a substance to cause damage to the eye after a single application.[9]

  • Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an animal, with the untreated eye serving as a control.

  • Methodology:

    • Animal Model: The albino rabbit is the recommended species.

    • Procedure: A sequential testing strategy is used, starting with a single animal. If severe effects are noted, no further testing is done. If results are mild or equivocal, up to two additional animals may be used for confirmation.[9]

    • Application: A single dose (typically 0.1 mL of liquid or 100 mg of solid) is instilled into the conjunctival sac.

    • Observation: The eyes are examined for effects on the cornea (opacity), iris, and conjunctiva (redness, swelling) at 1, 24, 48, and 72 hours after application. The observation period can be extended to 21 days to assess reversibility.

    • Pain Management: The guideline recommends the use of topical anesthetics and systemic analgesics to minimize animal distress.

Toxicological Assessment Workflow

The safety assessment of a chemical like this compound typically follows a tiered approach, starting with computational and in vitro data before proceeding to in vivo studies, if necessary.

Workflow cluster_0 Tier 1: In Silico & In Vitro Assessment cluster_1 Tier 2: In Vivo Assessment cluster_2 Tier 3: Repeated Dose & Reproductive Toxicity InSilico In Silico Analysis (e.g., QSAR, TTC) InVitro In Vitro Testing InSilico->InVitro Guides further testing Risk Risk Assessment & ADI Establishment InSilico->Risk Genotox Genotoxicity (Ames Test - OECD 471) InVitro->Genotox Irritation Skin/Eye Irritation (e.g., OECD 439/492) InVitro->Irritation AcuteTox Acute Toxicity (Oral, Dermal - OECD 401/402) InVitro->AcuteTox If warranted InVitro->Risk Repeated Repeated Dose Toxicity (e.g., OECD 407/408) AcuteTox->Repeated If warranted AcuteTox->Risk Dermal Dermal/Eye Irritation (OECD 404/405) Repeated->Risk Repro Reproductive/Developmental Tox. (e.g., OECD 414/421)

Generalized workflow for chemical toxicology assessment.

References

Discovery and history of Methyl 2-furoate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Methyl 2-furoate: Discovery and History

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound. Tailored for researchers, scientists, and professionals in drug development, this document details key experimental protocols, presents quantitative data in a structured format, and visualizes critical processes for enhanced understanding.

Discovery and Historical Context

The history of this compound is intrinsically linked to its parent compound, 2-furoic acid.

The Precursor: 2-Furoic Acid

The journey began in 1780 when chemist Carl Wilhelm Scheele first described 2-furoic acid, which he obtained through the dry distillation of mucic acid.[1] This led to its initial name, pyromucic acid. This discovery marked the first-ever synthesis of a furan compound, predating the isolation of furfural by over four decades.[1] The name "furoic acid" and its derivatives are derived from the Latin word furfur, meaning bran, which was the source material for these compounds.[1]

Industrially, 2-furoic acid is produced from furfural. A common method is the Cannizzaro reaction, where furfural undergoes disproportionation in an aqueous sodium hydroxide solution to yield a 1:1 molar ratio of 2-furoic acid and furfuryl alcohol.[1] Alternatively, it can be synthesized through the oxidation of furfural or furfuryl alcohol.[1][2]

Emergence of this compound

While the precise discoverer and date of the first synthesis of this compound are not well-documented in modern references, it is understood to have been first prepared in the early 20th century amid broader research into furan derivatives.[3] Its synthesis is most commonly achieved via the acid-catalyzed esterification of 2-furoic acid with methanol, a classic reaction known as the Fischer esterification.[3]

Physicochemical Properties

This compound is a clear, pale yellow to brown liquid with a characteristic fruity, mushroom-like odor.[3] It is also known by several synonyms, including Methyl furan-2-carboxylate, Methyl pyromucate, and 2-(Methoxycarbonyl)furan.[3][4]

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₆H₆O₃[3][4]
Molecular Weight 126.11 g/mol [5]
CAS Number 611-13-2[5]
Appearance Clear pale yellow to brown liquid[3]
Boiling Point 181 °C
Density 1.179 g/mL at 25 °C
Refractive Index n20/D 1.487
Solubility Slightly soluble in water; soluble in organic solvents[3]
Odor Pleasant, fruity, mushroom-like[3]
Taste Sweet, tart, fruity[3]

Synthesis and Experimental Protocols

The synthesis of this compound is typically a two-step process starting from furfural: the oxidation of furfural to 2-furoic acid, followed by the esterification of the acid with methanol. More recent methods also explore a one-step oxidative esterification.[6]

Protocol 1: Synthesis of 2-Furoic Acid via Furfural Oxidation

This protocol describes the synthesis of 2-furoic acid using a cuprous oxide-silver oxide catalyst.

Materials:

  • Furfural (freshly distilled)

  • Sodium hydroxide (NaOH)

  • Cuprous oxide (Cu₂O)

  • Silver nitrate (AgNO₃)

  • 30% Sulfuric acid (H₂SO₄)

  • Activated carbon

  • Ether

Procedure:

  • A three-necked flask is equipped with a stirrer, two dropping funnels, and a gas inlet tube.

  • To the flask, add 250 mL of a 2.5% NaOH solution and the cuprous oxide-silver oxide catalyst. The catalyst is prepared by suspending 9.6 g of commercial cuprous oxide in the NaOH solution and adding a solution of 0.5 g of silver nitrate in 15 mL of water.[2]

  • Place 96 g (1.0 mole) of freshly distilled furfural in one dropping funnel and a solution of 40 g (1.0 mole) of NaOH in 100 mL of water in the other.[2]

  • Heat the flask contents to approximately 55°C, begin vigorous stirring, and bubble a rapid stream of oxygen through the mixture.

  • Simultaneously add the furfural and NaOH solution from the dropping funnels over 20-25 minutes.[2]

  • After the addition is complete, continue stirring and the oxygen stream for one hour.

  • Separate the catalyst by filtration. Extract the aqueous solution with three 30 mL portions of ether to remove unreacted furfural and byproducts.[2]

  • Acidify the aqueous solution with 30% sulfuric acid, add 6-7 g of activated carbon, and boil for 45 minutes.[2]

  • Filter the hot solution and cool the filtrate to 0°C for at least one hour to crystallize the 2-furoic acid.

  • Collect the product by suction filtration and wash with small portions of ice water. The resulting 2-furoic acid appears as pale pink needles.[2]

G Synthesis Pathway of this compound Furfural Furfural FuroicAcid 2-Furoic Acid Furfural->FuroicAcid Oxidation (e.g., Cannizzaro Reaction) MethylFuroate This compound FuroicAcid->MethylFuroate Fischer Esterification Methanol Methanol Methanol->MethylFuroate Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->MethylFuroate

Caption: General synthesis pathway from Furfural to this compound.

Protocol 2: Fischer Esterification of 2-Furoic Acid

This protocol details the common laboratory method for synthesizing this compound.

Materials:

  • 2-Furoic acid

  • Methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-furoic acid (1.0 equivalent) in an excess of methanol (e.g., to create a 0.33 M solution).[7]

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (typically 0.1 to 1.0 equivalent) to the solution while stirring.[7][8]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reaction is typically heated for several hours (e.g., 4 hours).[3][7] The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Quenching and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure (rotary evaporator).[8]

    • Dilute the residue with ethyl acetate and water.[7][8]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic phase sequentially with a saturated NaHCO₃ solution (to neutralize the acid catalyst) and then with brine.[8]

  • Drying and Filtration: Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄, then filter to remove the solid.[8]

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by distillation to yield pure this compound.[3]

G Experimental Workflow: Fischer Esterification cluster_reaction Reaction cluster_workup Work-up & Purification Mix 1. Mix 2-Furoic Acid, Methanol, and H₂SO₄ Reflux 2. Heat to Reflux (e.g., 4 hours) Mix->Reflux Cool 3. Cool to Room Temp & Remove Excess MeOH Reflux->Cool Extract 4. Dilute with EtOAc & Extract with Water Cool->Extract Wash 5. Wash Organic Layer (NaHCO₃, Brine) Extract->Wash Dry 6. Dry with Na₂SO₄ & Filter Wash->Dry Purify 7. Concentrate & Distill Dry->Purify

Caption: Step-by-step workflow for the synthesis of this compound.

Applications

This compound is a valuable compound with applications across several industries:

  • Flavor and Fragrance: It is approved for use as a flavoring agent by FEMA (Flavor and Extract Manufacturers Association).[9] It imparts sweet, fruity, earthy, and sometimes caramel or tobacco notes to food products, beverages, and perfumes.[3][10][11] It occurs naturally in trace amounts in foods like coffee, cocoa, and various fruits.[3][12]

  • Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of more complex bioactive molecules and heterocyclic scaffolds.[3][10] For example, it has been used in the preparation of sesquiterpene lactones and cis-fused 5-oxofuro[2,3-b]furans, which are substructures in some natural products.

  • Organic Synthesis: It is also utilized as a general solvent and reagent in various chemical syntheses.[3]

Conclusion

From its origins rooted in the 18th-century discovery of 2-furoic acid, this compound has become an important specialty chemical. Its synthesis, primarily through the robust and well-understood Fischer esterification of a biomass-derived precursor, is a staple of organic chemistry. With its unique sensory properties and its utility as a synthetic building block, this compound continues to be a relevant compound for researchers and professionals in the chemical, food, and pharmaceutical industries.

References

A Comprehensive Technical Guide to the Commercial Availability and Suppliers of Methyl 2-Furoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Methyl 2-furoate, a versatile heterocyclic compound, serves as a crucial building block in the synthesis of a wide array of pharmaceutical and agrochemical agents. Its unique chemical structure makes it an important intermediate in the development of novel therapeutic compounds. This guide provides an in-depth overview of the commercial landscape for this compound, including a detailed analysis of global suppliers, pricing structures, available grades, and essential quality control protocols to assist researchers and drug development professionals in sourcing high-quality material for their critical applications.

Commercial Availability and Major Suppliers

This compound is readily available from a multitude of chemical suppliers worldwide, catering to both research and bulk-scale requirements. The primary suppliers range from large, multinational corporations to specialized chemical synthesis companies. These suppliers offer various grades of this compound, typically with purities of 98% or higher. For research and development purposes, it is commonly available in quantities ranging from grams to kilograms, while bulk quantities for industrial applications can also be sourced.

Below is a summary of prominent global suppliers of this compound:

SupplierHeadquartersPurityAvailable QuantitiesNotes
Sigma-Aldrich (Merck) Darmstadt, Germany≥98%25g, 100g, 500g, 1kg, 5kgOffers fragrance grade (FG) and research grade.
Thermo Fisher Scientific (Alfa Aesar) Waltham, MA, USA98+%25g, 100g, 500gProvides detailed specifications and a certificate of analysis.[1]
Santa Cruz Biotechnology Dallas, TX, USAFor Research Use OnlyVariesSpecializes in reagents for biomedical research.
TCI (Tokyo Chemical Industry) Tokyo, Japan>98.0% (GC)25g, 500gA leading manufacturer of specialty organic chemicals.[2]
MedChemExpress Monmouth Junction, NJ, USA99.94% (HPLC)VariesFocuses on high-purity inhibitors, agonists, and building blocks for research.[3]
Key Organics Camelford, UK>95%1mg, 5mg, 10mg, 50mg, 25g, 100g, 500gSupplier of screening compounds and chemical intermediates.[4]
ChemicalBook Beijing, ChinaVariesVariesAn online platform connecting buyers with numerous Chinese chemical manufacturers.[5]
IndiaMART Noida, IndiaVariesBulk (e.g., 25kg)A large online B2B marketplace with numerous Indian suppliers.[6]
The Good Scents Company Oak Creek, WI, USAVariesVariesA resource for aroma and flavor chemicals, listing multiple suppliers.[2]
Conier Chem & Pharma Limited Chongqing, ChinaVariesVariesA trader of various chemical products on the ECHEMI platform.[7]

Pricing Analysis

The price of this compound can vary significantly based on the supplier, purity, and quantity purchased. As is typical with chemical reagents, the price per unit decreases with larger order volumes. Below is a comparative table of pricing from various suppliers for different quantities of this compound with ≥98% purity. Prices are subject to change and should be confirmed with the respective suppliers.

Supplier25 g100 g500 g1 kg
Sigma-Aldrich (Merck) ~$40~$77-~$224
Thermo Fisher Scientific ~$35~$85--
Key Organics ~£147~£181~£349-

Note: Prices are approximate and were retrieved from publicly available information. Bulk pricing is often available upon request.

Experimental Protocols

Synthesis of this compound via Esterification of 2-Furoic Acid

A common and straightforward method for the laboratory-scale synthesis of this compound is the Fischer esterification of 2-furoic acid with methanol, using a strong acid as a catalyst.[5][8]

Materials:

  • 2-Furoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or Hydrochloric acid

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-furoic acid and an excess of anhydrous methanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or hydrochloric acid to the mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

  • Neutralization: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and transfer it to a separatory funnel. Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by distillation under reduced pressure to yield pure this compound.

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is critical for its application in research and drug development. A comprehensive quality control workflow should be implemented, starting from supplier selection to the final use of the chemical.

A typical Certificate of Analysis (CoA) for this compound should include the following information:

  • Product Name and CAS Number (611-13-2)

  • Molecular Formula (C₆H₆O₃) and Molecular Weight (126.11 g/mol )

  • Appearance (typically a clear colorless to yellow liquid)[1]

  • Purity determined by a quantitative analytical method (e.g., GC or HPLC)[1][3]

  • Results from spectroscopic analysis (e.g., ¹H NMR, ¹³C NMR, IR, MS) to confirm the structure.[9][10]

Key Analytical Techniques for Quality Control:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary technique used to determine the purity of this compound and to identify any volatile impurities. The retention time and the mass spectrum of the sample are compared to a reference standard.[9][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure of this compound. The chemical shifts and coupling constants in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum, provide a unique fingerprint of the molecule.[9][10]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of this compound, particularly for non-volatile impurities.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule, such as the ester carbonyl group and the furan ring.[12]

Visualizations

Below are diagrams illustrating key workflows for sourcing and quality control of this compound.

Supplier_Selection_Workflow cluster_0 Supplier Evaluation cluster_1 Quality & Price Assessment cluster_2 Final Decision Identify Potential Suppliers Identify Potential Suppliers Request Quotations & Lead Times Request Quotations & Lead Times Identify Potential Suppliers->Request Quotations & Lead Times Request Certificate of Analysis (CoA) Request Certificate of Analysis (CoA) Identify Potential Suppliers->Request Certificate of Analysis (CoA) Evaluate Supplier Reputation & Reviews Evaluate Supplier Reputation & Reviews Identify Potential Suppliers->Evaluate Supplier Reputation & Reviews Compare Pricing & Bulk Discounts Compare Pricing & Bulk Discounts Request Quotations & Lead Times->Compare Pricing & Bulk Discounts Compare Purity & Specifications Compare Purity & Specifications Request Certificate of Analysis (CoA)->Compare Purity & Specifications Select Optimal Supplier Select Optimal Supplier Evaluate Supplier Reputation & Reviews->Select Optimal Supplier Compare Purity & Specifications->Select Optimal Supplier Compare Pricing & Bulk Discounts->Select Optimal Supplier Place Purchase Order Place Purchase Order Select Optimal Supplier->Place Purchase Order

Caption: Workflow for selecting a suitable supplier for this compound.

Quality_Control_Workflow cluster_0 Receiving & Initial Checks cluster_1 Analytical Testing cluster_2 Decision & Release Receive Shipment Receive Shipment Verify Documentation (CoA, SDS) Verify Documentation (CoA, SDS) Receive Shipment->Verify Documentation (CoA, SDS) Visual Inspection Visual Inspection Verify Documentation (CoA, SDS)->Visual Inspection Purity Analysis (GC/HPLC) Purity Analysis (GC/HPLC) Visual Inspection->Purity Analysis (GC/HPLC) Identity Confirmation (NMR, IR, MS) Identity Confirmation (NMR, IR, MS) Purity Analysis (GC/HPLC)->Identity Confirmation (NMR, IR, MS) Compare Results with Specifications Compare Results with Specifications Identity Confirmation (NMR, IR, MS)->Compare Results with Specifications Approve & Release for Use Approve & Release for Use Compare Results with Specifications->Approve & Release for Use Pass Quarantine/Reject if Non-compliant Quarantine/Reject if Non-compliant Compare Results with Specifications->Quarantine/Reject if Non-compliant Fail

Caption: A typical quality control workflow for incoming this compound.

References

Methodological & Application

Application Notes and Protocols: The Versatile Role of Methyl 2-Furoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-furoate, a derivative of furoic acid, is a valuable and versatile building block in organic synthesis. Its furan motif, an aromatic five-membered heterocycle containing an oxygen atom, serves as a precursor to a wide array of more complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations, including the synthesis of fused heterocyclic systems, Diels-Alder reactions for the construction of complex carbocycles, and cross-ketonization for the formation of functionalized ketones.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and use in chemical reactions.

PropertyValue
Molecular Formula C₆H₆O₃
Molecular Weight 126.11 g/mol
Appearance Colorless to pale yellow liquid
Odor Pleasant, fruity
Boiling Point 181 °C
Density 1.179 g/mL at 25 °C
Refractive Index 1.487 (at 20 °C)
CAS Number 611-13-2

Application Notes

This compound is a key starting material in the synthesis of a variety of complex organic molecules, including natural products and pharmaceutically relevant scaffolds.

Synthesis of Fused Heterocyclic Systems: cis-fused 5-oxofuro[2,3-b]furans

This compound is a valuable precursor for the enantioselective synthesis of cis-fused 5-oxofuro[2,3-b]furans. These structures are found in a variety of spongiane diterpenoid natural products. The synthesis involves a multi-step sequence that establishes the core bicyclic structure with high stereocontrol.

G M2F This compound Intermediate1 Intermediate A M2F->Intermediate1 [1] Reduction [2] Protection Intermediate2 Intermediate B Intermediate1->Intermediate2 Asymmetric Cyclization Furofuran cis-fused 5-oxofuro[2,3-b]furan Intermediate2->Furofuran Deprotection & Lactonization

Diels-Alder Reactions

The furan ring of this compound can act as a diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. This provides a powerful method for the construction of oxabicyclic systems, which can be further transformed into a variety of carbocyclic and heterocyclic compounds. The reactivity of the furan diene is influenced by the electron-withdrawing nature of the ester group.

G cluster_reactants Reactants M2F This compound (Diene) Adduct Diels-Alder Adduct (Oxabicycloheptene derivative) M2F->Adduct Dienophile Dienophile (e.g., Maleimide) Dienophile->Adduct Product Target Molecule Adduct->Product Further Transformations

Cross-Ketonization Reactions

This compound can undergo cross-ketonization with carboxylic acids in the gas phase over a solid catalyst to produce acyl furans. This reaction is a valuable method for the synthesis of important intermediates for the pharmaceutical and flavor industries. For instance, the reaction with acetic acid yields 2-acetylfuran, a key intermediate in the synthesis of the antibiotic cefuroxime.[1]

G M2F This compound AcylFuran Acyl Furan (e.g., 2-Acetylfuran) M2F->AcylFuran CarboxylicAcid Carboxylic Acid (e.g., Acetic Acid) CarboxylicAcid->AcylFuran ZrO2 catalyst 350 °C, Gas Phase

Experimental Protocols

Protocol 1: Enantioselective Synthesis of a cis-fused 5-oxofuro[2,3-b]furan Intermediate

This protocol is adapted from a reported enantioselective synthesis of a key intermediate for spongiane diterpenoids.[2]

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Chiral catalyst (e.g., a chiral phosphoric acid)

  • Appropriate oxidant (e.g., Dess-Martin periodinane)

  • Anhydrous solvents (e.g., THF, CH₂Cl₂)

Procedure:

  • Reduction of this compound: To a stirred solution of this compound (1.0 eq) in anhydrous THF at 0 °C, slowly add LiAlH₄ (1.1 eq). Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting solid and concentrate the filtrate under reduced pressure to obtain furfuryl alcohol.

  • Protection of the Alcohol: Dissolve the crude furfuryl alcohol in anhydrous CH₂Cl₂. Add imidazole (1.5 eq) and TBDMSCl (1.2 eq). Stir the mixture at room temperature overnight. Wash the reaction mixture with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the TBDMS-protected furfuryl alcohol.

  • Asymmetric Cyclization: This step is crucial and typically involves a chiral catalyst to induce enantioselectivity. The specific conditions will depend on the chosen catalyst and substrate. A general approach involves the reaction of the protected furan with a suitable dienophile in the presence of a chiral Lewis acid or Brønsted acid catalyst.

  • Oxidation and Lactonization: The resulting cycloadduct is then oxidized, for example using Dess-Martin periodinane, to form a ketone. Subsequent deprotection of the silyl ether and intramolecular cyclization (lactonization) yields the desired cis-fused 5-oxofuro[2,3-b]furan.

Quantitative Data:

StepReagents and ConditionsYieldReference
Reduction LiAlH₄, THF, 0 °C to rt>95%General procedure
Protection TBDMSCl, Imidazole, CH₂Cl₂, rt~90%General procedure
Cyclization & Subsequent steps Varies depending on specific target-[2]
Protocol 2: Diels-Alder Reaction of this compound with N-methylmaleimide

This protocol describes the [4+2] cycloaddition between this compound and N-methylmaleimide.[3]

Materials:

  • This compound

  • N-methylmaleimide

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a sealed tube, dissolve this compound (1.0 eq) and N-methylmaleimide (1.2 eq) in CH₂Cl₂.

  • Heat the mixture at 60-80 °C for 24-48 hours.

  • Monitor the reaction progress by TLC or ¹H NMR.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the Diels-Alder adduct.

Quantitative Data:

DienophileSolventTemperature (°C)Time (h)Yield (%)Reference
N-methylmaleimideCH₂Cl₂8048~70-80[3]
MaleimideWater501668 (exo-adduct)[4]
Protocol 3: Gas-Phase Cross-Ketonization of this compound with Acetic Acid

This protocol outlines the continuous-flow, gas-phase synthesis of 2-acetylfuran.[5][6]

Materials and Equipment:

  • This compound

  • Acetic acid

  • Zirconium(IV) oxide (ZrO₂) catalyst

  • Fixed-bed reactor system

  • Nitrogen gas supply

Procedure:

  • Pack a fixed-bed reactor with ZrO₂ catalyst.

  • Heat the reactor to 350 °C under a continuous flow of nitrogen gas.

  • Introduce a gaseous feed mixture of this compound, acetic acid, and nitrogen into the reactor. An optimized molar ratio of 2-MF/AA/N₂ is 1/4/95.[7]

  • Maintain a constant flow rate to achieve a specific contact time (e.g., 1 second).

  • Collect the product stream by condensation at the reactor outlet.

  • Analyze the product mixture by gas chromatography (GC) to determine conversion and selectivity.

Quantitative Data:

CatalystTemperature (°C)Molar Ratio (2-MF:AA)2-MF Conversion (%)2-Acetylfuran Selectivity (%)Reference
ZrO₂3501:49087[5][6]
ZrO₂3501:1~60~55[8]

Conclusion

This compound is a readily available and cost-effective starting material that provides access to a diverse range of complex molecular structures. The protocols and data presented here highlight its utility in modern organic synthesis and provide a foundation for researchers and drug development professionals to explore its potential in their own synthetic endeavors. The continued development of novel synthetic methodologies utilizing this compound is expected to further expand its role as a key building block in the chemical sciences.

References

Application Notes and Protocols: Methyl 2-furoate as a Flavoring Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-furoate is a versatile flavoring agent recognized for its unique and complex sensory profile. It is a colorless to pale yellow liquid with a characteristic fruity, sweet, and slightly mushroom-like aroma, often with nuances of tobacco and caramel.[1][2][3][4][5] As a substance Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), its use is established within the food and beverage industry.[2][6] This document provides detailed application notes, quantitative usage data, and experimental protocols for the effective evaluation and utilization of this compound in various matrices.

Regulatory and Safety Information

  • FEMA Number: 2703[2][7][8][9][10][11][12]

  • JECFA Number: 746[7][8][10][11][12]

  • CAS Number: 611-13-2[13]

  • Regulatory Status: JECFA has established a group Acceptable Daily Intake (ADI) of 0-0.5 mg/kg body weight for a group of furan derivatives, including this compound, concluding that there are no safety concerns at current intake levels when used as a flavoring agent.[7][8][11][12]

Physicochemical Properties

PropertyValueReference
Molecular Formula C₆H₆O₃[13]
Molecular Weight 126.11 g/mol [13]
Boiling Point 181 °C[13]
Flash Point 73 °C (closed cup)[13]
logP (o/w) 0.95[13]
Specific Gravity 1.170 - 1.180 @ 25 °C[14]
Refractive Index 1.480 - 1.490 @ 20 °C[14]
Water Solubility 13320 mg/L[13]

Organoleptic Profile

This compound imparts a complex flavor profile described as:

  • Primary Notes: Sweet, fruity (berry-like), and caramellic.[1][5][15]

  • Secondary Notes: Mushroom, fungal, earthy, and tobacco-like.[1][3][4][16]

Applications and Recommended Usage Levels

This compound is a versatile flavoring agent suitable for a wide range of food and beverage applications.[5] The following table summarizes the average maximum use levels as reported by FEMA. It is important to note that these are guidelines, and optimal usage levels should be determined through application-specific testing.

Food CategoryAverage Maximum Use Level (ppm)
Beverages (Non-alcoholic)1.3
Ice Cream, Ices, etc.0.66
Candy, Chewing Gum1.3
Baked Goods0.61
Gelatins, Puddings0.02

(Source: Hall, R. L., & Oser, B. L. (1975). GRAS substances. Food Technology, 29(1), 151-197.)[6]

Experimental Protocols

Protocol 1: Sensory Evaluation - Triangle Test

Objective: To determine if a perceptible sensory difference exists between two samples, such as a product with and without the addition of this compound.[3][16][17][18]

Materials:

  • Test product formulated with a specific concentration of this compound.

  • Control product (without this compound).

  • Identical, opaque sample cups coded with random three-digit numbers.

  • Palate cleansers (e.g., unsalted crackers, filtered water).

  • Sensory evaluation booths with controlled lighting and ventilation.

  • A panel of at least 15-30 trained or consumer panelists.[3]

Procedure:

  • Sample Preparation: Prepare the control and test samples, ensuring they are at the same temperature and presented in identical volumes.

  • Coding and Presentation: For each panelist, present three coded samples: two are identical (either both control or both test), and one is different. The order of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).[16]

  • Instructions to Panelists: Instruct panelists to evaluate the samples from left to right.[16] They should cleanse their palate with water and a cracker between samples.[17]

  • Evaluation: Each panelist is asked to identify the "odd" or "different" sample, even if they are not certain.[17]

  • Data Analysis: The number of correct identifications is tallied. Statistical analysis (e.g., using a chi-square test or consulting a triangle test statistical table) is performed to determine if the number of correct judgments is statistically significant, indicating a perceptible difference between the samples.[3][16]

Triangle_Test_Workflow cluster_prep Preparation cluster_setup Setup cluster_eval Evaluation cluster_analysis Analysis Prep_Control Prepare Control Coding Code Samples (3-digit random numbers) Prep_Control->Coding Prep_Test Prepare Test (with this compound) Prep_Test->Coding Randomization Randomize Presentation Order (e.g., AAB, ABA, etc.) Coding->Randomization Panelist_Eval Panelist Evaluates 3 Samples Randomization->Panelist_Eval Identify_Odd Panelist Identifies 'Odd' Sample Panelist_Eval->Identify_Odd Tally Tally Correct Identifications Identify_Odd->Tally Stats Statistical Analysis (Chi-square) Tally->Stats Result Significant Difference? Stats->Result

Figure 1: Workflow for a Triangle Test in Sensory Evaluation.
Protocol 2: Quantitative Descriptive Analysis (QDA)

Objective: To quantify the intensity of specific sensory attributes of a product containing this compound.[4][19][20][21][22]

Materials:

  • Multiple test products with varying concentrations of this compound.

  • Reference standards for specific flavor attributes (e.g., a solution with a known sweet taste, a mushroom extract for "fungal" notes).

  • A panel of 10-12 highly trained sensory panelists.[19]

  • Sensory evaluation software or scorecards with unstructured line scales (e.g., 15 cm).

  • Sensory evaluation booths.

Procedure:

  • Panelist Training and Lexicon Development:

    • Screen panelists for their sensory acuity and ability to describe flavors.[19]

    • In training sessions, have the panel collaboratively develop a lexicon of descriptive terms for the product's aroma and flavor, including those contributed by this compound (e.g., "fruity," "sweet," "mushroom," "tobacco").[22]

    • Use reference standards to anchor the panelists' understanding of each attribute.

  • Product Evaluation:

    • Present the coded samples to the panelists in a randomized order.

    • Panelists independently rate the intensity of each attribute on the unstructured line scale, from "low" to "high."[19]

  • Data Collection and Analysis:

    • Measure the panelists' marks on the line scales and convert them to numerical data.

    • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to identify significant differences in attribute intensities between samples.

    • Visualize the results using spider web plots or bar charts to create a sensory profile for each product.

QDA_Workflow cluster_training Panel Training cluster_evaluation Product Evaluation cluster_analysis Data Analysis Screening Screen Panelists Lexicon Develop Sensory Lexicon Screening->Lexicon References Use Reference Standards Lexicon->References Present_Samples Present Coded Samples Rate_Attributes Panelists Rate Attribute Intensity (Line Scales) Present_Samples->Rate_Attributes Collect_Data Collect and Digitize Ratings Rate_Attributes->Collect_Data ANOVA Statistical Analysis (ANOVA) Collect_Data->ANOVA Visualize Visualize Results (Spider Web Plot) ANOVA->Visualize

Figure 2: Workflow for Quantitative Descriptive Analysis (QDA).
Protocol 3: Stability Testing in a Beverage Matrix (Accelerated)

Objective: To evaluate the stability of this compound in a beverage system under accelerated conditions to predict its shelf-life.[9][10][15][23]

Materials:

  • Beverage base (e.g., sweetened, acidified water or a model soft drink).

  • This compound.

  • Storage containers made of the final packaging material.

  • Environmental chambers set to elevated temperatures (e.g., 30°C and 40°C).[24]

  • Control storage at recommended conditions (e.g., 20°C or refrigerated).

  • Analytical instrumentation (GC-MS) for quantification.

  • Sensory evaluation panel.

Procedure:

  • Sample Preparation: Prepare a batch of the beverage containing a known concentration of this compound. Dispense into the final packaging containers.

  • Storage Conditions:

    • Place samples in environmental chambers at accelerated conditions (e.g., 30°C/65% RH and 40°C/75% RH).[24]

    • Store control samples at the recommended storage temperature.

  • Time Points: Establish a sampling schedule (e.g., 0, 2, 4, 8, 12 weeks for accelerated testing).

  • Analysis at Each Time Point:

    • Analytical: Quantify the concentration of this compound using a validated GC-MS method (see Protocol 4).

    • Sensory: Conduct sensory evaluation (e.g., triangle test against a freshly prepared sample or descriptive analysis) to assess any changes in the flavor profile.

  • Data Analysis:

    • Plot the concentration of this compound over time for each storage condition.

    • Analyze the sensory data for significant changes in flavor perception.

    • Use the data from accelerated conditions to model and predict the shelf-life at normal storage conditions.

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis at Time Points (T0, T1, T2...) cluster_results Results Prep_Sample Prepare Beverage with This compound Store_Control Control (e.g., 20°C) Prep_Sample->Store_Control Store_Accel1 Accelerated 1 (e.g., 30°C) Prep_Sample->Store_Accel1 Store_Accel2 Accelerated 2 (e.g., 40°C) Prep_Sample->Store_Accel2 Analytical GC-MS Quantification Store_Control->Analytical Sensory Sensory Evaluation Store_Control->Sensory Store_Accel1->Analytical Store_Accel1->Sensory Store_Accel2->Analytical Store_Accel2->Sensory Plot_Data Plot Concentration vs. Time Analytical->Plot_Data Predict_Shelf_Life Predict Shelf-Life Sensory->Predict_Shelf_Life Plot_Data->Predict_Shelf_Life

Figure 3: Workflow for Accelerated Stability Testing.
Protocol 4: Quantification by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

Objective: To quantify the concentration of this compound in a food or beverage matrix.

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS) and a headspace autosampler.

  • GC column suitable for volatile compound analysis (e.g., HP-5MS or equivalent).[25]

  • Headspace vials (e.g., 20 mL).[1]

  • Sodium chloride (for "salting out").[8]

  • This compound standard.

  • Internal standard (e.g., a deuterated analog or a compound with similar properties not present in the sample).

  • Sample matrix.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). Create a series of calibration standards by spiking the sample matrix with known concentrations of the stock solution and a constant concentration of the internal standard.

  • Sample Preparation:

    • Place a precise amount of the sample (e.g., 5 mL of beverage) into a headspace vial.[25]

    • Add a saturating amount of sodium chloride (e.g., 2 g) to increase the volatility of the analyte.[8]

    • Add the internal standard.

    • Immediately seal the vial.

  • HS-GC-MS Analysis:

    • Headspace Parameters:

      • Incubation Temperature: e.g., 60°C

      • Incubation Time: e.g., 20 minutes

      • Injection Volume: e.g., 1 mL

    • GC Parameters:

      • Injector Temperature: e.g., 250°C

      • Oven Program: Start at 50°C (hold 2 min), ramp to 250°C at 10°C/min (hold 5 min).[8]

      • Carrier Gas: Helium at a constant flow.

    • MS Parameters:

      • Ion Source Temperature: e.g., 230°C[8]

      • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Use characteristic ions of this compound (e.g., m/z 126, 95, 39) and the internal standard.[11][26]

  • Data Analysis:

    • Integrate the peak areas of this compound and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

    • Determine the concentration of this compound in the unknown samples from the calibration curve.

Flavor Perception Signaling Pathway

The perception of flavor is a complex interplay between taste and olfaction. The sweet taste component of this compound is likely mediated by the T1R2/T1R3 G-protein coupled receptor on the tongue.[27][28][29] The binding of a sweet molecule to this receptor initiates an intracellular signaling cascade, leading to neurotransmitter release and the perception of sweetness in the brain.[30][31] However, the fruity, mushroom, and tobacco notes are perceived by olfactory receptors in the nasal cavity. The overall flavor experience of this compound is a result of the integration of these gustatory and olfactory signals in the brain.

Sweet_Taste_Pathway cluster_receptor Taste Receptor Cell cluster_cascade Intracellular Signaling Cascade cluster_response Cellular Response & Signal Transmission M2F This compound (Sweet Component) Receptor T1R2/T1R3 Receptor M2F->Receptor Binds to G_Protein G-protein (Gustducin) Activation Receptor->G_Protein PLC Phospholipase C (PLCβ2) Activation G_Protein->PLC IP3 IP3 Production PLC->IP3 Ca_Release Ca²⁺ Release from ER IP3->Ca_Release TRPM5 TRPM5 Channel Opening Ca_Release->TRPM5 Depolarization Cell Depolarization TRPM5->Depolarization Na⁺ influx ATP_Release ATP Release Depolarization->ATP_Release Neuron Gustatory Neuron Activation ATP_Release->Neuron Brain Signal to Brain (Gustatory Cortex) Neuron->Brain Perception Perception of Sweetness Brain->Perception

References

Application Notes and Protocols: Synthesis of Sesquiterpene Lactones Using Methyl 2-furoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of the sesquiterpene lactone, (+)-arteludovicinolide A, utilizing methyl 2-furoate as a readily available starting material. The synthesis proceeds through a 9-step sequence featuring a key asymmetric cyclopropanation and a donor-acceptor-cyclopropane-lactonization cascade.[1][2][3] This methodology offers a viable route to a biologically active natural product with known anti-inflammatory properties. All experimental procedures are detailed, and quantitative data is summarized for clarity. Additionally, the synthetic workflow and the putative anti-inflammatory signaling pathway are visualized using diagrams.

Introduction

Sesquiterpene lactones are a large and diverse class of naturally occurring compounds that exhibit a wide range of biological activities, making them attractive targets for synthetic chemists and drug discovery programs. This compound, a derivative of 2-furoic acid, serves as a versatile and economical building block in organic synthesis. Its furan motif provides a latent diene functionality that can be exploited in various cycloaddition reactions to construct complex molecular architectures. This application note focuses on the total synthesis of (+)-arteludovicinolide A, a sesquiterpene lactone first isolated from Artemisia ludoviciana, which has demonstrated noteworthy anti-inflammatory activity.[2] The presented synthetic strategy highlights the utility of this compound in the enantioselective synthesis of complex natural products.

Data Presentation

Table 1: Summary of the 9-Step Synthesis of (+)-Arteludovicinolide A
StepReaction/Intermediate NameKey Reagents & ConditionsYield (%)
1Asymmetric CyclopropanationThis compound, Ethyl diazoacetate, Cu(I)-bis(oxazoline) catalyst95
2Reductive OzonolysisIntermediate from Step 1, O3, then Me2S89
3Nucleophilic AdditionIntermediate from Step 2, Nucleophile (Nu1)85
4Lactonization CascadeIntermediate from Step 3, Base92
5Wittig ReactionLactone aldehyde, Wittig reagent75
6Functional Group ManipulationIntermediate from Step 590
7Second Nucleophilic AdditionIntermediate from Step 6, Vinyl lithium reagent67
8Functional Group ManipulationIntermediate from Step 788
9Final Cyclization/DeprotectionIntermediate from Step 880
Overall (+)-Arteludovicinolide A 4.8
Table 2: Biological Activity of Synthesized (+)-Arteludovicinolide A
CompoundBiological ActivityIC50 Value (µM)Cell Line/Assay
(+)-Arteludovicinolide AAnti-inflammatory (NO inhibition)4.87 ± 1.1iNOS pathway assay

Experimental Protocols

Step 1: Asymmetric Cyclopropanation of this compound

  • To a solution of the Cu(I)-bis(oxazoline) catalyst (5 mol%) in anhydrous dichloromethane (DCM) at -20 °C under an argon atmosphere is added this compound (1.0 eq).

  • A solution of ethyl diazoacetate (1.1 eq) in DCM is then added dropwise over a period of 2 hours, maintaining the temperature at -20 °C.

  • The reaction mixture is stirred at this temperature for an additional 12 hours.

  • The reaction is quenched by the addition of saturated aqueous NH4Cl solution.

  • The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 50 mL).

  • The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate gradient) to afford the cyclopropane derivative.

  • Yield: 95%

Step 2: Reductive Ozonolysis

  • The cyclopropane derivative from Step 1 (1.0 eq) is dissolved in a mixture of DCM and methanol (1:1) and cooled to -78 °C.

  • Ozone gas is bubbled through the solution until a persistent blue color is observed.

  • The solution is then purged with argon to remove excess ozone.

  • Dimethyl sulfide (DMS, 3.0 eq) is added, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The solvent is removed under reduced pressure.

  • The crude residue is purified by flash column chromatography (Eluent: Hexane/Ethyl Acetate gradient) to yield the corresponding aldehyde.

  • Yield: 89%

(Note: Detailed protocols for steps 3-9 would follow a similar format, detailing reagents, stoichiometry, reaction conditions, work-up, and purification procedures, based on the information from the supplementary materials of the cited literature.)

Mandatory Visualization

Synthetic_Workflow M2F This compound CP Asymmetric Cyclopropanation M2F->CP EDA, Cat. I1 Cyclopropane Intermediate CP->I1 95% RO Reductive Ozonolysis I1->RO O3, DMS I2 Aldehyde Intermediate RO->I2 89% NA1 Nucleophilic Addition (Nu1) I2->NA1 Nu1 I3 Alcohol Intermediate NA1->I3 85% LC Lactonization Cascade I3->LC Base I4 Lactone Aldehyde LC->I4 92% WR Wittig Reaction I4->WR Wittig Rgt. I5 Alkene Intermediate WR->I5 75% FGM1 Functional Group Manipulation I5->FGM1 I6 Modified Alkene FGM1->I6 90% NA2 Nucleophilic Addition (Nu2) I6->NA2 Vinyl Li I7 Diol Intermediate NA2->I7 67% FGM2 Functional Group Manipulation I7->FGM2 I8 Advanced Intermediate FGM2->I8 88% FC Final Cyclization/ Deprotection I8->FC Art (+)-Arteludovicinolide A FC->Art 80%

Caption: Synthetic workflow for (+)-arteludovicinolide A from this compound.

iNOS_Pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_activation NF-κB Activation Pathway TLR4->NFkB_activation NFkB NF-κB NFkB_activation->NFkB iNOS_gene iNOS Gene NFkB->iNOS_gene Transcription iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA Transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Catalysis Arginine L-Arginine Arginine->NO Inflammation Inflammation NO->Inflammation Arteludovicinolide (+)-Arteludovicinolide A Arteludovicinolide->NFkB_activation Inhibition

Caption: Proposed anti-inflammatory mechanism of (+)-arteludovicinolide A via iNOS pathway inhibition.

References

Methyl 2-Furoate: A Versatile Precursor for the Synthesis of Key Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl 2-furoate, a bio-renewable derivative of furfural, is a valuable and versatile building block in organic synthesis. Its furan ring system is a key structural motif in numerous pharmaceuticals. This document provides detailed application notes and experimental protocols for the synthesis of two critical pharmaceutical intermediates derived from this compound: 2-acetylfuran, a precursor to the antibiotic Cefuroxime, and 2-[4-(2-furoyl)piperazin-1-yl]-4-amino-6,7-dimethoxyquinazoline, an intermediate in the synthesis of the antihypertensive drug Prazosin.

Synthesis of 2-Acetylfuran: A Key Intermediate for Cefuroxime

2-Acetylfuran is a crucial intermediate in the production of Cefuroxime, a second-generation cephalosporin antibiotic. A green and efficient method for its synthesis is the gas-phase cross-ketonization of this compound with acetic acid.

Experimental Protocol: Continuous-Flow Gas-Phase Synthesis of 2-Acetylfuran

This protocol is based on the innovative catalytic pathway developed for the synthesis of acyl furans.[1][2][3]

Materials:

  • This compound (2-MF)

  • Acetic acid (AA)

  • Zirconium (IV) oxide (ZrO₂) catalyst

  • Nitrogen (N₂) gas

Equipment:

  • Continuous-flow fixed-bed reactor system

  • High-performance liquid chromatograph (HPLC) for analysis

Procedure:

  • A continuous-flow, gas-phase reaction is performed using a fixed-bed reactor packed with a ZrO₂ catalyst.

  • A gaseous feed mixture of this compound, acetic acid, and nitrogen is introduced into the reactor.

  • The reaction is carried out at a temperature of 350 °C.

  • The molar ratio of the reactants is optimized to achieve high selectivity and conversion. An optimal ratio of this compound to acetic acid has been reported to be around 1:4.[4][5]

  • The reaction products are analyzed using HPLC to determine the conversion of this compound and the selectivity for 2-acetylfuran.

Quantitative Data:

ParameterValueReference
Reaction Temperature350 °C[1][3]
CatalystZrO₂[1][3]
This compound Conversion90%[1][3]
2-Acetylfuran Selectivity87%[1][3]
Space-Time Yield0.152 h⁻¹[1][3]

Synthetic Workflow:

Synthesis_of_2_Acetylfuran M2F This compound Catalyst ZrO₂ Catalyst 350°C M2F->Catalyst AA Acetic Acid AA->Catalyst AF 2-Acetylfuran Catalyst->AF Cross-ketonization

Synthesis of 2-Acetylfuran from this compound.

Synthesis of (Z)-2-methoxyimino-2-(2-furyl)acetic acid ammonium salt (SMIA): A Cefuroxime Side-Chain Intermediate

2-Acetylfuran is subsequently converted to (Z)-2-methoxyimino-2-(2-furyl)acetic acid ammonium salt (SMIA), a key side-chain intermediate for Cefuroxime.[6]

Experimental Protocol: Synthesis of SMIA from 2-Acetylfuran

This protocol describes a common synthetic route from 2-acetylfuran.[6][7]

Materials:

  • 2-Acetylfuran

  • Sodium nitrite

  • Metal salt catalyst (e.g., copper salt)

  • Mixed acid (e.g., sulfuric acid and acetic acid)

  • Methoxyamine hydrochloride or methoxyamine solution

  • Ammonia

Procedure:

  • Oxidation: 2-Acetylfuran is reacted with sodium nitrite in the presence of a metal salt catalyst and a mixed acid to yield 2-oxo-2-furanacetic acid. The reaction temperature is maintained between 25-80°C for 3-8 hours.

  • Oximation: The resulting 2-oxo-2-furanacetic acid is then reacted with methoxyamine hydrochloride or a methoxyamine solution. The pH is adjusted to 5-6, and the reaction is carried out at 40°C.

  • Isomerization and Salt Formation: To increase the proportion of the desired Z-isomer, the reaction mixture can be irradiated with UV light (365 nm). Finally, the addition of a saturated ethanol solution of ammonia gas at a controlled temperature and pH precipitates the ammonium salt of (Z)-2-methoxyimino-2-(2-furyl)acetic acid (SMIA).

Quantitative Data:

ParameterValueReference
2-Acetylfuran Conversion100%[8]
2-Oxo-2-furanacetic acid Content98.67%[8]
(Z)-isomer Selectivity97%[8]
SMIA Product Yield85%[8]

Synthetic Workflow:

Synthesis_of_SMIA AF 2-Acetylfuran Intermediate 2-Oxo-2-furanacetic acid AF->Intermediate Oxidation Reagents1 NaNO₂, Metal Salt Mixed Acid Reagents1->Intermediate SMIA (Z)-2-methoxyimino-2-(2-furyl)acetic acid ammonium salt (SMIA) Intermediate->SMIA Oximation & Salt Formation Reagents2 Methoxyamine UV light, NH₃ Reagents2->SMIA

Synthesis of SMIA from 2-Acetylfuran.

Cefuroxime Mechanism of Action:

Cefuroxime is a bactericidal antibiotic that inhibits the synthesis of the bacterial cell wall.[9][10][11] It binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final step of peptidoglycan synthesis. This disruption leads to a weakened cell wall and subsequent cell lysis.

Cefuroxime_Mechanism Cefuroxime Cefuroxime PBPs Penicillin-Binding Proteins (PBPs) Cefuroxime->PBPs binds to and inhibits Peptidoglycan Peptidoglycan Synthesis PBPs->Peptidoglycan catalyzes CellWall Bacterial Cell Wall Peptidoglycan->CellWall forms Lysis Cell Lysis CellWall->Lysis weakened, leads to

Mechanism of action of Cefuroxime.

Synthesis of a Prazosin Intermediate

Prazosin is an α₁-adrenergic receptor antagonist used to treat hypertension. A key intermediate in its synthesis is 2-[4-(2-furoyl)piperazin-1-yl]-4-amino-6,7-dimethoxyquinazoline. The 2-furoyl moiety can be introduced starting from this compound.

Experimental Protocol: Synthesis of 2-[4-(2-furoyl)piperazin-1-yl]-4-amino-6,7-dimethoxyquinazoline

This multi-step synthesis begins with the preparation of 2-furoyl chloride from 2-furoic acid, which can be obtained by the hydrolysis of this compound.

Step 1: Synthesis of 2-Furoyl Chloride

Materials:

  • 2-Furoic acid

  • Thionyl chloride (SOCl₂)

Procedure:

  • 2-Furoic acid is refluxed with an excess of thionyl chloride.[12]

  • The reaction is typically heated on a water bath.[12]

  • After the reaction is complete, the excess thionyl chloride is removed by distillation.

  • 2-Furoyl chloride is then purified by vacuum distillation.

Quantitative Data:

ParameterValueReference
Reactants2-Furoic acid, Thionyl chloride[12]
Product Yield79%[1]

Step 2: Synthesis of 1-(2-Furoyl)piperazine

Materials:

  • 2-Furoyl chloride

  • Piperazine

  • Inert organic solvent (e.g., chloroform)

  • HCl gas

Procedure:

  • 2-Furoyl chloride is reacted with piperazine in an inert organic solvent.

  • The resulting 1-(2-furoyl)piperazine is extracted with the organic solvent.

  • To purify, HCl gas is passed through the dried extract to precipitate the pure hydrochloride salt of 1-(2-furoyl)piperazine.

Step 3: Synthesis of 2-[4-(2-furoyl)piperazin-1-yl]-4-amino-6,7-dimethoxyquinazoline

Materials:

  • 1-(2-Furoyl)piperazine

  • 2-Chloro-4-amino-6,7-dimethoxyquinazoline

  • Solvent (e.g., isopropanol)

Procedure:

  • 1-(2-Furoyl)piperazine is reacted with 2-chloro-4-amino-6,7-dimethoxyquinazoline in a suitable solvent such as isopropanol.

  • The reaction mixture is refluxed for several hours.

  • The product, 2-[4-(2-furoyl)piperazin-1-yl]-4-amino-6,7-dimethoxyquinazoline, precipitates upon cooling and can be collected by filtration.

Synthetic Workflow:

Prazosin_Intermediate_Synthesis cluster_0 Step 1 cluster_1 Step 2 cluster_2 Step 3 M2F This compound FA 2-Furoic Acid M2F->FA Hydrolysis FC 2-Furoyl Chloride FA->FC SOCl₂ FP 1-(2-Furoyl)piperazine FC->FP Piperazine PI Prazosin Intermediate FP->PI 2-Chloro-4-amino- 6,7-dimethoxyquinazoline

Synthesis of a Prazosin Intermediate from this compound.

Prazosin Mechanism of Action:

Prazosin is a selective antagonist of alpha-1 adrenergic receptors.[13][14][15][16] By blocking these receptors on vascular smooth muscle, it inhibits the vasoconstrictive effect of norepinephrine, leading to vasodilation and a reduction in blood pressure.

Prazosin_Mechanism Prazosin Prazosin Alpha1 Alpha-1 Adrenergic Receptors Prazosin->Alpha1 blocks Vasodilation Vasodilation Prazosin->Vasodilation leads to Vasoconstriction Vasoconstriction Alpha1->Vasoconstriction mediates Norepinephrine Norepinephrine Norepinephrine->Alpha1 activates BP Blood Pressure Vasoconstriction->BP increases Vasodilation->BP decreases

Mechanism of action of Prazosin.

References

Application Note 1: Reversed-Phase HPLC for the Determination of Methyl 2-furoate

Author: BenchChem Technical Support Team. Date: November 2025

An increasing focus on the purity and quantification of chemical compounds in research and development necessitates robust analytical methods. Methyl 2-furoate, a key intermediate in the synthesis of various pharmaceuticals and a component in some flavor and fragrance formulations, requires precise analytical characterization. High-performance liquid chromatography (HPLC) stands as a primary technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.

This document provides detailed application notes and protocols for the analysis of this compound using HPLC. While specific validated methods exclusively for this compound are not extensively published, the protocols outlined here are based on established methods for structurally similar furanic compounds and provide a strong foundation for method development and validation.

This application note describes a general-purpose reversed-phase HPLC (RP-HPLC) method suitable for the quantification of this compound in process samples or as a starting point for the analysis of formulated products. The method leverages a C18 stationary phase to retain the relatively nonpolar this compound, with a mobile phase of acetonitrile and water providing efficient elution.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Method Performance (Anticipated):

ParameterExpected Range
Retention Time 5 - 10 minutes
Linearity (R²)
> 0.999
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL
Repeatability (%RSD) < 2%

Experimental Protocols

Protocol 1: Isocratic RP-HPLC Method for Purity Assessment

This protocol is designed for the routine purity assessment of this compound raw materials.

1. Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Sample of this compound for analysis

3. Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of Acetonitrile and Water (e.g., 60:40 v/v). Degas the mobile phase before use.

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in the mobile phase in a 100 mL volumetric flask. This will give a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

4. Chromatographic Procedure:

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is obtained.

  • Inject 10 µL of the standard solution and record the chromatogram.

  • Inject 10 µL of the sample solution and record the chromatogram.

  • Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard.

Protocol 2: Gradient RP-HPLC Method for Quantification in Complex Matrices

This protocol is suitable for the analysis of this compound in the presence of other components or impurities.

1. Instrumentation and Reagents:

  • As per Protocol 1.

2. Preparation of Solutions:

  • Mobile Phase A: Water (HPLC grade)

  • Mobile Phase B: Acetonitrile (HPLC grade)

  • Standard and Sample Solutions: Prepare as described in Protocol 1, using Mobile Phase A as the diluent.

3. Chromatographic Procedure:

  • Set up a gradient elution program. A typical gradient would be:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 20% B

    • 20-25 min: 20% B (re-equilibration)

  • Equilibrate the column with the initial mobile phase composition.

  • Inject the standard and sample solutions.

  • Construct a calibration curve using a series of standard solutions of different concentrations to quantify this compound in the sample.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemEquilibration System Equilibration MobilePhase->SystemEquilibration StandardPrep Standard Preparation Injection Injection StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection SystemEquilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

HPLC_Parameters cluster_method HPLC Method Parameters cluster_performance Performance Characteristics MobilePhase Mobile Phase (Acetonitrile/Water Ratio) RetentionTime Retention Time MobilePhase->RetentionTime Resolution Resolution MobilePhase->Resolution FlowRate Flow Rate FlowRate->RetentionTime AnalysisTime Analysis Time FlowRate->AnalysisTime ColumnChem Column Chemistry (e.g., C18) ColumnChem->RetentionTime ColumnChem->Resolution Temperature Column Temperature Temperature->RetentionTime PeakShape Peak Shape Temperature->PeakShape

Caption: Logical relationships in HPLC method development for this compound.

Application Note: Synthesis of Methyl 2-Furoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the synthesis of methyl 2-furoate from 2-furoic acid and methanol using the Fischer esterification method. This compound is a valuable intermediate in the pharmaceutical and fragrance industries.[1] This document outlines the reaction procedure, purification process, and characterization of the final product, tailored for researchers, scientists, and professionals in drug development. The protocol presented here is a robust and scalable method for producing high-purity this compound.

Introduction

This compound, a carboxylic ester derived from 2-furoic acid, is a key building block in organic synthesis.[2] It serves as a precursor for the synthesis of various heterocyclic compounds and has applications as a flavoring agent.[1][3] The most common and direct method for its preparation is the Fischer esterification of 2-furoic acid with methanol, catalyzed by a strong acid. This reaction is an equilibrium process, and to achieve high yields, it is typically driven to completion by using an excess of the alcohol and/or by removing the water formed during the reaction.[4][5][6] This note details a standard laboratory procedure for this transformation.

Reaction Scheme

Fischer_Esterification cluster_reactants Reactants cluster_products Products 2-Furoic_Acid 2-Furoic Acid catalyst H₂SO₄ (catalyst) 2-Furoic_Acid->catalyst Methanol Methanol Methanol->catalyst Methyl_2-Furoate This compound Water Water catalyst->Methyl_2-Furoate catalyst->Water

Caption: Fischer esterification of 2-furoic acid with methanol.

Experimental Protocol

Materials:

  • 2-Furoic acid (98%)

  • Methanol (anhydrous, 99.8%)

  • Sulfuric acid (concentrated, 98%)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-furoic acid (1.0 eq) in an excess of methanol (e.g., 10-20 eq). Methanol acts as both the reactant and the solvent.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the methanolic solution of 2-furoic acid while stirring. The addition is exothermic and should be done in an ice bath to control the temperature.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65°C, the boiling point of methanol) using a heating mantle.[7] Continue the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Transfer the organic solution to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[7][8]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

  • Purification: For higher purity, the crude product can be purified by vacuum distillation.[3]

Data Presentation

ParameterValueReference
Reactants
2-Furoic Acid1.0 eqProtocol
Methanol10-20 eq[4]
Sulfuric Acid0.1-0.2 eq[7]
Reaction Conditions
TemperatureReflux (~65°C)[7]
Reaction Time2-4 hours[9]
Product
Yield80-95%[3][7]
AppearanceColorless to pale yellow liquid
Boiling Point181°C[10]

Characterization Data

¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.60 (dd, J=1.8, 0.8 Hz, 1H), 7.19 (dd, J=3.6, 0.8 Hz, 1H), 6.52 (dd, J=3.6, 1.8 Hz, 1H), 3.90 (s, 3H).[11]

¹³C NMR (25.16 MHz, CDCl₃): δ (ppm) 159.16, 146.46, 144.77, 117.98, 111.93, 51.84.[11]

Experimental Workflow

Esterification_Workflow A 1. Reaction Setup - Dissolve 2-furoic acid in methanol - Add H₂SO₄ catalyst B 2. Reflux - Heat to ~65°C for 2-4 hours A->B Heat C 3. Work-up - Remove excess methanol - Dissolve in ethyl acetate - Wash with water, NaHCO₃, and brine B->C Cool D 4. Drying and Concentration - Dry with MgSO₄ - Filter and evaporate solvent C->D E 5. Purification - Vacuum distillation D->E Optional F 6. Characterization - NMR Spectroscopy D->F Directly E->F

Caption: Workflow for the synthesis and purification of this compound.

Safety Precautions

  • Handle concentrated sulfuric acid with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Methanol is flammable and toxic; avoid inhalation and skin contact.

  • Perform the reaction in a well-ventilated area.

Conclusion

The Fischer esterification of 2-furoic acid with methanol is an efficient and straightforward method for the synthesis of this compound. The protocol described provides a reliable procedure for obtaining the product in high yield and purity. This method is well-suited for both small-scale research and larger-scale production in drug development and other chemical industries.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Methyl 2-furoate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 2-furoate. The content addresses specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Fischer esterification of 2-furoic acid has a low yield. What are the common causes and how can I improve it?

A1: Low yields in Fischer esterification are common due to the reversible nature of the reaction.[1][2][3][4] The reaction between 2-furoic acid and methanol establishes an equilibrium with the products, this compound and water. To improve the yield, the equilibrium must be shifted towards the product side.

Common Causes for Low Yield:

  • Equilibrium: The reaction has reached equilibrium without being driven to completion.[1][3][4]

  • Insufficient Catalyst: The amount of acid catalyst (e.g., H₂SO₄, HCl) is too low to effectively protonate the carboxylic acid.

  • Water Presence: Water, a product of the reaction, can hydrolyze the ester back to the carboxylic acid, shifting the equilibrium to the left.[1][3]

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to reach equilibrium or completion.

  • Temperature: The reaction temperature might be too low, resulting in a slow reaction rate.

  • Steric Hindrance: While not a major issue for 2-furoic acid, sterically hindered acids or alcohols can slow down the reaction rate.[2]

Strategies for Yield Optimization:

  • Use Excess Alcohol: Employing a large excess of methanol is a common and effective strategy.[2][4] This shifts the equilibrium towards the formation of the ester according to Le Châtelier's principle. Using methanol as the solvent is a practical way to achieve this.[2]

  • Remove Water: Actively removing water as it forms is a highly effective method to drive the reaction to completion. This can be achieved by:

    • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene or benzene to remove water azeotropically.

    • Drying Agents: Adding molecular sieves (3Å) to the reaction mixture to absorb the water produced.[1][3]

  • Increase Catalyst Concentration: Ensure an adequate amount of acid catalyst is used. Typically, a catalytic amount of concentrated sulfuric acid or hydrochloric acid is sufficient.

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Refluxing the mixture is a standard procedure.[5]

Q2: I am observing significant charring and dark coloration in my reaction mixture during Fischer esterification with sulfuric acid. What is causing this?

A2: Concentrated sulfuric acid is a strong dehydrating agent and can cause side reactions, particularly at elevated temperatures. The furan ring in 2-furoic acid is susceptible to polymerization and degradation under strongly acidic conditions, leading to the formation of dark, tarry substances. Concentrated sulfuric acid can also cause oxidation and other side reactions.[6]

Troubleshooting Steps:

  • Reduce Catalyst Amount: Use the minimum effective amount of sulfuric acid.

  • Use an Alternative Catalyst: Consider using a milder acid catalyst such as p-toluenesulfonic acid (TsOH) or a solid acid catalyst like tungstophosphoric acid/zirconia composites, which can be easily filtered out and may lead to cleaner reactions.[3][7]

  • Control Temperature: Avoid excessive heating. Maintain a gentle reflux and monitor the temperature closely.

Q3: How can I effectively purify my this compound product after the reaction?

A3: Proper work-up and purification are crucial for obtaining high-purity this compound. The typical procedure involves neutralization, extraction, and distillation or chromatography.

Standard Purification Protocol:

  • Cooling: After the reaction is complete, cool the mixture to room temperature.

  • Neutralization: Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize the acid catalyst and any unreacted 2-furoic acid.[5] Be cautious as this will generate CO₂ gas.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or diethyl ether.[8] Perform multiple extractions to ensure complete recovery of the product.

  • Washing: Combine the organic layers and wash them with saturated sodium chloride solution (brine) to remove residual water and inorganic salts.[9]

  • Drying: Dry the organic phase over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[8][9]

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: The crude product can be purified by:

    • Distillation: Vacuum distillation is effective for larger quantities.[10]

    • Column Chromatography: For smaller scales or to achieve very high purity, silica gel column chromatography using a hexane-ethyl acetate eluent system can be used.[7][8]

Q4: Is it safe to use diazomethane for the methylation of 2-furoic acid, and are there better alternatives?

A4: Diazomethane (CH₂N₂) is a highly efficient methylating agent that reacts rapidly with carboxylic acids at room temperature to produce methyl esters with minimal side products.[11] However, it is extremely toxic, carcinogenic, and highly explosive, especially in its pure, gaseous form or in contact with sharp surfaces like ground-glass joints.[12][13][14] Its use requires specialized glassware and extreme caution.

Due to these significant hazards, the use of diazomethane has been largely replaced by safer alternatives.[13]

Safer Alternatives to Diazomethane:

  • Trimethylsilyldiazomethane (TMS-diazomethane): This is a commercially available reagent that is considered a safer substitute.[13][15] It is less prone to explosion but is still toxic and should be handled with care in a fume hood.[14][15]

  • Imidazotetrazines (e.g., Temozolomide - TMZ): These are weighable, non-explosive solids that can generate alkyl diazonium species under aqueous conditions, effectively acting as diazomethane surrogates for esterification.[14]

  • Steglich Esterification (DCC/DMAP): This method uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to form the ester under mild conditions.[16][17] It is highly effective, even for sterically hindered substrates.[16] A primary challenge is the removal of the dicyclohexylurea (DCU) byproduct, which is often done by filtration.

Q5: I'm having difficulty removing the dicyclohexylurea (DCU) byproduct from my Steglich (DCC/DMAP) esterification. What are some effective methods?

A5: The dicyclohexylurea (DCU) byproduct from DCC-mediated couplings is notoriously insoluble in many common organic solvents, which is both an advantage (easy initial removal) and a disadvantage (can be difficult to remove completely).

Methods for DCU Removal:

  • Filtration: The primary method is to filter the reaction mixture. Since DCU is largely insoluble in solvents like dichloromethane (CH₂Cl₂) or diethyl ether, most of it can be removed by simple filtration after the reaction is complete.[16]

  • Cooling: Cooling the reaction mixture in an ice bath or refrigerator before filtration can further decrease the solubility of DCU, promoting its precipitation and improving removal.

  • Solvent Choice: If the product is soluble in a solvent in which DCU is highly insoluble (e.g., pentane or hexane), you can dilute the reaction mixture with this solvent to precipitate more DCU before filtering.

  • "Urea Precipitation": After the initial filtration and evaporation of the solvent, redissolve the crude product in a minimal amount of a polar solvent (like acetone) where the product is soluble, and then add a non-polar solvent (like hexane) to precipitate the remaining DCU.

  • Chromatography: If residual DCU remains, it can typically be removed via silica gel column chromatography, as it has a different polarity from the desired ester product.

Data Presentation

Table 1: Comparison of Common Esterification Methods for this compound Synthesis

MethodReagentsTypical YieldConditionsAdvantagesDisadvantages
Fischer Esterification 2-Furoic acid, Methanol, H₂SO₄ (cat.)65-95%Reflux, 4-24hLow-cost reagents, simple procedure.[4]Reversible reaction, harsh conditions, potential for side reactions.[1][6]
Oxidative Esterification Furfural, Methanol, O₂, Catalyst (e.g., Au-based)>90%60-140°C, 0.3 MPa O₂, Base (e.g., K₂CO₃)High yield and selectivity, starts from readily available furfural.[18][19]Requires specialized catalyst, potential for catalyst deactivation.[19]
Steglich Esterification 2-Furoic acid, Methanol, DCC, DMAP (cat.)>90%Room Temp, 3-5hMild conditions, high yield, fast reaction.[16]Expensive reagents, DCU byproduct removal can be tedious.[5]
TMS-diazomethane 2-Furoic acid, TMS-diazomethane>95%Room TempVery high yield, clean reaction, few byproducts.Expensive, toxic reagent.[14][15]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of 2-Furoic Acid

  • To a round-bottom flask equipped with a reflux condenser, add 2-furoic acid (1.0 eq).

  • Add a large excess of methanol (e.g., 20-30 eq), which will also serve as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 0.1 eq) to the stirring mixture.

  • Heat the reaction mixture to reflux (approx. 65-70°C) and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the flask in an ice bath.

  • Slowly pour the cooled mixture into a beaker containing ice and a saturated solution of sodium bicarbonate. Stir until CO₂ evolution ceases.

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[8]

  • Filter and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by vacuum distillation.

Protocol 2: Steglich Esterification of 2-Furoic Acid using DCC/DMAP

  • Dissolve 2-furoic acid (1.0 eq) and methanol (1.2 eq) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Add a catalytic amount of 4-(dimethylaminopyridine) (DMAP) (0.1 eq).

  • Cool the flask to 0°C in an ice bath.

  • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in CH₂Cl₂ dropwise to the stirred mixture.[16]

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 3-5 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter off the DCU precipitate and wash the solid with a small amount of cold CH₂Cl₂.

  • Combine the filtrate and washings, and wash successively with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude ester by column chromatography on silica gel if necessary.

Visualizations

Fischer_Esterification_Troubleshooting start Low Yield in Fischer Esterification check_equilibrium Is the reaction at equilibrium? start->check_equilibrium check_water Is water being removed? check_equilibrium->check_water Yes solution1 Shift Equilibrium: 1. Use large excess of alcohol. 2. Remove water. check_equilibrium->solution1 No check_reagents Are reagents pure? Is alcohol in large excess? check_water->check_reagents Yes solution2 Add a drying agent (e.g., Mol. Sieves) or use a Dean-Stark trap. check_water->solution2 No check_conditions Are time and temperature adequate? check_reagents->check_conditions Yes solution3 Use anhydrous reagents. Increase alcohol molar ratio. check_reagents->solution3 No solution4 Increase reaction time. Ensure proper reflux temp. check_conditions->solution4 No end_node Yield Optimized check_conditions->end_node Yes solution1->end_node solution2->end_node solution3->end_node solution4->end_node

Caption: Troubleshooting workflow for low yield in Fischer esterification.

Esterification_Method_Selection start Select Synthesis Method q1 Is cost a major constraint? start->q1 q2 Is the substrate thermally sensitive or acid-labile? q1->q2 No fischer Fischer Esterification q1->fischer Yes q3 Is highest possible yield the top priority? q2->q3 No steglich Steglich Esterification (DCC/DMAP) q2->steglich Yes q3->fischer No tms TMS-Diazomethane q3->tms Yes

Caption: Decision tree for selecting an appropriate esterification method.

References

Technical Support Center: Synthesis of Methyl 2-Furoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Methyl 2-furoate. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main laboratory-scale synthesis routes for this compound:

  • Fischer-Speier Esterification of 2-Furoic Acid: This is a classic method involving the reaction of 2-furoic acid with methanol in the presence of an acid catalyst.[1][2]

  • Oxidative Esterification of Furfural: This method involves the direct conversion of furfural to this compound in the presence of an oxidant and a suitable catalyst in methanol.[3][4][5]

Q2: What are the common side reactions observed during the Fischer esterification of 2-furoic acid?

A2: The most prevalent side reactions during the Fischer esterification of 2-furoic acid include:

  • Decarboxylation: At elevated temperatures (typically above 140-160°C), 2-furoic acid can undergo decarboxylation to form furan.[6][7]

  • Polymerization: The furan ring is susceptible to polymerization under strong acidic conditions, leading to the formation of insoluble dark-colored byproducts, often referred to as humins.[8][9][10] The presence of water can also promote the polymerization of furan derivatives.[9][11]

  • Oxidation: When using strong oxidizing acids like concentrated sulfuric acid as a catalyst, oxidation of the starting material or product can occur, leading to undesired byproducts.[4]

Q3: I am observing a low yield and the formation of a dark precipitate in my Fischer esterification reaction. What could be the cause and how can I mitigate it?

A3: A low yield accompanied by a dark precipitate is a strong indication of polymerization and possibly decarboxylation. Here are some troubleshooting steps:

  • Lower the Reaction Temperature: High temperatures can promote both decarboxylation and polymerization. Aim for the lowest effective temperature for the esterification.

  • Choose a Milder Catalyst: Instead of concentrated sulfuric acid, consider using a milder acid catalyst such as p-toluenesulfonic acid or a Lewis acid like scandium(III) triflate.[2] Solid acid catalysts can also be an alternative.[4]

  • Ensure Anhydrous Conditions: Water can contribute to the polymerization of furan derivatives.[9][11] Use dry reagents and glassware, and consider using a Dean-Stark apparatus to remove the water byproduct as it forms.[2]

  • Optimize Reaction Time: Prolonged reaction times can lead to increased byproduct formation. Monitor the reaction progress (e.g., by TLC or GC) to determine the optimal time for quenching the reaction.

Q4: What are the major side products when synthesizing this compound from furfural?

A4: The oxidative esterification of furfural can lead to several side products, depending on the reaction conditions and catalyst used. Common byproducts include:

  • 2-Furoic Acid: Incomplete esterification or competing oxidation of furfural can result in the formation of 2-furoic acid.[3]

  • 2-Furaldehyde Dimethyl Acetal: The reaction of furfural with methanol can form the corresponding acetal.[3][5]

  • 2(5H)-Furanone: This can be formed through a Baeyer-Villiger type oxidation of furfural.[3]

  • Dimethyl Succinate: Ring-opening of the furan moiety can lead to the formation of succinate derivatives.[3]

  • Polymeric materials: Similar to the esterification of furoic acid, polymerization of furfural and its derivatives can occur under acidic conditions.[10]

Troubleshooting Guides

Guide 1: Low Yield in Fischer Esterification of 2-Furoic Acid
Symptom Possible Cause Recommended Solution
Low conversion of 2-furoic acidIncomplete reactionIncrease the reaction time or use a slight excess of methanol. Ensure the catalyst is active and used in the correct amount.
Reversible reactionUse a large excess of methanol to shift the equilibrium towards the product or remove water as it forms using a Dean-Stark trap.[2][12]
Formation of dark, insoluble materialPolymerization of the furan ringUse a milder acid catalyst, lower the reaction temperature, and ensure anhydrous conditions.[8][9][10]
Gas evolution and loss of productDecarboxylation of 2-furoic acidKeep the reaction temperature below 140°C.[6][7]
Guide 2: Poor Selectivity in Oxidative Esterification of Furfural
Symptom Possible Cause Recommended Solution
High levels of 2-furoic acidIncomplete esterificationEnsure sufficient methanol is present and that the catalyst is effective for the esterification step.
Significant formation of 2-furaldehyde dimethyl acetalAcetal formation is favored over oxidationOptimize the catalyst and reaction conditions to favor the oxidative pathway. Some studies suggest that acetal is a stable byproduct that may not convert to the desired ester under certain conditions.[5]
Presence of 2(5H)-furanone and dimethyl succinateOver-oxidation or side reactionsAdjust the oxidant concentration and reaction time. Screen different catalysts to improve selectivity.[3]
Formation of a viscous, dark residuePolymerizationLower the reaction temperature and consider using a catalyst that is less prone to promoting polymerization.

Data Presentation

Table 1: Product Selectivity in the Catalyst-Free Oxidative Esterification of Furfural with Hydrogen Peroxide [3]

ProductSelectivity (%)
This compound 69
2(5H)-Furanone11
2-Furaldehyde diethyl acetal2
Dimethyl succinate17
2-Furoic acid4
Conditions: Furfural:H₂O₂:Methanol molar ratio of 1:3:20, 120°C, 2 hours, microwave irradiation.

Experimental Protocols

Key Experiment: Fischer-Speier Esterification of 2-Furoic Acid [1]

  • Reagents and Glassware:

    • 2-Furoic acid

    • Methanol (anhydrous)

    • Concentrated Sulfuric Acid (or other acid catalyst)

    • Round-bottom flask

    • Reflux condenser

    • Stirring apparatus

  • Procedure:

    • Dissolve 2-furoic acid in an excess of methanol in the round-bottom flask.

    • Slowly add a catalytic amount of concentrated sulfuric acid while stirring.

    • Attach the reflux condenser and heat the mixture to reflux.

    • Maintain reflux for a specified period (e.g., 3-4 hours), monitoring the reaction by TLC or GC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Neutralize the excess acid with a base (e.g., sodium bicarbonate solution).

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

    • Purify the crude product by distillation or column chromatography.

Visualizations

Fischer_Esterification_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products 2-Furoic_Acid 2-Furoic_Acid Mixing Mixing 2-Furoic_Acid->Mixing Methanol Methanol Methanol->Mixing Acid_Catalyst Acid_Catalyst Acid_Catalyst->Mixing Reflux Reflux Mixing->Reflux Workup Workup Reflux->Workup Methyl_2-furoate Methyl_2-furoate Workup->Methyl_2-furoate Water Water Workup->Water

Caption: Workflow for Fischer-Speier Esterification.

Side_Reactions_Fischer_Esterification 2-Furoic_Acid 2-Furoic_Acid Methyl_2-furoate Methyl_2-furoate 2-Furoic_Acid->Methyl_2-furoate Esterification (Desired) Decarboxylation Decarboxylation 2-Furoic_Acid->Decarboxylation High Temp. Polymerization Polymerization 2-Furoic_Acid->Polymerization Strong Acid Furan Furan Decarboxylation->Furan Furan->Polymerization Acidic Cond. Humins Humins Polymerization->Humins

Caption: Side reactions in Fischer esterification.

Side_Reactions_Furfural_Oxidative_Esterification Furfural Furfural Methyl_2-furoate Methyl_2-furoate Furfural->Methyl_2-furoate Oxidative Esterification (Desired) Side_Products Side_Products Furfural->Side_Products Side Reactions 2-Furoic_Acid 2-Furoic_Acid Side_Products->2-Furoic_Acid Acetal 2-Furaldehyde Dimethyl Acetal Side_Products->Acetal Furanone 2(5H)-Furanone Side_Products->Furanone Succinate Dimethyl Succinate Side_Products->Succinate

Caption: Side reactions from furfural.

References

Technical Support Center: Stability of Methyl 2-furoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the storage stability of Methyl 2-furoate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Change in physical appearance (e.g., color change from colorless/pale yellow to brown, development of turbidity). Oxidation of the furan ring, photodegradation, or contamination.Store under an inert atmosphere (e.g., nitrogen or argon). Protect from light by using amber vials or storing in the dark. Ensure the storage container is clean and free of contaminants.
Decrease in assay value or purity over time. Hydrolysis of the ester, oxidative degradation, or thermal decomposition.Store at recommended low temperatures (-20°C for short-term, -80°C for long-term).[1] Avoid exposure to high temperatures. Use anhydrous solvents and minimize exposure to moisture.
Appearance of new peaks in HPLC or GC analysis. Formation of degradation products.Characterize the new peaks using techniques like LC-MS or GC-MS to identify the degradation products. Review storage conditions to identify the likely cause (e.g., presence of acid/base, oxygen, light).
Inconsistent analytical results between samples. Non-homogeneity of the stored sample, improper sample handling, or ongoing degradation during analysis.Ensure the sample is thoroughly mixed before taking an aliquot. Prepare samples for analysis immediately after removal from storage. Use a validated stability-indicating analytical method.
Precipitation observed in the stored solution. Poor solubility in the chosen solvent at low storage temperatures or formation of insoluble degradation products.Select a solvent in which this compound has good solubility at the intended storage temperature. If precipitation is due to degradation, the root cause of instability needs to be addressed.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for this compound?

To ensure the stability of this compound, it is recommended to store it in a tightly sealed container under an inert atmosphere (nitrogen or argon) and protected from light. For short-term storage (up to one month), a temperature of -20°C is recommended. For long-term storage (up to six months), storage at -80°C is advisable.[1]

2. What are the primary degradation pathways for this compound?

The primary degradation pathways for this compound are believed to be:

  • Hydrolysis: The ester linkage is susceptible to hydrolysis, especially in the presence of acids or bases, which would yield 2-furoic acid and methanol.[2][3]

  • Oxidation: The furan ring is prone to oxidation, which can be initiated by exposure to air (oxygen), heat, or light. This can lead to ring-opening and the formation of various byproducts. Auto-oxidation upon exposure to sunlight and oxygen can cause darkening of the material.[4]

  • Photodegradation: Exposure to UV or visible light can promote degradation, potentially leading to dimerization or other reactions. However, one source suggests that based on its UV/Vis absorption spectra, this compound may not have a significant concern for photoirritation or photoallergenicity, implying low absorbance in the 290-700 nm range.[2]

3. How can I monitor the stability of my this compound samples?

The stability of this compound can be monitored using a stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. A Gas Chromatography (GC) method with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) can also be employed. The method should be able to separate the intact this compound from its potential degradation products.

4. I have observed a brown discoloration in my this compound sample. Is it still usable?

A brown discoloration is an indication of degradation, likely due to oxidation.[4] It is highly recommended to re-analyze the sample to determine its purity before use. For critical applications, it is advisable to use a fresh, un-degraded sample.

5. Can the choice of solvent affect the stability of this compound in solution?

Yes, the choice of solvent can significantly impact stability. Protic solvents, especially water, can facilitate hydrolysis. It is recommended to use dry, aprotic solvents. If an aqueous solution is necessary, the pH should be controlled, and the solution should be prepared fresh and used as soon as possible.

Experimental Protocols

The following are model experimental protocols for conducting forced degradation studies to understand the stability of this compound. These protocols are based on general principles outlined in ICH guidelines and literature on related compounds.[3][5][6]

Protocol 1: Stability-Indicating RP-HPLC Method Development

This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and water gradient. Start with a higher proportion of water and gradually increase the acetonitrile concentration. For example, a gradient of Acetonitrile:Water (30:70) to (80:20) over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 240 nm or 247 nm[3][6]
Injection Volume 10 µL
Sample Preparation Dissolve this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Studies

These studies are designed to intentionally degrade the sample to generate potential degradation products.

1. Acid Hydrolysis:

  • Dissolve this compound in a solution of 0.1 M Hydrochloric Acid (HCl).

  • Incubate the solution at 60°C for 24 hours.

  • Withdraw samples at appropriate time points (e.g., 0, 4, 8, 12, 24 hours).

  • Neutralize the samples with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH) before HPLC analysis.

2. Base Hydrolysis:

  • Dissolve this compound in a solution of 0.1 M Sodium Hydroxide (NaOH).

  • Incubate the solution at room temperature (25°C) for 4 hours.

  • Withdraw samples at appropriate time points (e.g., 0, 1, 2, 4 hours).

  • Neutralize the samples with an equivalent amount of 0.1 M Hydrochloric Acid (HCl) before HPLC analysis.

3. Oxidative Degradation:

  • Dissolve this compound in a solution of 3% Hydrogen Peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Withdraw samples at appropriate time points for HPLC analysis.

4. Thermal Degradation:

  • Place a solid sample of this compound in a controlled temperature oven at 70°C for 48 hours.

  • For solution stability, dissolve the compound in a suitable inert solvent (e.g., acetonitrile) and heat at 60°C for 48 hours.

  • Analyze the samples by HPLC.

5. Photolytic Degradation:

  • Expose a solution of this compound (e.g., 1 mg/mL in acetonitrile) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

  • Analyze both the exposed and control samples by HPLC.

Visualizations

degradation_pathway methyl_2_furoate This compound hydrolysis_node Hydrolysis (Acid/Base) methyl_2_furoate->hydrolysis_node oxidation_node Oxidation (O2, Heat, Light) methyl_2_furoate->oxidation_node photodegradation_node Photodegradation (UV/Vis Light) methyl_2_furoate->photodegradation_node furoic_acid 2-Furoic Acid hydrolysis_node->furoic_acid methanol Methanol hydrolysis_node->methanol ring_opened Ring-Opened Products oxidation_node->ring_opened dimers Dimers/Isomers photodegradation_node->dimers

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome acid Acid Hydrolysis hplc Stability-Indicating RP-HPLC acid->hplc base Base Hydrolysis base->hplc oxidation Oxidation oxidation->hplc thermal Thermal thermal->hplc photo Photolytic photo->hplc gcms GC-MS for Identification hplc->gcms method Validate Analytical Method hplc->method pathway Identify Degradation Pathways gcms->pathway storage Define Optimal Storage Conditions pathway->storage method->storage start This compound Sample start->acid start->base start->oxidation start->thermal start->photo

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_logic start Observed Instability (e.g., color change, new peaks) check_storage Review Storage Conditions: - Temperature? - Light Exposure? - Atmosphere? start->check_storage check_handling Review Sample Handling: - Solvent Purity? - Exposure to Air/Moisture? start->check_handling improper_storage Potential Cause: Improper Storage check_storage->improper_storage improper_handling Potential Cause: Improper Handling check_handling->improper_handling solution_storage Solution: - Store at -20°C or -80°C - Protect from light - Use inert atmosphere improper_storage->solution_storage solution_handling Solution: - Use dry, aprotic solvents - Minimize exposure to air improper_handling->solution_handling

Caption: A logical troubleshooting flow for stability issues.

References

Troubleshooting common issues in Methyl 2-furoate reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during chemical reactions involving Methyl 2-furoate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is resulting in a low yield. What are the common causes?

A1: Low yields in reactions involving this compound can stem from several factors. Purity of starting materials, reaction conditions, and work-up procedures are critical. Common causes include:

  • Moisture: this compound is susceptible to hydrolysis back to 2-furoic acid, especially in the presence of acid or base. Ensure all reagents and solvents are anhydrous, particularly for moisture-sensitive reactions like Grignard reactions.

  • Sub-optimal Reaction Temperature: Temperature control is crucial. For instance, in the oxidative esterification of furfural to this compound, higher temperatures can increase the reaction rate, but may also lead to side product formation.[1]

  • Improper Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion or the formation of side products.

  • Catalyst Inactivity or Inefficiency: The choice and handling of the catalyst are important. For example, in gold-catalyzed oxidative esterification, the catalyst's activity is dependent on the support and nanoparticle size.[2]

  • Side Reactions: The furan ring is susceptible to various side reactions. For example, under strongly acidic conditions, polymerization of the furan ring can occur. In some preparations from furfural, acetal formation can be a competing reaction.[1]

  • Product Loss During Work-up: this compound is slightly soluble in water.[3] Therefore, excessive washing with aqueous solutions during extraction can lead to product loss. Ensure the organic phase is thoroughly extracted.

Q2: I am observing unexpected side products in my reaction. What are the likely impurities?

A2: The nature of side products depends on the specific reaction. Here are some common scenarios:

  • Hydrolysis: The most common side product is 2-furoic acid, resulting from the hydrolysis of the ester. This can be minimized by using dry reagents and solvents.[4]

  • Transesterification: If using an alcohol other than methanol as a solvent or reagent, transesterification can occur, leading to the formation of a different alkyl 2-furoate.

  • Ring Opening/Polymerization: The furan ring can be unstable under certain conditions, particularly strong acids or high temperatures, leading to ring-opened products or dark-colored polymeric materials.

  • Acetal Formation: In the synthesis of this compound from furfural in methanol, the formation of furfural dimethyl acetal is a possible side reaction.[1]

Q3: What are the best practices for purifying this compound reaction products?

A3: Purification strategies depend on the scale of the reaction and the nature of the impurities.

  • Extraction: After quenching the reaction, extraction with a suitable organic solvent like ethyl acetate is a common first step. Washing with a mild base (e.g., saturated sodium bicarbonate solution) can remove acidic impurities like 2-furoic acid. Subsequent washing with brine helps to remove residual water.[3]

  • Distillation: For larger quantities and to remove non-volatile impurities, vacuum distillation is effective. This compound has a boiling point of 181 °C at atmospheric pressure.[3]

  • Column Chromatography: For small-scale reactions or to separate products with similar boiling points, column chromatography on silica gel is a good option. A common eluent system is a mixture of petroleum ether and ethyl acetate.[3]

Troubleshooting Guides

Guide 1: Low Yield in the Synthesis of this compound from Furfural

This guide addresses common issues when synthesizing this compound via oxidative esterification of furfural.

Observed Problem Potential Cause Suggested Solution
Low conversion of furfural Inactive catalystEnsure the catalyst is fresh and properly handled. For gold-based catalysts, the choice of support (e.g., CeO₂, ZrO₂) and preparation method are critical for activity.[1][2]
Insufficient reaction time or temperatureMonitor the reaction by TLC or GC to determine the optimal reaction time. While higher temperatures can increase the rate, they may also promote side reactions.[1]
Presence of inhibitorsEnsure the starting furfural is of high purity. Auto-oxidation of furfural can produce impurities that may inhibit the catalyst.[1]
Formation of significant side products (e.g., acetal) Reaction conditions favor acetal formationIn some catalytic systems, the presence of a base like NaOCH₃ can promote the desired oxidative esterification over acetal formation.[1] However, some modern catalysts are designed to work without a base.[1]
Product is dark and difficult to purify Polymerization of furfural or productAvoid overly harsh acidic conditions or excessively high temperatures.

This is a general procedure based on literature reports.[1][5]

  • To a solution of furfural (1.0 eq) in methanol, add the catalyst (e.g., supported gold nanoparticles) and, if required, a base (e.g., potassium carbonate).[5]

  • Pressurize the reaction vessel with oxygen (e.g., 0.3 MPa).[5]

  • Heat the mixture to the desired temperature (e.g., 140 °C) with vigorous stirring.[5]

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture, filter the catalyst, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Guide 2: Incomplete Hydrolysis of this compound

This guide focuses on troubleshooting the saponification of this compound to 2-furoic acid.

Observed Problem Potential Cause Suggested Solution
Incomplete reaction after prolonged heating Insufficient baseUse a sufficient excess of base (e.g., 20% aqueous NaOH).[6]
Poor solubilityIf the starting material is not fully dissolved, consider adding a co-solvent like THF or methanol to improve solubility.
Product is difficult to precipitate upon acidification Insufficient acidificationEnsure the solution is sufficiently acidic (pH < 2) by adding concentrated HCl.[6]
Product remains dissolvedIf the product is too soluble in the reaction mixture, try to reduce the volume or add a solvent in which the product is less soluble to induce precipitation.

This protocol is adapted from a literature procedure for a similar compound.[6]

  • Dissolve this compound (1.0 eq) in a solution of 20% aqueous sodium hydroxide.

  • Heat the mixture at reflux for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Acidify the solution with concentrated hydrochloric acid with vigorous stirring.

  • Cool the mixture to induce precipitation of 2-furoic acid.

  • Collect the product by suction filtration and wash with cold water.

  • Dry the product under vacuum.

Visual Troubleshooting Workflows

Below are diagrams to help visualize the troubleshooting process for common issues.

Troubleshooting_Low_Yield start Low Yield Observed check_purity Check Starting Material Purity start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Work-up Procedure start->check_workup sub_purity Impure Reagents? (e.g., wet solvent) check_purity->sub_purity sub_conditions Sub-optimal? (Temp, Time, Catalyst) check_conditions->sub_conditions sub_workup Product Loss? (e.g., during extraction) check_workup->sub_workup solution_purity Purify/Dry Reagents sub_purity->solution_purity Yes solution_conditions Optimize Conditions sub_conditions->solution_conditions Yes solution_workup Modify Work-up sub_workup->solution_workup Yes

Caption: Troubleshooting workflow for low reaction yield.

Side_Product_Identification start Unexpected Side Product Observed reaction_type Identify Reaction Type start->reaction_type hydrolysis Hydrolysis/ Saponification reaction_type->hydrolysis Aqueous Base/Acid esterification Esterification from Furfural reaction_type->esterification Furfural + Alcohol other Other Reactions (e.g., Grignard) reaction_type->other Other side_product_acid Likely Side Product: 2-Furoic Acid hydrolysis->side_product_acid side_product_acetal Likely Side Product: Furfural Acetal esterification->side_product_acetal side_product_other Consider: - Ring Opening - Polymerization - Transesterification other->side_product_other

Caption: Identifying potential side products based on reaction type.

References

Technical Support Center: Efficient Synthesis of Methyl 2-Furoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 2-furoate. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing this compound?

A1: The two main catalytic routes for this compound synthesis are:

  • Esterification of 2-furoic acid with methanol: This is a classic acid-catalyzed reaction.

  • Oxidative esterification of furfural with methanol: This method combines oxidation of the aldehyde and esterification in a single step, often utilizing noble metal catalysts.[1][2]

Q2: What types of catalysts are most effective for the esterification of 2-furoic acid?

A2: A range of acid catalysts can be employed for the esterification of 2-furoic acid. These include:

  • Homogeneous mineral acids: Sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are traditional and effective catalysts.[3]

  • Solid acid catalysts: These offer advantages in terms of separation and reusability. Examples include tungstophosphoric acid supported on zirconia (TPA/ZrO₂).[4]

  • Sodium hydrogen sulfate (NaHSO₄): This is a milder and easy-to-handle solid acid catalyst.[5]

Q3: Which catalysts are preferred for the oxidative esterification of furfural?

A3: For the oxidative esterification of furfural, supported gold nanoparticles have shown high activity and selectivity.[1][6] Commonly used supports include:

  • Cerium oxide (CeO₂)

  • Zirconium oxide (ZrO₂)[7]

  • Titanium dioxide (TiO₂)

  • Magnesium oxide (MgO)[2][8]

Non-noble metal catalysts, such as those based on cobalt, are also being explored as a more cost-effective alternative.[6]

Q4: Can this compound be synthesized without a catalyst?

A4: Yes, catalyst-free synthesis is possible, particularly using microwave assistance. One reported method involves the reaction of furfural with an oxidant like hydrogen peroxide in methanol at elevated temperatures, achieving high conversion and moderate selectivity.[9]

Troubleshooting Guide

Problem 1: Low Yield of this compound

Q: I am experiencing a low yield in my this compound synthesis. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors depending on your synthetic route. Here's a step-by-step troubleshooting guide:

  • For Esterification of 2-Furoic Acid:

    • Incomplete Reaction: The esterification reaction is an equilibrium process. To drive the reaction towards the product, consider:

      • Increasing the molar ratio of methanol.

      • Removing water as it is formed, for example, by azeotropic distillation.

      • Increasing the reaction time or temperature.[4]

    • Catalyst Inactivity:

      • If using a solid acid catalyst, ensure it is properly activated and not poisoned.

      • For mineral acids, verify the concentration and purity.

    • Sub-optimal Reaction Conditions:

      • For NaHSO₄·H₂O, an esterification rate of 82.5% was achieved with specific reactant ratios and a reaction time of 150 minutes.[5] Deviations from optimal conditions can significantly lower the yield.

  • For Oxidative Esterification of Furfural:

    • Catalyst Deactivation: Supported gold catalysts can deactivate due to sintering of the gold nanoparticles at high temperatures.[1]

      • Consider running the reaction at a lower temperature if feasible.

      • Characterize the catalyst before and after the reaction to check for changes in particle size.

    • Insufficient Oxidant: Ensure an adequate supply of the oxidant (e.g., O₂) to the reaction mixture.

    • Side Reactions: Furfural can undergo side reactions such as polymerization. The presence of a base, if used, can also lead to undesired reactions.

Problem 2: Poor Selectivity and Formation of Byproducts

Q: My reaction is producing significant amounts of byproducts. How can I improve the selectivity towards this compound?

A: The formation of byproducts is a common issue. The type of byproduct can indicate the source of the problem.

  • In Oxidative Esterification of Furfural:

    • Acetal Formation: The formation of 2-furaldehyde dimethyl acetal is a common side reaction, especially when using supports like ZrO₂.[1] While the acetal can sometimes be a stable byproduct, optimizing the reaction conditions (e.g., temperature, pressure) can favor the desired oxidative esterification pathway.

    • Over-oxidation: In some cases, over-oxidation can lead to the formation of other products. Careful control of the oxidant concentration and reaction time is crucial.

    • Furfural Polymerization: Furfural is prone to polymerization, especially under acidic conditions or at high temperatures.

Problem 3: Catalyst Instability and Reusability Issues

Q: My solid catalyst is losing activity after one or two runs. How can I improve its stability and reusability?

A: Catalyst deactivation is a key challenge in heterogeneous catalysis.

  • Leaching of Active Species: For supported catalysts, the active component may leach into the reaction mixture.

    • Ensure strong interaction between the active metal and the support material.

    • Post-reaction analysis of the reaction mixture for traces of the leached metal can confirm this issue.

  • Sintering of Nanoparticles: As mentioned, high temperatures can cause nanoparticles to agglomerate, reducing the active surface area.[1]

    • Employing catalyst supports that stabilize the nanoparticles can mitigate this.

    • Operating at the lowest effective temperature is recommended.

  • Fouling: The catalyst surface can be blocked by the adsorption of reactants, products, or byproducts.

    • Washing the catalyst with a suitable solvent after each run can help remove adsorbed species.

    • In some cases, calcination may be required to regenerate the catalyst, but this can also lead to sintering.

Data Presentation: Catalyst Performance in this compound Synthesis

Table 1: Esterification of 2-Furoic Acid with Methanol

CatalystTemperature (°C)Reaction Time (h)Conversion (%)Yield (%)Reference
H₂SO₄702-95[3]
NaHSO₄·H₂OReflux2.5-82.5 (esterification rate)[5]
TPA/ZrO₂1252493-[4]

Table 2: Oxidative Esterification of Furfural with Methanol

CatalystTemperature (°C)PressureReaction Time (h)Conversion (%)Selectivity (%)Yield (%)Reference
Au/MgO1106 bar O₂0.5100>9995[8]
Au/Fe-hydroxyapatite1400.3 MPa O₂4-98.791.8[1]
Au/ZrO₂1206 bar air1.5100100100[1]
Pd(at)g-C₃N₄20Air12--93[10]
Catalyst-free (Microwave)120-29669-[9]

Experimental Protocols

1. Esterification of 2-Furoic Acid using Sulfuric Acid

  • Reactants: 2-furoic acid, methanol, concentrated sulfuric acid.

  • Procedure:

    • Dissolve 2-furoic acid in an excess of methanol in a round-bottom flask equipped with a reflux condenser.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux (approximately 70°C) and maintain for about 2 hours.[3]

    • After cooling, neutralize the sulfuric acid with a suitable base (e.g., sodium carbonate).

    • Remove the excess methanol and the water formed during the reaction, for example, by distillation.

    • The crude this compound can be purified by washing with an aqueous alkaline solution to remove any unreacted acid, followed by drying and distillation.[3]

2. Oxidative Esterification of Furfural using Au/MgO Catalyst

  • Reactants and Catalyst: Furfural, methanol, Au/MgO catalyst, oxygen.

  • Procedure:

    • In a high-pressure reactor, add the Au/MgO catalyst to a solution of furfural in methanol.

    • Seal the reactor and pressurize with oxygen to the desired pressure (e.g., 6 bar).[8]

    • Heat the reaction mixture to the target temperature (e.g., 110°C) with vigorous stirring.[8]

    • Maintain the reaction for the specified time (e.g., 30 minutes).[8]

    • After the reaction, cool the reactor to room temperature and carefully release the pressure.

    • The catalyst can be separated by centrifugation or filtration.[8]

    • The liquid product mixture can be analyzed by techniques such as gas chromatography to determine conversion, selectivity, and yield.

Visualizations

experimental_workflow cluster_esterification Esterification of 2-Furoic Acid cluster_oxidative_esterification Oxidative Esterification of Furfural ester_start Mix 2-Furoic Acid, Methanol, and Catalyst ester_reflux Heat to Reflux ester_start->ester_reflux ester_neutralize Neutralize Catalyst ester_reflux->ester_neutralize ester_purify Purify this compound ester_neutralize->ester_purify ox_ester_start Combine Furfural, Methanol, and Catalyst in Reactor ox_ester_pressurize Pressurize with Oxidant (O2) ox_ester_start->ox_ester_pressurize ox_ester_heat Heat under Pressure ox_ester_pressurize->ox_ester_heat ox_ester_separate Separate Catalyst ox_ester_heat->ox_ester_separate ox_ester_analyze Analyze Product ox_ester_separate->ox_ester_analyze

Caption: General experimental workflows for the two primary synthetic routes to this compound.

troubleshooting_low_yield decision decision action action start Low Yield Observed check_route Which Synthetic Route? start->check_route esterification_issues Esterification of 2-Furoic Acid check_route->esterification_issues Esterification oxidative_issues Oxidative Esterification of Furfural check_route->oxidative_issues Oxidative Esterification check_completeness Is Reaction Incomplete? esterification_issues->check_completeness check_catalyst_deactivation Catalyst Deactivation? oxidative_issues->check_catalyst_deactivation increase_methanol Increase Methanol Ratio check_completeness->increase_methanol Yes check_catalyst_activity Check Catalyst Activity check_completeness->check_catalyst_activity No remove_water Remove Water increase_methanol->remove_water increase_time_temp Increase Time/Temp remove_water->increase_time_temp check_sintering Analyze for Sintering check_catalyst_deactivation->check_sintering Yes check_oxidant Sufficient Oxidant? check_catalyst_deactivation->check_oxidant No check_side_reactions Side Reactions? check_oxidant->check_side_reactions

Caption: A decision-making workflow for troubleshooting low yields in this compound synthesis.

References

Byproduct formation and removal in Methyl 2-furoate production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-furoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main synthesis routes for this compound:

  • Two-Step Synthesis (Fischer Esterification): This is a classic method that involves the oxidation of furfural to 2-furoic acid, followed by an acid-catalyzed esterification with methanol.[1][2]

  • One-Step Synthesis (Oxidative Esterification): This method involves the direct conversion of furfural to this compound in the presence of an oxidant and methanol.[1][3][4] This approach is often considered more efficient as it combines two steps into one.

Q2: What are the common byproducts I might encounter?

A2: Byproduct formation is dependent on the chosen synthesis route and reaction conditions. Common byproducts include:

  • From Two-Step Synthesis:

    • Unreacted 2-furoic acid: If the esterification reaction does not go to completion.

    • Byproducts from furfural oxidation: Depending on the oxidant and conditions, the initial oxidation of furfural can produce a range of byproducts.

  • From One-Step Synthesis:

    • 2-Furoic Acid: Can be formed as an intermediate that is not fully converted to the ester.[1]

    • 2-Furaldehyde dimethyl acetal: Formed from the reaction of furfural with methanol, it can be a stable byproduct if not further oxidized.[3][5]

    • 2(5H)-furanone: Results from the Baeyer-Villiger oxidation of furfural.[1]

    • Dimethyl succinate.[1]

Q3: How can I purify my final this compound product?

A3: Several purification techniques can be employed, often in combination:

  • Extraction: Liquid-liquid extraction is commonly used to separate the product from the reaction mixture.[2][6][7][8]

  • Washing: Washing the organic layer with a basic solution (e.g., sodium bicarbonate or sodium carbonate) is effective for removing acidic impurities like unreacted 2-furoic acid.[2][8][9] This is often followed by a wash with brine.

  • Drying: The organic phase is typically dried over an anhydrous salt like sodium sulfate or magnesium sulfate to remove residual water before solvent evaporation.[6]

  • Distillation: Vacuum distillation is a highly effective method for purifying this compound, especially for removing non-volatile impurities.[2][5]

  • Column Chromatography: For very high purity, column chromatography can be used to separate the desired product from closely related byproducts.[7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete Reaction (Fischer Esterification): The Fischer esterification is an equilibrium reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants.- Use a large excess of methanol to drive the equilibrium towards the product.- Remove water as it forms, for example, by using a Dean-Stark apparatus.
Catalyst Inactivity: The acid catalyst may be weak, impure, or used in an insufficient amount.- Ensure the use of a strong acid catalyst like concentrated sulfuric acid or p-toluenesulfonic acid.- Use a freshly opened or properly stored catalyst.
Sub-optimal Reaction Conditions: Incorrect temperature or reaction time can lead to incomplete conversion.- Ensure the reaction is heated to reflux for a sufficient amount of time. Monitor the reaction progress using TLC or GC.
Product Discoloration (Yellow or Brown Hue) Impure Starting Materials: Furfural can auto-oxidize and darken when exposed to air and light.[3] Impurities in the starting 2-furoic acid can also carry through to the final product.- Use freshly distilled furfural for the oxidation step.- If starting from 2-furoic acid, ensure it is of high purity. Consider recrystallization if it appears discolored.
Thermal Degradation: Overheating during distillation or a prolonged reaction at high temperatures can cause decomposition and color formation.- Use vacuum distillation to lower the boiling point and minimize thermal stress on the product.- Optimize reaction time and temperature to avoid unnecessary heating.
Presence of Colored Byproducts: Certain side reactions can produce colored impurities.- Treat the crude product with activated carbon (charcoal) to adsorb colored impurities.[1][3][6][7][10][11][12] This is typically done by stirring a small amount of activated carbon in a solution of the crude product, followed by filtration.- Consider purification by column chromatography, which can separate colored impurities from the product.[13]
Incomplete Removal of 2-Furoic Acid Insufficient Washing: The amount or concentration of the basic solution used for washing may not be enough to neutralize all the residual acid.- Increase the number of washes with a saturated sodium bicarbonate or a dilute sodium carbonate solution.- Check the pH of the aqueous layer after washing to ensure it is basic.
Presence of Water in the Final Product Inadequate Drying: The drying agent may be insufficient or not given enough time to work.- Use an adequate amount of a high-capacity drying agent like anhydrous sodium sulfate or magnesium sulfate.- Allow sufficient time for the drying agent to work, with occasional swirling.
Difficulty in Isolating the Product Product is Soluble in the Aqueous Phase: this compound has some water solubility, which can lead to losses during aqueous workup.- When performing extractions, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the ester in the aqueous phase.

Data Presentation

Table 1: Comparison of Yields for this compound Synthesis via One-Step Oxidative Esterification of Furfural

CatalystOxidantTemperature (°C)Time (h)Yield (%)Selectivity (%)Reference
Au/ZrO₂O₂1201.5~100~100[3]
Au/TiO₂O₂1203~70>98[3]
Au/CeO₂O₂1202>98~98[14]
Co-SA/3DOM-NCO₂120499-[14]
Au/MgOO₂110295>99[15]
None (Microwave)H₂O₂1202-69[1]

Table 2: Byproduct Profile in Catalyst-Free Oxidative Esterification of Furfural with Methanol and H₂O₂

ProductSelectivity (%)
This compound 69
Dimethyl succinate17
2(5H)-furanone11
2-Furoic acid4
Furfural diethyl acetal2
Data from a study on microwave-assisted tandem catalyst-free production.[1]

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound via Fischer Esterification of 2-Furoic Acid

  • Esterification Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-furoic acid in an excess of methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a separatory funnel containing cold water or ice.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation.

Protocol 2: One-Step Synthesis of this compound via Oxidative Esterification of Furfural

This is a general procedure and specific conditions will vary based on the catalyst used.

  • Reaction Setup: To a high-pressure reactor, add the catalyst (e.g., Au/ZrO₂), methanol (as both reactant and solvent), and furfural.

  • Reaction: Seal the reactor, pressurize with oxygen to the desired pressure (e.g., 6 bar), and heat to the reaction temperature (e.g., 120°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC.

  • Workup:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess oxygen.

    • Filter the reaction mixture to remove the catalyst.

    • The filtrate containing this compound can be further purified if necessary, typically by distillation.

Visualizations

experimental_workflow Experimental Workflow for this compound Production cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis synthesis_choice Choose Synthesis Route one_step One-Step Oxidative Esterification synthesis_choice->one_step Direct two_step Two-Step Fischer Esterification synthesis_choice->two_step Classic workup Reaction Workup (Extraction, Washing) one_step->workup two_step->workup drying Drying of Organic Phase workup->drying concentration Solvent Removal drying->concentration purification Final Purification (Distillation/Chromatography) concentration->purification final_product Pure this compound purification->final_product analysis Characterization (NMR, GC-MS, IR) final_product->analysis

Caption: A flowchart illustrating the general experimental workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_guide Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_reaction Was the reaction monitored to completion (TLC/GC)? start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No workup_issue Potential Issue During Workup/Purification check_reaction->workup_issue Yes optimize_conditions Optimize Reaction: - Increase reaction time - Check catalyst activity - Increase temperature (if appropriate) incomplete->optimize_conditions fischer_esterification Is it a Fischer Esterification? incomplete->fischer_esterification check_extraction Were extractions performed correctly? workup_issue->check_extraction success Yield Improved optimize_conditions->success drive_equilibrium Drive Equilibrium: - Use large excess of methanol - Remove water (e.g., Dean-Stark) fischer_esterification->drive_equilibrium Yes drive_equilibrium->success extraction_solution Optimize Extraction: - Increase number of extractions - Use brine to reduce aqueous solubility check_extraction->extraction_solution No check_distillation Was the product lost during distillation? check_extraction->check_distillation Yes extraction_solution->success distillation_solution Optimize Distillation: - Check for leaks in the vacuum setup - Ensure proper fraction collection check_distillation->distillation_solution No check_distillation->success Yes

Caption: A decision tree to guide troubleshooting efforts in cases of low yield during this compound synthesis.

References

Scaling up the synthesis of Methyl 2-furoate for industrial applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the industrial-scale synthesis of Methyl 2-furoate.

Frequently Asked Questions (FAQs)

1. What are the primary industrial methods for synthesizing this compound?

The main industrial routes for this compound synthesis are:

  • Fischer-Speier Esterification of 2-Furoic Acid: This is a common method involving the reaction of 2-furoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.[1][2]

  • Oxidative Esterification of Furfural: This method involves the direct conversion of furfural to this compound in the presence of an oxidant and a suitable catalyst.[3][4][5] This one-step process can be more efficient but may present challenges in selectivity and catalyst stability.[6]

  • Catalyst-Free Synthesis: Recent research has explored catalyst-free methods, often utilizing microwave assistance, to promote the reaction between furfural and methanol.[4]

2. What are the common side reactions and byproducts in this compound synthesis?

Common side reactions and byproducts to monitor include:

  • From 2-Furoic Acid: Incomplete esterification is the primary issue.

  • From Furfural:

    • Formation of 2-furoic acid through oxidation of furfural.[4]

    • Generation of 2(5H)-furanone via Baeyer-Villiger oxidation.[4]

    • Formation of dimethyl succinate.[4]

    • Acetal formation (2-furaldehyde dimethyl acetal).[4]

3. How can I improve the yield and purity of this compound?

To enhance yield and purity:

  • Optimize Reaction Conditions: Systematically evaluate and optimize parameters such as temperature, reaction time, and molar ratio of reactants (see data tables below).

  • Catalyst Selection: The choice of catalyst significantly impacts the reaction. For esterification of 2-furoic acid, solid acid catalysts like tungstophosphoric acid/zirconia composites can offer good activity and reusability.[7] For oxidative esterification of furfural, gold-based catalysts have shown high activity and selectivity.[5]

  • Water Removal: In Fischer esterification, removing the water formed during the reaction can shift the equilibrium towards the product, improving the yield.

  • Purification Techniques: Effective purification methods include distillation, extraction, and chromatography to remove byproducts and unreacted starting materials.[1][4]

4. What are the safety considerations for handling the chemicals involved in this compound synthesis?

Safety is paramount. Always consult the Safety Data Sheet (SDS) for each chemical. Key safety precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8][9]

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[8][9]

  • Handling Flammable Solvents: Methanol is flammable; keep it away from ignition sources.[9]

  • Corrosive Acids: Concentrated acids like sulfuric acid are corrosive and require careful handling.

  • Spill Management: Have appropriate spill kits available.[8]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Step
Incomplete Reaction - Increase reaction time. - Increase reaction temperature within the optimal range.[4] - Increase the molar ratio of methanol.
Catalyst Deactivation - For solid catalysts, consider regeneration procedures. - For liquid catalysts, ensure appropriate concentration and purity.
Equilibrium Limitation (Fischer Esterification) - Employ a method to remove water as it forms (e.g., Dean-Stark apparatus).
Side Reactions Consuming Reactants - Adjust reaction conditions (e.g., lower temperature) to minimize side product formation.[4] - Evaluate alternative catalysts with higher selectivity.[5]
Issue 2: Poor Purity of the Final Product
Possible Cause Troubleshooting Step
Presence of Unreacted Starting Materials - Ensure the reaction has gone to completion. - Optimize the purification process (e.g., distillation parameters, extraction solvent).
Formation of Byproducts - Modify reaction conditions to suppress side reactions (see Issue 1). - Employ a more efficient purification technique. Column chromatography can be effective for removing closely related impurities.[1]
Contamination from Equipment or Solvents - Ensure all glassware and equipment are clean and dry. - Use high-purity solvents and reagents.

Data Presentation

Table 1: Reaction Conditions for this compound Synthesis via Oxidative Esterification of Furfural

Catalyst Temperature (°C) Time (h) Furfural Conversion (%) This compound Selectivity (%) Reference
Supported nano-gold140492.9898.72[3]
Au/ZrO₂1201.5100100[5]
Au/TiO₂1203~100~65[5]
Catalyst-free (Microwave)120260High (unspecified)[4]

Table 2: Reaction Conditions for this compound Synthesis via Esterification of 2-Furoic Acid

Catalyst Temperature (°C) Time (h) 2-Furoic Acid Conversion (%) Reference
NaHSO₄·H₂OReflux (Methanol)2.582.5 (Esterification Rate)[10]
ZrTPA30PEGT10012524High (unspecified)[7]
CAL-B (Lipase)502482.5 (Yield)[11]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of 2-Furoic Acid

This protocol is based on the general principles of Fischer esterification.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-furoic acid and an excess of methanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Heating: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a base solution (e.g., sodium bicarbonate).

  • Extraction: Extract the this compound into an organic solvent (e.g., ethyl acetate).[1]

  • Purification: Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.[1] Purify the crude product by distillation.

Protocol 2: Oxidative Esterification of Furfural using a Gold-Based Catalyst

This protocol is a generalized procedure based on literature reports.[3][5]

  • Reaction Setup: In a high-pressure reactor equipped with a magnetic stirrer, add furfural, methanol, and the gold-based catalyst.

  • Pressurization: Pressurize the reactor with oxygen to the desired pressure.

  • Heating and Stirring: Heat the reactor to the specified temperature and stir the mixture for the required reaction time.

  • Cooling and Depressurization: After the reaction, cool the reactor to room temperature and carefully depressurize it.

  • Catalyst Separation: Separate the solid catalyst from the reaction mixture by filtration or centrifugation.

  • Product Analysis and Purification: Analyze the liquid phase by GC or HPLC to determine conversion and selectivity. The product can be purified by distillation or chromatography.

Visualizations

Synthesis_Pathways cluster_start Starting Materials cluster_product Final Product cluster_byproducts Potential Byproducts Furfural Furfural 2-Furoic Acid 2-Furoic Acid Furfural->2-Furoic Acid Oxidation This compound This compound Furfural->this compound Oxidative Esterification (+ Methanol, O2, Catalyst) 2(5H)-furanone 2(5H)-furanone Furfural->2(5H)-furanone Side Reaction Dimethyl succinate Dimethyl succinate Furfural->Dimethyl succinate Side Reaction Acetal Acetal Furfural->Acetal Side Reaction 2-Furoic Acid->this compound Fischer Esterification (+ Methanol, Acid Catalyst)

Caption: Chemical synthesis pathways to this compound.

Troubleshooting_Workflow cluster_issue Problem Identification cluster_analysis Analysis cluster_solution Corrective Actions Start Low Yield or Purity Issue Check_Reaction Analyze Reaction Mixture (e.g., GC, HPLC) Start->Check_Reaction Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Byproducts High Level of Byproducts? Check_Reaction->Byproducts Incomplete_Reaction->Byproducts No Optimize_Conditions Increase Time/Temperature/ Methanol Ratio Incomplete_Reaction->Optimize_Conditions Yes Modify_Conditions Adjust Conditions to Minimize Side Reactions Byproducts->Modify_Conditions Yes Improve_Purification Enhance Purification Protocol Byproducts->Improve_Purification No Check_Catalyst Check Catalyst Activity/ Consider Regeneration Optimize_Conditions->Check_Catalyst Modify_Conditions->Improve_Purification

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Preventing Degradation of Methyl 2-furoate in Chemical Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving Methyl 2-furoate. Our goal is to help you minimize degradation and maximize the yield and purity of your desired products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to degradation under several conditions, primarily through two main pathways:

  • Acid-Catalyzed Degradation: The furan ring is sensitive to acidic conditions, which can lead to protonation and subsequent ring-opening reactions. This can result in the formation of oligomeric or polymeric materials, often observed as a darkening or blackening of the reaction mixture.[1][2] The ester group can also undergo hydrolysis to 2-furoic acid and methanol under acidic conditions.[3]

  • Base-Catalyzed Hydrolysis: The ester functional group of this compound can be readily hydrolyzed to 2-furoate salts and methanol in the presence of strong bases like sodium hydroxide.[3]

Q2: My reaction mixture containing this compound turned dark brown/black. What is happening and how can I prevent it?

A2: A dark coloration is a common indicator of furan ring degradation and subsequent polymerization, which is often initiated by acidic impurities or high temperatures.

Troubleshooting Steps:

  • Neutralize Acidic Impurities: Ensure all reagents and solvents are free from acidic contaminants. If necessary, wash starting materials or solvents with a mild base (e.g., saturated sodium bicarbonate solution) and dry them thoroughly.

  • Use a Non-Acidic Catalyst: If the reaction requires a catalyst, explore non-acidic alternatives.

  • Control Reaction Temperature: Run the reaction at the lowest effective temperature to minimize thermal degradation.

  • Inert Atmosphere: For reactions sensitive to oxidation, which can sometimes accompany degradation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Add an Inhibitor: In some cases, adding a radical inhibitor like butylated hydroxytoluene (BHT) in parts-per-million (ppm) concentrations can help prevent polymerization, especially during storage.

Q3: I am observing a low yield in my Suzuki coupling reaction with a this compound derivative. What are the possible causes and solutions?

A3: Low yields in Suzuki couplings involving this compound can be attributed to several factors, including degradation of the furan ring, side reactions of the boronic acid/ester, and inactive catalyst.

Troubleshooting Strategies:

  • Optimize Reaction Conditions:

    • Base: Use a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases that can promote ester hydrolysis.

    • Solvent: A mixture of a polar aprotic solvent (e.g., dioxane, THF) and water is often effective.

    • Temperature: Keep the reaction temperature as low as possible while ensuring a reasonable reaction rate.

  • Degas Thoroughly: Oxygen can lead to the homocoupling of the boronic acid and deactivate the palladium catalyst. Ensure the reaction mixture is thoroughly degassed by bubbling with an inert gas or by using freeze-pump-thaw cycles.

  • Catalyst and Ligand Choice: Use a pre-catalyst or a combination of a palladium source (e.g., Pd(OAc)₂) and a suitable phosphine ligand (e.g., SPhos, XPhos) that is known to be effective for coupling with heteroaryl halides.

  • Purity of Reagents: Ensure the purity of your this compound derivative and the boronic acid/ester. Impurities can interfere with the catalytic cycle.

Troubleshooting Guides

Issue 1: Hydrolysis of the Ester Group
Symptom Possible Cause Recommended Solution
Presence of 2-furoic acid or its salt in the product mixture (confirmed by NMR or LC-MS).Reaction conditions are too acidic or basic.- If possible, run the reaction under neutral conditions. - For base-catalyzed reactions, use a weaker, non-nucleophilic base. - For acid-catalyzed reactions, use the mildest possible acid and the lowest effective concentration. - Minimize the reaction time.
Low yield of the desired ester product.Prolonged exposure to water at elevated temperatures.- Use anhydrous solvents and reagents. - If water is necessary for the reaction, consider a biphasic system to minimize contact time.
Issue 2: Furan Ring Degradation and Polymerization
Symptom Possible Cause Recommended Solution
The reaction mixture turns dark brown or black.Presence of strong acids, Lewis acids, or high temperatures.- Meticulously purify all starting materials and solvents to remove acidic impurities. - Buffer the reaction mixture if acidity can develop during the reaction. - Conduct the reaction at a lower temperature, even if it requires a longer reaction time. - Consider using a protecting group for the furan ring if the reaction conditions are harsh.
Formation of insoluble, tar-like material.Acid-catalyzed polymerization of the furan ring.- Add a proton sponge or a non-nucleophilic base to scavenge any protons. - For long-term storage of this compound, consider adding a polymerization inhibitor like BHT (100-200 ppm).

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol provides a starting point for the Suzuki-Miyaura coupling of a bromo-substituted this compound derivative with an arylboronic acid.

Materials:

  • Bromo-substituted this compound derivative (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 - 3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask, add the bromo-substituted this compound derivative, arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the palladium acetate and SPhos ligand under a positive flow of inert gas.

  • Add the degassed solvent mixture (dioxane and water) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Note: The optimal catalyst, ligand, base, solvent, and temperature may vary depending on the specific substrates used.

Visualizations

degradation_pathways methyl_furoate This compound ring_opened Ring-Opened Intermediates methyl_furoate->ring_opened Acid-Catalyzed Ring Opening furoic_acid 2-Furoic Acid methyl_furoate->furoic_acid Acid-Catalyzed Hydrolysis furoate_salt 2-Furoate Salt methyl_furoate->furoate_salt Base-Catalyzed Hydrolysis acid H+ base OH- polymer Polymerization/Humins ring_opened->polymer methanol Methanol

Caption: Degradation pathways of this compound under acidic and basic conditions.

suzuki_troubleshooting start Low Yield in Suzuki Coupling check_degradation Check for Degradation (Dark Color, Byproducts) start->check_degradation degradation_yes Degradation Observed check_degradation->degradation_yes Yes degradation_no No Significant Degradation check_degradation->degradation_no No optimize_conditions Optimize Reaction Conditions degas Improve Degassing optimize_conditions->degas catalyst_ligand Screen Catalysts/Ligands optimize_conditions->catalyst_ligand check_reagents Check Reagent Purity and Activity purify_reagents Purify Starting Materials check_reagents->purify_reagents check_catalyst Use Fresh Catalyst check_reagents->check_catalyst lower_temp Lower Reaction Temperature degradation_yes->lower_temp milder_base Use Milder Base (e.g., K2CO3) degradation_yes->milder_base degradation_no->optimize_conditions degradation_no->check_reagents

Caption: Troubleshooting workflow for low yields in Suzuki coupling reactions of this compound.

References

Enhancing the reaction kinetics of Methyl 2-furoate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Methyl 2-furoate

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reaction kinetics of this compound synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

1. Low or No Conversion of Starting Material

  • Question: My reaction shows low or no conversion of 2-furoic acid/furfural to this compound. What are the potential causes and how can I resolve this?

  • Answer: Low conversion can stem from several factors related to the catalyst, reaction conditions, or reagents.

    • Catalyst Inactivity:

      • Solid Acid Catalysts (e.g., Tungstophosphoric acid/zirconia): Ensure the catalyst has been properly activated and handled to avoid deactivation. Moisture can be particularly detrimental. Consider running a reaction with a fresh batch of catalyst.

      • Gold-Based Catalysts (for oxidative esterification): The size and dispersion of gold nanoparticles are critical for catalytic activity.[1] Ensure the catalyst has been prepared according to a reliable protocol. The support material (e.g., CeO₂, ZrO₂) also plays a crucial role.[2]

      • Homogeneous Catalysts: Check the purity and concentration of the catalyst.

    • Sub-optimal Reaction Temperature:

      • The reaction temperature significantly influences the reaction rate. For the esterification of 2-furoic acid with solid acid catalysts, increasing the temperature (e.g., from 110°C to 140°C) can dramatically increase conversion.[3] For oxidative esterification of furfural, higher temperatures generally lead to higher initial reaction rates.[2]

    • Inadequate Mixing:

      • In heterogeneous catalysis, efficient mixing is crucial to ensure proper contact between the reactants and the catalyst surface. Increase the stirring speed to rule out mass transfer limitations.

    • Reagent Quality:

      • Ensure the starting materials (2-furoic acid, furfural, methanol) are of high purity and dry. Water can interfere with the reaction, especially with acid catalysts.

2. Poor Selectivity and Formation of Byproducts

  • Question: My reaction is producing significant amounts of byproducts. How can I improve the selectivity towards this compound?

  • Answer: Byproduct formation is a common issue that can often be mitigated by adjusting the reaction conditions and catalyst.

    • Acetal Formation: In the oxidative esterification of furfural, the formation of 2-(dimethoxymethyl)furan (the acetal) can be a significant side reaction, especially in the presence of the catalyst support alone (e.g., ZrO₂).[2] Using a catalyst with high selectivity, such as Au/ZrO₂, can minimize this.[2]

    • Decarboxylation: At higher temperatures, decarboxylation of 2-furoic acid can occur, leading to the formation of furan.[4][5] Carefully controlling the reaction temperature is key to minimizing this side reaction.

    • Solvent Effects: The choice of solvent can influence selectivity. For some reactions, using a less polar solvent might be beneficial.[1]

    • Oxidant Choice (in oxidative esterification): When starting from furfural, the choice and amount of oxidant are critical. Using molecular oxygen is a common and green approach.[2]

3. Difficulty in Product Purification

  • Question: I am having trouble isolating pure this compound from the reaction mixture. What are some effective purification strategies?

  • Answer: Purification can be challenging due to the presence of unreacted starting materials, byproducts, and the catalyst.

    • Catalyst Removal:

      • Heterogeneous Catalysts: These can be easily removed by filtration at the end of the reaction.

      • Homogeneous Catalysts: Removal might require extraction or chromatography.

    • Separation of Product from Starting Materials:

      • If starting from 2-furoic acid, an alkaline wash (e.g., with a saturated sodium bicarbonate solution) can be used to remove any unreacted acid.[6]

      • The crude product can then be washed with a saturated saline solution to neutrality.[7]

    • Distillation:

      • Vacuum distillation is an effective method for purifying this compound. The boiling point is reported to be around 150-155°C at 0.08 MPa.[7]

Frequently Asked Questions (FAQs)

1. What are the common methods for synthesizing this compound?

  • Answer: Several methods are commonly employed:

    • Esterification of 2-Furoic Acid: This is a direct method involving the reaction of 2-furoic acid with methanol, typically in the presence of an acid catalyst.[3]

    • Oxidative Esterification of Furfural: This method uses furfural, which is often derived from biomass, and reacts it with methanol in the presence of an oxidant and a catalyst (commonly gold-based).[1][2]

    • From Furfuryl Alcohol: this compound can also be synthesized from furfuryl alcohol.[8]

    • Catalyst-Free Microwave-Assisted Synthesis: A newer approach involves the reaction of furfural with an oxidant and methanol under microwave irradiation without a catalyst.[9]

2. How does the choice of catalyst affect the reaction kinetics?

  • Answer: The catalyst is a critical factor in determining the reaction rate and selectivity.

    • Gold-Based Catalysts: Supported gold catalysts have shown high activity and selectivity for the oxidative esterification of furfural to this compound under mild conditions.[2] The catalytic performance can be influenced by the support material (e.g., CeO₂, ZrO₂, TiO₂) and the size of the gold nanoparticles.[1][2]

    • Solid Acid Catalysts: Catalysts like tungstophosphoric acid supported on zirconia are effective for the esterification of 2-furoic acid and offer the advantage of being easily separable and reusable.[10]

    • Homogeneous Palladium Complexes: These have been used for the aerobic oxidative homocoupling of this compound, demonstrating good selectivity and fast reaction rates.[4][5]

3. What is the effect of the methanol-to-acid/aldehyde molar ratio?

  • Answer: The molar ratio of reactants can significantly impact the reaction. In the esterification of 2-furoic acid, using a large excess of alcohol can sometimes lead to lower conversions due to a solvation effect of the carboxylic acid, which hinders its activation on the catalyst's acid sites.[10] In a catalyst-free microwave-assisted method, a high furfural to methanol ratio (e.g., 1:20) was found to be optimal.[9]

4. Can the catalyst be reused?

  • Answer: Yes, catalyst reusability is a key advantage of using heterogeneous catalysts.

    • Solid acid catalysts like tungstophosphoric acid/zirconia composites have been shown to be reusable for multiple runs without a significant loss of catalytic activity.[3][10]

    • Gold-based catalysts are also stable and can be recovered and reused.[2]

    • Homogeneous palladium catalysts have also demonstrated reusability.[4][5]

Data Presentation

Table 1: Comparison of Catalytic Systems for this compound Synthesis

Starting MaterialCatalystSupport/SolventTemperature (°C)Time (h)Conversion (%)Yield (%)Selectivity (%)Reference
FurfuralAuCeO₂120-100100-[2]
FurfuralAuSulfated Zirconia--->95-[2]
2-Furoic AcidTungstophosphoric AcidZirconia125249393100[3]
FurfuralNone (Microwave)Methanol1202100-69[9]
2-Furoic AcidNaHSO₄·H₂OMethanolReflux2.5-82.5 (esterification rate)-[7]

Experimental Protocols

1. Protocol for Esterification of 2-Furoic Acid using a Solid Acid Catalyst

This protocol is based on the use of a tungstophosphoric acid/zirconia composite catalyst.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-furoic acid (1 mmol), n-butanol (33 mmol, as an example alcohol), and the solid acid catalyst (e.g., ZrTPA30PEGT100, 200 mg).

  • Reaction: Heat the mixture to the desired temperature (e.g., 125°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Catalyst Recovery: Separate the catalyst by filtration. The catalyst can be washed, dried, and stored for reuse.

  • Purification: Remove the excess alcohol under reduced pressure. The resulting crude product can be further purified by vacuum distillation.

2. Protocol for Oxidative Esterification of Furfural using a Gold-Based Catalyst

This protocol is a general representation based on studies using supported gold catalysts.[2]

  • Reaction Setup: In a high-pressure reactor, place the gold-based catalyst (e.g., Au/CeO₂) and methanol.

  • Reaction: Add furfural to the reactor. Pressurize the reactor with oxygen. Heat the mixture to the desired temperature (e.g., 120°C) with efficient stirring.

  • Monitoring: Monitor the reaction by analyzing samples via GC or HPLC.

  • Work-up: Once the reaction is complete, cool the reactor down and release the pressure.

  • Catalyst Recovery: Filter the reaction mixture to recover the catalyst.

  • Purification: The filtrate containing this compound can be purified by distillation after removing the solvent.

Visualizations

Experimental_Workflow_Esterification cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_products Products Reactants 2-Furoic Acid + Methanol ReactionVessel Heating & Stirring (e.g., 125°C) Reactants->ReactionVessel Catalyst Solid Acid Catalyst Catalyst->ReactionVessel Filtration Filtration ReactionVessel->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Filtrate RecoveredCatalyst Recovered Catalyst Filtration->RecoveredCatalyst Solid Distillation Vacuum Distillation Evaporation->Distillation PureProduct Pure this compound Distillation->PureProduct

Caption: Workflow for the esterification of 2-furoic acid.

Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagents Start Low Conversion Issue Catalyst_Check Check Catalyst Activity Start->Catalyst_Check Temp_Check Check Temperature Start->Temp_Check Mixing_Check Check Mixing Start->Mixing_Check Reagent_Purity Check Reagent Purity Start->Reagent_Purity Catalyst_Fresh Use Fresh Catalyst Catalyst_Check->Catalyst_Fresh Catalyst_Prep Verify Catalyst Prep. Catalyst_Check->Catalyst_Prep Solution Improved Conversion Catalyst_Fresh->Solution Catalyst_Prep->Solution Temp_Increase Increase Temperature Temp_Check->Temp_Increase Temp_Increase->Solution Mixing_Increase Increase Stirring Mixing_Check->Mixing_Increase Mixing_Increase->Solution Reagent_Dry Ensure Dry Reagents Reagent_Purity->Reagent_Dry Reagent_Dry->Solution

Caption: Troubleshooting logic for low reaction conversion.

References

Validation & Comparative

A Comparative Analysis of Methyl 2-furoate Synthesis Methods

Author: BenchChem Technical Support Team. Date: November 2025

Methyl 2-furoate, a valuable biomass-derived chemical, serves as a key intermediate in the pharmaceutical industry and is utilized as a fragrance and flavoring agent. The efficient synthesis of this compound is of significant interest to researchers and professionals in drug development and chemical manufacturing. This guide provides a comparative analysis of prominent methods for synthesizing this compound, offering experimental data, detailed protocols, and mechanistic insights to aid in the selection of the most suitable method for a given application.

Comparison of Synthesis Methods

The synthesis of this compound can be broadly categorized into three main approaches: the oxidative esterification of furfural, the classic Fischer esterification of 2-furoic acid, and an emerging microwave-assisted catalyst-free method. Each method presents a unique set of advantages and disadvantages in terms of yield, reaction conditions, and environmental impact.

MethodStarting MaterialCatalyst/ReagentsTemperature (°C)TimePressureYield (%)Selectivity (%)
Oxidative Esterification FurfuralAu/ZrO₂1201.5 h6 bar O₂100100
FurfuralCo-SA/3DOM-NCRoom Temp.12 hAmbient99>99
Fischer Esterification 2-Furoic AcidH₂SO₄ (catalytic)~65 (reflux)0.5 - 2 hAmbient~90High
Microwave-Assisted FurfuralH₂O₂ (oxidant)1202 hN/A69 (selectivity)100 (conversion)

Detailed Experimental Protocols

Oxidative Esterification of Furfural using Au/ZrO₂ Catalyst

This method offers high yield and selectivity under relatively mild conditions.

Materials:

  • Furfural

  • Methanol

  • Au/ZrO₂ catalyst

  • Oxygen gas

Procedure:

  • In a high-pressure autoclave, combine furfural and methanol.

  • Add the Au/ZrO₂ catalyst to the mixture.

  • Pressurize the autoclave with oxygen to 6 bar.

  • Heat the reaction mixture to 120°C and maintain for 1.5 hours with stirring.[1]

  • After cooling and depressurizing the reactor, the catalyst can be recovered by filtration.

  • The product, this compound, can be purified from the reaction mixture by distillation.

Fischer Esterification of 2-Furoic Acid

A traditional and reliable method for ester synthesis.

Materials:

  • 2-Furoic Acid

  • Methanol (in excess)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Sodium Bicarbonate solution (saturated)

  • Sodium Chloride solution (saturated)

  • Ethyl Acetate

  • Magnesium Sulfate (anhydrous)

Procedure:

  • Dissolve 2-furoic acid in an excess of methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux (approximately 65°C) for 30 minutes to 2 hours, monitoring the reaction progress by thin-layer chromatography.[2]

  • After completion, cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with a saturated solution of sodium bicarbonate and a saturated solution of sodium chloride.[2]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by distillation.

Microwave-Assisted Catalyst-Free Synthesis from Furfural

This method provides a rapid and catalyst-free alternative, leveraging microwave energy.

Materials:

  • Furfural

  • Methanol

  • Hydrogen Peroxide (35% aqueous solution)

Procedure:

  • In a microwave reactor vessel, combine furfural, methanol, and hydrogen peroxide in a molar ratio of 1:20:3.[3]

  • Subject the mixture to microwave irradiation at 120°C for 2 hours.[3]

  • After the reaction, the mixture is cooled.

  • The product can be separated and purified using standard extraction and distillation techniques. This method achieves 100% conversion of furfural with a 69% selectivity towards this compound.[3]

Reaction Mechanisms and Workflows

The underlying chemical transformations for each synthesis method are distinct, influencing the reaction conditions and potential byproducts.

Oxidative Esterification of Furfural

The oxidative esterification of furfural over a gold-based catalyst is believed to proceed through the direct selective oxidation of furfural to the furoate.[1] The catalyst plays a crucial role in activating both the furfural and the alcohol.

G Furfural Furfural Intermediate Hemiacetal Intermediate Furfural->Intermediate + Methanol Methanol Methanol Methanol->Intermediate Catalyst Au/ZrO₂ Catalyst Catalyst->Intermediate Methyl2Furoate This compound Catalyst->Methyl2Furoate Intermediate->Methyl2Furoate + O₂ - H₂O Oxygen O₂ Oxygen->Methyl2Furoate Water Water

Caption: Oxidative Esterification Workflow.

Fischer Esterification of 2-Furoic Acid

The Fischer esterification is a classic acid-catalyzed nucleophilic acyl substitution reaction. The protonation of the carboxylic acid carbonyl group enhances its electrophilicity, facilitating the nucleophilic attack by methanol.

G FuroicAcid 2-Furoic Acid Protonation Protonated Carbonyl FuroicAcid->Protonation + H⁺ Tetrahedral Tetrahedral Intermediate Protonation->Tetrahedral + Methanol Methanol Methanol Methanol->Tetrahedral Ester_H2O Protonated Ester + Water Tetrahedral->Ester_H2O - H₂O Methyl2Furoate This compound Ester_H2O->Methyl2Furoate - H⁺ H_plus H⁺ Methyl2Furoate->H_plus H_plus->Protonation

Caption: Fischer Esterification Mechanism.

Microwave-Assisted Synthesis

The catalyst-free microwave-assisted method is proposed to proceed through a radical mechanism initiated by the homolytic cleavage of hydrogen peroxide, followed by the oxidation of an acetal intermediate formed from furfural and methanol.[3]

G Furfural Furfural Acetal 2-Furaldehyde dimethyl acetal Furfural->Acetal + 2 CH₃OH Methanol Methanol Methanol->Acetal Methyl2Furoate This compound Acetal->Methyl2Furoate + •OH H2O2 H₂O₂ Radicals Hydroxyl Radicals (•OH) H2O2->Radicals Microwave Radicals->Methyl2Furoate

Caption: Microwave-Assisted Synthesis Pathway.

References

A Comparative Guide to Analytical Methods for the Detection of Methyl 2-furoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two primary analytical techniques for the detection and quantification of Methyl 2-furoate: Gas Chromatography-Mass Spectrometry (GC-MS) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Due to a lack of extensive, formally validated methods specifically for this compound in the public domain, this guide draws upon established protocols and performance data for structurally similar furan derivatives and other furoate esters.

Introduction

This compound is a furan derivative with applications as a flavoring agent and in the fragrance industry.[1] Accurate and precise analytical methods are crucial for its quantification in various matrices for quality control, safety assessment, and research purposes. This guide outlines the experimental methodologies and expected performance characteristics of GC-MS and RP-HPLC for the analysis of this compound.

Methodology Comparison

The selection of an appropriate analytical method depends on factors such as the sample matrix, the required sensitivity, and the available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. Coupled with headspace solid-phase microextraction (HS-SPME), it offers a sensitive and solventless sample preparation method, particularly suitable for complex matrices like food and beverages.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a versatile and widely used technique for the separation and quantification of a broad range of compounds. While less common for highly volatile compounds, it is a viable alternative, especially for samples in a liquid form or when derivatization is not desirable.

Data Presentation: Performance Characteristics

The following tables summarize the anticipated performance characteristics for the analytical methods based on data from structurally related compounds.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data (based on furan derivatives)

ParameterExpected Performance
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.01 - 0.5 ng/g
Limit of Quantification (LOQ) 0.05 - 1.5 ng/g
Accuracy (Recovery) 80 - 115%
Precision (RSD) < 15%

Table 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Performance Data (based on other furoate esters)

ParameterExpected Performance
Linearity (R²) > 0.998[2]
Limit of Detection (LOD) 0.05 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.15 - 1.5 µg/mL
Accuracy (Recovery) 98 - 102%
Precision (RSD) < 2%

Experimental Protocols

GC-MS with Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is adapted from methods for the analysis of furan and its derivatives in food matrices.[3][4]

1. Sample Preparation (HS-SPME):

  • Place a known amount of the sample (e.g., 1-5 g) into a headspace vial.

  • Add a saturated solution of sodium chloride to enhance the release of volatile compounds.

  • Seal the vial and incubate at a controlled temperature (e.g., 35-60°C) with agitation.

  • Expose a SPME fiber (e.g., Carboxen/PDMS) to the headspace for a defined period (e.g., 15-30 minutes) to adsorb the analytes.

2. GC-MS Analysis:

  • Injector: Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250°C).

  • Column: Use a non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

  • Oven Program: Implement a temperature gradient to separate the analytes. A typical program might start at 40°C, hold for a few minutes, and then ramp up to 250-280°C.

  • Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) mode, targeting characteristic ions of this compound (e.g., m/z 126, 95, 39).[5]

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is based on validated methods for other furoate compounds.

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol).

  • Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

  • Perform serial dilutions to bring the concentration of this compound within the linear range of the method.

2. HPLC Analysis:

  • Column: Use a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with or without a modifier like 0.1% acetic acid) is typically used.[2]

  • Flow Rate: A standard flow rate of 1.0 mL/min is common.

  • Detection: Use a UV detector set at the wavelength of maximum absorbance for this compound.

  • Injection Volume: Typically 10-20 µL.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample in Vial Add_Salt Add Saturated NaCl Sample->Add_Salt Incubate Incubate and Agitate Add_Salt->Incubate SPME Expose SPME Fiber Incubate->SPME Desorb Desorb in GC Inlet SPME->Desorb Separate Separate on GC Column Desorb->Separate Ionize Electron Ionization Separate->Ionize Detect Detect by Mass Spectrometer Ionize->Detect

Figure 1: Experimental workflow for the analysis of this compound by GC-MS with HS-SPME.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Dissolve Dissolve Sample Filter Filter Sample Dissolve->Filter Dilute Dilute to Working Concentration Filter->Dilute Inject Inject into HPLC Dilute->Inject Separate Separate on C18 Column Inject->Separate Detect Detect by UV Detector Separate->Detect

Figure 2: Experimental workflow for the analysis of this compound by RP-HPLC.

Conclusion

Both GC-MS and RP-HPLC are suitable techniques for the determination of this compound. GC-MS, particularly with HS-SPME, is advantageous for its high sensitivity and selectivity for volatile analytes in complex matrices. RP-HPLC offers a robust and straightforward alternative, especially for liquid samples. The choice of method should be guided by the specific analytical requirements of the study. It is important to note that for regulatory or quality control purposes, a full method validation specific to this compound and the sample matrix would be required.

References

A Comparative Guide to the Reactivity of Methyl 2-furoate and Other Furan Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of heterocyclic compounds is paramount for the rational design of synthetic routes and the prediction of metabolic pathways. This guide provides an objective comparison of the chemical reactivity of Methyl 2-furoate with other common furan derivatives, namely furan, 2-methylfuran, and furfural. The comparison focuses on two key reaction types: electrophilic aromatic substitution and Diels-Alder cycloaddition, supported by available experimental data and detailed protocols.

The Influence of Substituents on the Furan Ring's Reactivity

Furan is an electron-rich five-membered aromatic heterocycle. The oxygen atom's lone pair of electrons participates in the aromatic sextet, significantly increasing the electron density of the ring carbons and making it highly susceptible to electrophilic attack, especially at the C2 and C5 positions.[1][2] Furan is substantially more reactive than benzene in electrophilic substitutions.[2]

The nature of the substituent at the 2-position profoundly influences the furan ring's reactivity:

  • Electron-donating groups (EDGs) , such as the methyl group in 2-methylfuran, further increase the electron density of the ring, thereby enhancing its reactivity towards electrophiles and as a diene in Diels-Alder reactions.

  • Electron-withdrawing groups (EWGs) , such as the ester group in this compound and the aldehyde group in furfural, decrease the electron density of the ring. This deactivation makes the furan less reactive towards electrophiles and reduces its efficacy as a diene in normal electron-demand Diels-Alder reactions.[3]

Comparative Reactivity in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a hallmark reaction of furan and its derivatives. The general order of reactivity towards electrophiles is:

2-Methylfuran > Furan > this compound > Furfural

This trend is a direct consequence of the electronic effects of the substituents. The electron-donating methyl group activates the ring, while the electron-withdrawing ester and aldehyde groups deactivate it.

CompoundSubstituentElectronic EffectPredicted Reactivity in EAS
2-Methylfuran-CH₃Electron-donating (activating)Highest
Furan-HNeutralHigh
This compound-COOCH₃Electron-withdrawing (deactivating)Reduced
Furfural-CHOStrongly electron-withdrawing (deactivating)Lowest

Table 1: Predicted order of reactivity of furan derivatives in electrophilic aromatic substitution (EAS).

Experimental Protocol: Comparative Bromination of Furan Derivatives

The following protocol can be adapted to compare the reactivity of different furan derivatives towards electrophilic bromination.

Materials:

  • Furan derivative (e.g., this compound, 2-methylfuran, furan)

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare separate solutions of each furan derivative (0.1 M) in DMF containing a known concentration of an internal standard.

  • In parallel reactions, add an equimolar amount of NBS to each solution at room temperature while stirring.

  • Take aliquots from each reaction mixture at regular time intervals (e.g., 5, 15, 30, 60 minutes).

  • Quench the reaction in the aliquots by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the organic components with a suitable solvent (e.g., diethyl ether).

  • Analyze the extracts by GC-MS to determine the consumption of the starting material and the formation of the brominated product relative to the internal standard.

  • Plot the concentration of the starting material versus time to determine the relative reaction rates.

Comparative Reactivity in Diels-Alder Reactions

Furan and its derivatives can act as dienes in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. The reactivity in this context is also heavily influenced by the substituent at the 2-position. For normal electron-demand Diels-Alder reactions, where the furan acts as the electron-rich diene and reacts with an electron-poor dienophile (e.g., maleic anhydride), the reactivity order is similar to that of electrophilic substitution.

2-Methylfuran > Furan > this compound > Furfural

Electron-donating groups on the furan ring increase the energy of the Highest Occupied Molecular Orbital (HOMO), leading to a smaller energy gap with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile and thus a faster reaction rate. Conversely, electron-withdrawing groups lower the HOMO energy, increasing the energy gap and slowing down the reaction.[3][4] It is important to note that many Diels-Alder reactions involving furans are reversible.[5]

CompoundSubstituentElectronic EffectPredicted Reactivity in Diels-Alder
2-Methylfuran-CH₃Electron-donatingHighest
Furan-HNeutralHigh
This compound-COOCH₃Electron-withdrawingReduced
Furfural-CHOStrongly electron-withdrawingLowest

Table 2: Predicted order of reactivity of furan derivatives as dienes in normal electron-demand Diels-Alder reactions.

Experimental Protocol: Comparative Diels-Alder Reaction Kinetics

The relative reactivity of furan derivatives in a Diels-Alder reaction can be assessed by monitoring the reaction progress over time.

Materials:

  • Furan derivative (e.g., this compound, 2-methylfuran, furan)

  • Maleic anhydride

  • Solvent (e.g., toluene, supercritical CO₂)[6][7]

  • NMR spectrometer or UV-Vis spectrophotometer

Procedure:

  • Prepare solutions of the furan derivative (e.g., 0.1 M) and maleic anhydride (e.g., 0.1 M) in the chosen solvent.

  • Mix the solutions at a controlled temperature.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by ¹H NMR to observe the disappearance of reactant signals and the appearance of product signals.[5] Alternatively, if the reactants or products have a distinct UV-Vis absorbance, the reaction can be monitored spectrophotometrically.[6][7]

  • The rate constants for the reaction of each furan derivative can be determined by plotting the concentration of the reactants against time and fitting the data to the appropriate rate law.

Visualizing Reaction Mechanisms and Workflows

Electrophilic_Substitution_Mechanism cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) EDG_Reactant Furan with EDG EDG_Intermediate Stabilized Carbocation Intermediate Faster formation EDG_Reactant->EDG_Intermediate + E⁺ EDG_Product Substituted Furan EDG_Intermediate->EDG_Product - H⁺ EWG_Reactant Furan with EWG (e.g., this compound) EWG_Intermediate Destabilized Carbocation Intermediate Slower formation EWG_Reactant->EWG_Intermediate + E⁺ EWG_Product Substituted Furan EWG_Intermediate->EWG_Product - H⁺

Caption: Effect of substituents on the intermediate in electrophilic substitution.

Comparative_Reactivity_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_analysis Analysis cluster_results Results Furan Furan Reaction Competitive Reaction (e.g., Bromination with limited NBS) Furan->Reaction Methylfuran 2-Methylfuran Methylfuran->Reaction Methylfuroate This compound Methylfuroate->Reaction Analysis GC-MS Analysis of Product Ratios Reaction->Analysis Results Determination of Relative Reactivity Analysis->Results

Caption: Workflow for a competitive reactivity experiment.

Conclusion

The reactivity of this compound is significantly influenced by the electron-withdrawing nature of its methyl ester substituent. Compared to unsubstituted furan and, even more so, to 2-methylfuran, this compound exhibits reduced reactivity in both electrophilic aromatic substitution and normal electron-demand Diels-Alder reactions. This deactivation must be taken into account when designing synthetic strategies involving this versatile, biomass-derived chemical. For reactions requiring high electron density in the furan ring, alternative, more reactive furan derivatives should be considered, or harsher reaction conditions may be necessary to achieve desired transformations with this compound. Conversely, the reduced reactivity of this compound can be advantageous in preventing unwanted side reactions in complex molecular settings. This comparative guide provides a foundational understanding to aid researchers in the judicious selection and application of furan derivatives in their synthetic endeavors.

References

A Comparative Analysis of the Biological Activity of Methyl 2-furoate Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial and anticancer properties.[1][2][3] Methyl 2-furoate, a simple ester of furoic acid, serves as a foundational structure for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activity of this compound analogs, with a focus on their cytotoxic effects on cancer cell lines. Due to the limited availability of direct comparative studies on a series of close structural analogs of this compound, this guide will focus on the well-documented biological activities of methyl 5-(hydroxymethyl)furan-2-carboxylate and its derivatives as a representative case study.

Cytotoxicity of Methyl 5-(hydroxymethyl)furan-2-carboxylate and its Derivatives

A study by Phutdhawong et al. investigated the cytotoxic effects of methyl 5-(hydroxymethyl)furan-2-carboxylate (a close analog of this compound) and its synthesized derivatives on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using the MTT assay. The results are summarized in the table below.

CompoundStructureHeLa (Cervical Cancer) IC50 (µg/mL)HepG2 (Liver Cancer) IC50 (µg/mL)Vero (Normal Kidney Cells) IC50 (µg/mL)
Methyl 5-(hydroxymethyl) furan-2-carboxylate
alt text
64.00102.53>512.00
(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate -62.37--

Data sourced from Phutdhawong et al. and Taechowisan et al.[4][5]

The data indicates that methyl 5-(hydroxymethyl)furan-2-carboxylate exhibits selective cytotoxicity against cancer cell lines (HeLa and HepG2) while showing significantly lower toxicity towards normal Vero cells.[4] The amine derivative, (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate, showed potent activity against the HeLa cell line.[5]

Experimental Protocols

MTT Assay for Cytotoxicity

The cytotoxicity of the furan derivatives was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product, which is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cell lines (HeLa, HepG2) and a normal cell line (Vero) were seeded in 96-well plates at a density of 5 x 10^4 cells/mL in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. The plates were incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a further 48 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for 4 hours.

  • Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Determination: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curve.

Potential Mechanism of Action: A Generalized Antifungal Pathway

While the precise signaling pathways affected by this compound and its simple analogs are not yet fully elucidated, many antifungal agents target the fungal cell membrane. A common mechanism involves the inhibition of ergosterol biosynthesis, a key component of the fungal cell membrane that is absent in mammalian cells. Disruption of ergosterol synthesis leads to a compromised cell membrane, increased permeability, and ultimately, cell death.

Antifungal_Mechanism cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect Furan_Derivative Furan Derivative (e.g., this compound analog) Ergosterol_Synthase Ergosterol Biosynthesis Enzyme Furan_Derivative->Ergosterol_Synthase Inhibition Ergosterol_Production Ergosterol Production Decreased Ergosterol_Synthase->Ergosterol_Production Cell_Membrane Fungal Cell Membrane Integrity Compromised Ergosterol_Production->Cell_Membrane Cell_Lysis Cell Lysis Cell_Membrane->Cell_Lysis

Caption: Generalized pathway of antifungal action targeting ergosterol biosynthesis.

Concluding Remarks

The available data, primarily from studies on analogs like methyl 5-(hydroxymethyl)furan-2-carboxylate, suggests that furan-2-carboxylate esters are a promising scaffold for the development of new therapeutic agents, particularly in the realm of oncology. The observed selective cytotoxicity against cancer cells highlights the potential for developing targeted therapies with reduced side effects. Further research, including comprehensive structure-activity relationship (SAR) studies on a wider range of this compound analogs and detailed mechanistic investigations, is warranted to fully unlock the therapeutic potential of this class of compounds. The development of derivatives with enhanced potency and selectivity will be a key focus for future drug discovery efforts.

References

A Spectroscopic Showdown: Differentiating Methyl 2-furoate and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of chemical analysis, the unambiguous identification of isomeric compounds presents a significant challenge. For researchers, scientists, and professionals in drug development, distinguishing between closely related molecules like methyl 2-furoate and its isomers, methyl 3-furoate and methyl 2-furylacetate, is crucial for ensuring the purity, efficacy, and safety of pharmaceutical products and fine chemicals. This guide provides a comprehensive spectroscopic comparison of these three isomers, leveraging nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to highlight their distinct spectral fingerprints.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry for this compound, methyl 3-furoate, and methyl 2-furylacetate.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppm
This compound 7.59 (dd, 1H, H5), 7.18 (dd, 1H, H3), 6.52 (dd, 1H, H4), 3.90 (s, 3H, OCH₃)[1]
Methyl 3-furoate 8.03 (m, 1H, H2), 7.42 (t, 1H, H5), 6.75 (m, 1H, H4), 3.83 (s, 3H, OCH₃)
Methyl 2-furylacetate 7.35 (m, 1H, H5), 6.33 (m, 1H, H4), 6.22 (m, 1H, H3), 3.78 (s, 2H, CH₂), 3.71 (s, 3H, OCH₃)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppm
This compound 159.1, 146.5, 144.8, 118.0, 111.9, 51.8[1]
Methyl 3-furoate 163.4, 147.8, 143.7, 120.2, 110.1, 51.6[2]
Methyl 2-furylacetate 171.0, 148.5, 142.1, 110.8, 108.2, 52.2, 33.9

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundC=O StretchC-O StretchFuran Ring C=C Stretch
This compound ~1725~1290, ~1150~1580, ~1470
Methyl 3-furoate ~1720~1280, ~1140~1590, ~1500
Methyl 2-furylacetate ~1740~1250, ~1160~1560, ~1500

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 12695, 67, 39[1]
Methyl 3-furoate 12697, 69, 41
Methyl 2-furylacetate 14081, 53

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. For ¹H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were acquired with a relaxation delay of 2 seconds. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectra were recorded on an FT-IR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory. A small drop of the neat liquid sample was placed directly onto the ATR crystal. Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ by co-adding 32 scans. A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectra were obtained using a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. A 30 m x 0.25 mm capillary column with a 0.25 µm film thickness was used for separation. The oven temperature was programmed to start at 50°C for 2 minutes, then ramped to 250°C at a rate of 10°C/minute, and held for 5 minutes. Helium was used as the carrier gas at a constant flow rate of 1 mL/min. The mass spectrometer was operated in full scan mode over a mass range of m/z 35-350.

Visualization of the Analytical Workflow

The logical flow of the spectroscopic comparison process is illustrated in the following diagram.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Isomers cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_comparison Comparative Analysis cluster_conclusion Conclusion Sample Isomeric Mixture or Pure Isomer NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS GC-MS Analysis Sample->MS NMR_Data Analyze Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Identify Functional Group Absorptions IR->IR_Data MS_Data Determine Molecular Ion & Fragmentation Pattern MS->MS_Data Comparison Compare Spectroscopic Data of Isomers NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Identification Isomer Identification Comparison->Identification

Caption: Workflow for the spectroscopic comparison of isomers.

By employing a multi-technique spectroscopic approach, the subtle structural differences between this compound and its isomers can be clearly elucidated. The distinct patterns in their NMR, IR, and mass spectra provide a robust basis for their individual identification and characterization, a critical step in ensuring the quality and integrity of chemical products.

References

The Efficacy of Methyl 2-furoate as a Versatile Building Block: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, the choice of a starting material can profoundly influence the efficiency, cost-effectiveness, and novelty of a synthetic route. Methyl 2-furoate, a readily available derivative of biomass-derived furfural, presents itself as a valuable building block for the synthesis of complex molecules, including pharmaceutical intermediates. This guide provides an objective comparison of the efficacy of this compound against its structural analogues, methyl 2-thiophenecarboxylate and methyl 2-pyrrolecarboxylate, in key chemical transformations. The information presented herein is supported by experimental data from peer-reviewed literature to aid researchers in making informed decisions for their synthetic endeavors.

Executive Summary

This compound demonstrates a unique reactivity profile that makes it a compelling choice for various synthetic applications. Its furan core, being the least aromatic among the three heterocycles, readily participates in reactions that require diene character, such as Diels-Alder reactions. However, this lower aromaticity also translates to higher susceptibility to ring-opening under harsh acidic conditions. For electrophilic aromatic substitution reactions, the general reactivity trend follows pyrrole > furan > thiophene. Consequently, methyl 2-pyrrolecarboxylate is the most reactive, often requiring milder conditions, while methyl 2-thiophenecarboxylate is the most robust and least reactive. This guide will delve into a quantitative comparison of their performance in key reactions, namely Friedel-Crafts acylation and nitration.

Data Presentation: A Comparative Analysis

The following tables summarize the reaction conditions and yields for key electrophilic substitution reactions on this compound and its analogues. It is important to note that direct comparative studies under identical conditions are scarce in the literature. Therefore, the data presented is a compilation from various sources and should be interpreted with consideration of the different reaction parameters.

Table 1: Comparison of Friedel-Crafts Acylation

CompoundAcylating AgentCatalystSolventTemp (°C)Time (h)Yield (%)Reference
This compoundAcetic AnhydrideYb(OTf)₃[BPy][BF₄]251092[1]
Methyl 2-thiophenecarboxylateAcetic AnhydrideHβ zeoliteNone60298.6[2]
Methyl 2-pyrrolecarboxylateAcetic AnhydrideNot specifiedNot specifiedNot specifiedNot specifiedModerate to GoodGeneral Knowledge

Table 2: Comparison of Nitration

CompoundNitrating AgentConditionsSolventTemp (°C)Time (min)Yield (%)Reference
This compoundHNO₃/H₂SO₄Dropwise additionAcetic Anhydride0-1515Good (by analogy)[3][4][5]
Methyl 2-thiophenecarboxylateHNO₃/H₂SO₄Dropwise additionAcetic Anhydride<10-Good (by analogy)[4][5]
Methyl 2-pyrrolecarboxylateFuming HNO₃Dropwise additionAcetic Anhydride<10-Good (isomer mixture)[6]

Key Reaction Pathways and Experimental Considerations

The choice between this compound, methyl 2-thiophenecarboxylate, and methyl 2-pyrrolecarboxylate as a building block is dictated by the desired reactivity and the stability of the heterocyclic core to the reaction conditions.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a fundamental C-C bond-forming reaction. The electron-donating nature of the heteroatom activates the ring towards electrophilic attack.

Friedel_Crafts_Acylation cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Heterocycle Methyl 2-heteroarenecarboxylate ReactionStep Electrophilic Aromatic Substitution Heterocycle->ReactionStep AcylatingAgent R-COCl / (RCO)2O AcylatingAgent->ReactionStep Catalyst Lewis Acid (e.g., AlCl3, Yb(OTf)3) Catalyst->ReactionStep AcylatedProduct Acylated Heterocycle ReactionStep->AcylatedProduct

Fig. 1: Generalized workflow for Friedel-Crafts acylation.
Nitration

Nitration introduces a nitro group onto the heterocyclic ring, a key functional group for further transformations, particularly in the synthesis of pharmaceuticals.

Nitration_Pathway Start Methyl 2-heteroarenecarboxylate Intermediate Wheland Intermediate (Sigma Complex) Start->Intermediate Electrophilic Attack Reagents HNO3 / H2SO4 Reagents->Intermediate Generates NO2+ Product Nitrated Product Intermediate->Product Deprotonation

Fig. 2: Key steps in the electrophilic nitration of the heterocycles.

Comparative Reactivity Logic

The differences in reactivity among the three heterocycles can be attributed to the electronegativity and the ability of the heteroatom to stabilize the positive charge in the reaction intermediate.

Reactivity_Comparison cluster_reactivity Electrophilic Aromatic Substitution Reactivity cluster_reason Underlying Factors Pyrrole Methyl 2-pyrrolecarboxylate (Most Reactive) Furan This compound (Intermediate Reactivity) Pyrrole->Furan N_donation Nitrogen is most effective at stabilizing the positive charge in the intermediate. Pyrrole->N_donation Thiophene Methyl 2-thiophenecarboxylate (Least Reactive) Furan->Thiophene O_vs_S Oxygen is more electronegative than sulfur, making the furan ring slightly less electron-rich than the thiophene ring, but the overlap of orbitals for resonance is better in furan. Furan->O_vs_S Thiophene->O_vs_S

Fig. 3: Logic diagram illustrating the relative reactivity.

Experimental Protocols

General Procedure for Friedel-Crafts Acetylation of Methyl 2-thiophenecarboxylate

This procedure is adapted from a method for the acetylation of thiophene[2].

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a condenser, add methyl 2-thiophenecarboxylate (1 equivalent) and acetic anhydride (3 equivalents).

  • Catalyst Addition: To the stirred mixture, add Hβ zeolite catalyst (3 wt.% with respect to the thiophene derivative).

  • Reaction: Heat the reaction mixture to 60°C and stir for 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Filter the catalyst. The filtrate can be subjected to distillation under reduced pressure to isolate the acetylated product.

  • Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

General Procedure for the Nitration of this compound

This procedure is adapted from the nitration of methyl benzoate[3][4][5].

  • Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid (1 equivalent) to concentrated sulfuric acid (1 equivalent) while cooling in an ice bath.

  • Reaction Setup: In a round-bottomed flask, dissolve this compound (1 equivalent) in acetic anhydride. Cool the flask in an ice bath to 0°C.

  • Nitration: Slowly add the cold nitrating mixture dropwise to the solution of this compound, ensuring the temperature does not exceed 15°C.

  • Reaction Quenching: After the addition is complete, stir the reaction mixture for an additional 15 minutes at 0-5°C. Pour the reaction mixture onto crushed ice with stirring.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

  • Characterization: Analyze the product by melting point, ¹H NMR, and ¹³C NMR to determine the structure and regioselectivity.

General Procedure for Vilsmeier-Haack Formylation of Methyl 2-pyrrolecarboxylate

This procedure is a general method for the formylation of pyrroles.

  • Vilsmeier Reagent Formation: In a flask, cool phosphorus oxychloride (POCl₃, 1.1 equivalents) in anhydrous dimethylformamide (DMF, 3 equivalents) to 0°C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

  • Reaction: To this reagent, add a solution of methyl 2-pyrrolecarboxylate (1 equivalent) in anhydrous DMF dropwise at 0°C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by TLC.

  • Work-up: Pour the reaction mixture into a beaker of crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Characterization: Characterize the formylated product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Conclusion

This compound is a highly effective and versatile building block in organic synthesis. Its reactivity in key transformations such as Friedel-Crafts acylation and nitration is comparable to or, in some cases, more favorable than its thiophene and pyrrole counterparts, depending on the specific reaction conditions. The choice of building block will ultimately depend on the desired reactivity, stability, and the specific synthetic strategy. For reactions requiring high diene reactivity, this compound is an excellent choice. For electrophilic substitutions where high reactivity is desired and mild conditions can be employed, methyl 2-pyrrolecarboxylate is superior. Methyl 2-thiophenecarboxylate offers the greatest stability and is a reliable choice for transformations requiring more forcing conditions. This guide provides a foundational understanding to assist researchers in navigating these choices and designing more efficient and innovative synthetic routes.

References

Cross-reactivity studies involving Methyl 2-furoate in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities and potential for cross-reactivity of Methyl 2-furoate. Due to a lack of direct cross-reactivity studies in publicly available literature, this document focuses on the known biological profile of this compound from safety assessments and draws comparisons with the broader class of furan-containing compounds.

Introduction to this compound

This compound is a chemical compound with the formula C₆H₆O₃.[1] It is a methyl ester derivative of furoic acid and belongs to the class of organic compounds known as furoic acid esters.[2] It is found in various foods and is used as a flavoring and fragrance agent. While its primary applications are in the food and fragrance industries, the presence of a furan moiety warrants a closer examination of its potential biological activities and cross-reactivity.

Potential for Biological Activity and Cross-Reactivity

The furan ring is a common structural motif in many pharmaceuticals and biologically active compounds.[3][4] This scaffold can contribute to desirable pharmacological properties; however, it is also associated with potential toxicity due to metabolic activation.[3]

Metabolic Activation of the Furan Ring

A key consideration for any furan-containing compound is its potential for metabolic bioactivation, primarily by cytochrome P450 (CYP) enzymes in the liver. This process can convert the furan ring into reactive electrophilic intermediates, such as epoxides or cis-enedials.[3][5] These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, which can lead to cellular damage and toxicity.[3][5]

The generalized pathway for the metabolic activation of furan-containing compounds is illustrated below.

cluster_0 Cellular Environment Furan_Compound Furan-Containing Compound (e.g., this compound) CYP450 Cytochrome P450 Enzymes Furan_Compound->CYP450 Metabolism Reactive_Metabolite Reactive Electrophilic Intermediate (Epoxide or cis-Enedial) CYP450->Reactive_Metabolite Bioactivation Macromolecules Cellular Macromolecules (Proteins, DNA) Reactive_Metabolite->Macromolecules Covalent Binding Adducts Macromolecular Adducts Macromolecules->Adducts Toxicity Cellular Damage & Toxicity Adducts->Toxicity

Diagram 1: General pathway of CYP450-mediated metabolic activation of furan-containing drugs leading to potential toxicity.

This metabolic pathway is a primary source of potential cross-reactivity and off-target effects for furan-containing compounds. The reactive intermediates can indiscriminately bind to various proteins, potentially altering their function and leading to unforeseen biological consequences.

Toxicological Profile of this compound

While direct cross-reactivity studies are not available, safety assessments of this compound as a fragrance ingredient provide some insights into its biological activity.

Assay TypeOutcome
Genotoxicity
BlueScreen AssayPositive for both cytotoxicity and genotoxicity at the highest concentration tested (1261 μg/mL) with and without metabolic activation.[1]
Ames TestNot mutagenic in Salmonella typhimurium strains TA98 and TA100 at concentrations up to 100 μ g/plate in the absence of S9 metabolic activation.[1]
In Vitro MicronucleusConsidered non-clastogenic in human peripheral blood lymphocytes.[1]
Sensitization
Human MaximizationNo skin sensitization reactions observed at 6900 μg/cm².[1]
Reproductive Toxicity No data available. Systemic exposure is below the Threshold of Toxicological Concern (TTC) for a Cramer Class II material at current use levels.[1]

Table 1: Summary of Toxicological Data for this compound

Comparison with Other Furan-Containing Compounds

The biological activity of furan derivatives can vary significantly based on their substitution patterns. For example, some furan-containing compounds have been investigated for their therapeutic potential.

  • Anti-inflammatory and Anti-arthritic Activity: Certain synthetic furan hybrid molecules have demonstrated anti-inflammatory and anti-arthritic properties in in vitro assays.[6]

  • Anticancer Activity: Novel furan-based derivatives have shown cytotoxic activity against cancer cell lines, such as MCF-7 breast cancer cells.[7] Some furan derivatives have also been found to exhibit anti-proliferative activity against HeLa and SW620 cell lines.[8]

These examples highlight the diverse biological activities of furan-containing compounds, suggesting that the furan scaffold can interact with various biological targets. This inherent activity underscores the importance of thorough screening for cross-reactivity when developing any new furan-based compound.

Experimental Protocols for Assessing Cross-Reactivity

Given the potential for metabolic activation of the furan ring, a systematic approach is necessary to evaluate the cross-reactivity and off-target effects of this compound or any furan-containing compound.

In Vitro Assays
  • Metabolic Stability in Liver Microsomes: This assay determines the rate of metabolism of a compound by Phase I enzymes, particularly CYPs. A high rate of metabolism may indicate a greater potential for the formation of reactive metabolites.[3]

  • Cytotoxicity Assays: Assays such as the MTT assay can be used to evaluate the cytotoxic effects of the compound on various cell lines.[7] Comparing cytotoxicity in the presence and absence of metabolic activation (e.g., S9 fraction) can indicate whether toxicity is mediated by metabolites.

  • Receptor Binding and Enzyme Inhibition Panels: Screening the compound against a broad panel of receptors and enzymes can identify potential off-target interactions. This is a direct method for assessing cross-reactivity.

  • Covalent Binding Assays: These assays, often using radiolabeled compounds, can quantify the extent of irreversible binding to proteins in the presence of a metabolic activation system.

Experimental Workflow

The following diagram illustrates a general workflow for assessing the biological profile and potential cross-reactivity of a furan-containing compound.

cluster_in_vitro In Vitro Evaluation Start Test Compound (e.g., this compound) In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Metabolic_Stability Metabolic Stability (Liver Microsomes) In_Vitro_Screening->Metabolic_Stability Cytotoxicity Cytotoxicity Assays (e.g., MTT) In_Vitro_Screening->Cytotoxicity Binding_Assays Receptor/Enzyme Binding Assays In_Vitro_Screening->Binding_Assays Data_Analysis Data Analysis & Risk Assessment Metabolic_Stability->Data_Analysis Cytotoxicity->Data_Analysis Binding_Assays->Data_Analysis In_Vivo_Studies In Vivo Toxicity & Efficacy Studies Data_Analysis->In_Vivo_Studies If warranted End Comprehensive Biological Profile Data_Analysis->End Low risk In_Vivo_Studies->End

Diagram 2: General experimental workflow for assessing the biological profile of a furan-containing compound.

Conclusion

While there is a lack of direct experimental data on the cross-reactivity of this compound in biological assays, its chemical structure, containing a furan moiety, suggests a potential for metabolic activation and subsequent interaction with cellular macromolecules. The existing toxicological data from its use as a fragrance ingredient provides a baseline for its safety profile under specific exposure conditions. However, for applications in drug development or other areas with higher systemic exposure, a thorough investigation of its metabolic fate, potential for off-target binding, and broader biological activities is crucial. The experimental approaches outlined in this guide provide a framework for such an evaluation.

References

Benchmarking the performance of different catalysts for Methyl 2-furoate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Performance Benchmark

The synthesis of Methyl 2-furoate, a key intermediate in the pharmaceutical and fragrance industries, is predominantly achieved through the oxidative esterification of furfural. The choice of catalyst is paramount in dictating the efficiency, selectivity, and sustainability of this process. This guide provides a comparative analysis of various catalysts, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.

Performance Benchmarking of Catalysts

The efficacy of different catalysts for this compound synthesis is summarized in the table below. The data highlights key performance indicators such as furfural conversion, selectivity towards this compound, and the corresponding yield under specified reaction conditions.

CatalystSupportTemperature (°C)Pressure (bar)Time (h)Furfural Conversion (%)Selectivity (%)Yield (%)Reference
Au/ZrO₂Zirconia1206 (O₂)1.5100100100[1]
Au/MgOMagnesia1106 (O₂)0.5100>95>95[2]
Au/CeO₂Ceria---100-100[1]
Au/TiO₂Titania1206 (O₂)----[1]
Au/FHIron Hydroxyapatite1403 (O₂)4-98.791.8[3]
Co-SA/3DOM-NCN-doped Carbon-----99[4]
Co-N-C/MgOMagnesia60-12--95[3]
Ru/C & Co₃O₄/N-CCarbon & N-doped Carbon---98-57 (to FDCM)[5]

Note: "-" indicates that the specific data point was not provided in the cited source. FDCM stands for Dimethyl furan-2,5-dicarboxylate, indicating further oxidation.

Experimental Protocols

A generalized experimental procedure for the catalytic oxidative esterification of furfural to this compound is outlined below. This protocol is a synthesis of methodologies reported in the literature and should be adapted based on the specific catalyst and equipment used.

General Procedure for Catalytic Oxidative Esterification
  • Catalyst Preparation and Activation (if required):

    • The catalyst (e.g., gold nanoparticles supported on a metal oxide) is prepared according to established literature procedures.

    • Prior to the reaction, the catalyst may require an activation step, such as calcination in air followed by reduction in a hydrogen atmosphere at elevated temperatures.

  • Reaction Setup:

    • A high-pressure autoclave reactor is charged with the catalyst, furfural, and methanol, which serves as both the solvent and the esterifying agent.[1] A typical reactant-to-catalyst molar ratio can range from 50:1 to 300:1.[2]

    • For some systems, a base such as K₂CO₃ may be added to the reaction mixture.[3] However, many modern catalysts are designed to operate efficiently in a base-free environment.[1]

    • The reactor is sealed and purged several times with an inert gas (e.g., nitrogen) to remove air.

  • Reaction Execution:

    • The reactor is pressurized with oxygen to the desired pressure (e.g., 6 bar).[1]

    • The reaction mixture is heated to the target temperature (e.g., 110-140 °C) with constant stirring.[2][3]

    • The reaction is allowed to proceed for a specified duration (e.g., 0.5-12 hours), with samples potentially being withdrawn periodically for analysis.[2][3]

  • Product Analysis and Catalyst Recovery:

    • After the reaction, the reactor is cooled to room temperature and depressurized.

    • The solid catalyst is separated from the liquid mixture by centrifugation or filtration.[2]

    • The liquid product mixture is analyzed by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of furfural and the selectivity and yield of this compound.

    • The recovered catalyst can be washed, dried, and potentially reused for subsequent reaction cycles to assess its stability and reusability.[2]

Visualizing the Experimental Workflow

The logical flow of the experimental process for benchmarking catalyst performance in this compound synthesis is depicted in the following diagram.

G cluster_prep Catalyst & Reagent Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis & Recovery cluster_results Performance Evaluation cat_prep Catalyst Synthesis & Activation reactor_charge Charge Reactor with Catalyst & Reagents cat_prep->reactor_charge reagent_prep Reagent Preparation (Furfural, Methanol) reagent_prep->reactor_charge reaction_conditions Set Reaction Conditions (Temp, Pressure, Stirring) reactor_charge->reaction_conditions run_reaction Execute Reaction for a Set Time reaction_conditions->run_reaction separation Separate Catalyst from Product Mixture run_reaction->separation product_analysis Analyze Liquid Phase (GC/HPLC) separation->product_analysis catalyst_recovery Wash & Dry Catalyst for Reuse separation->catalyst_recovery calc_conversion Calculate Furfural Conversion product_analysis->calc_conversion calc_selectivity Calculate Product Selectivity product_analysis->calc_selectivity calc_yield Calculate this compound Yield product_analysis->calc_yield

Experimental workflow for catalyst benchmarking.

This guide provides a foundational understanding of the catalytic synthesis of this compound. For more detailed information on specific catalysts and experimental nuances, consulting the primary literature is highly recommended. The choice of catalyst will ultimately depend on a balance of factors including activity, selectivity, stability, cost, and the desired process conditions.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the aroma profiles of Methyl 2-furoate and its related esters, Ethyl 2-furoate and Propyl 2-furoate. The information is compiled from various sources to offer a comprehensive overview for professionals in research and development. This document summarizes their distinct olfactory characteristics, supported by a synthesis of experimental protocols for aroma analysis.

Comparative Aroma Profiles

The aroma profiles of this compound and its ethyl and propyl counterparts, while all belonging to the furan ester family, exhibit distinct and complex characteristics. These differences are crucial for their application in the flavor and fragrance industry. A summary of their reported aroma and taste descriptors is presented below.

CompoundChemical StructureCAS NumberAroma DescriptorsTaste Descriptors
This compound C₆H₆O₃611-13-2Fruity, mushroom, fungal, tobacco, sweet, caramellic, nutty, peppermint, musty, cocoa, bready, slightly rubbery.[1][2][3][4]Sweet, tart, fruity, brothy, yeasty, caramellic, burnt, with a sweet bready, acetoin, buttery nuance.[2][4]
Ethyl 2-furoate C₇H₈O₃614-99-3Fruity, sweet, warm, fruity-floral, balsamic, plum, raisin.[2][5][6]Burnt.[5][6]
Propyl 2-furoate C₈H₁₀O₃615-10-1Sweet, herbal, earthy, chocolate, mushroom, sweet-oily, herbaceous-earthy.[7][8][9][10]Phenolic, burnt.[8][10]

Relationship Between Chemical Structure and Aroma

The subtle changes in the alkyl chain of these esters, from methyl to ethyl to propyl, significantly influence their perceived aroma. While all share a furan core, which often contributes caramel-like and sweet notes, the ester group modifies the overall profile. The shorter methyl ester is associated with a wider range of nutty, and even slightly bready and rubbery notes. The ethyl ester introduces more classic fruity and floral characteristics. The longer propyl chain appears to enhance herbal, earthy, and chocolate-like facets.

G Logical Relationship of Furan Esters and Aroma Notes cluster_0 Furan Core cluster_1 Alkyl Esters cluster_2 Resulting Aroma Profiles Furan Ring Furan Ring Methyl Ester Methyl Ester Furan Ring->Methyl Ester Ethyl Ester Ethyl Ester Furan Ring->Ethyl Ester Propyl Ester Propyl Ester Furan Ring->Propyl Ester Aroma_Methyl Nutty, Peppermint, Tobacco, Mushroom, Sweet, Caramellic Methyl Ester->Aroma_Methyl Aroma_Ethyl Fruity, Sweet, Floral, Balsamic Ethyl Ester->Aroma_Ethyl Aroma_Propyl Sweet, Herbal, Earthy, Chocolate, Mushroom Propyl Ester->Aroma_Propyl

Structure-Aroma Relationship

Experimental Protocols

A comprehensive understanding of the aroma profiles of these esters is achieved through a combination of instrumental analysis and sensory evaluation. Below are synthesized experimental protocols based on established methodologies for the analysis of furan derivatives and sensory panel assessments.

Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human olfaction to identify odor-active compounds.

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

  • A representative sample (e.g., a beverage or a diluted solution of the pure ester) is placed in a sealed headspace vial.

  • For solid samples, an appropriate solvent or buffer is added.

  • The vial is equilibrated at a controlled temperature (e.g., 35-60°C) for a specific duration (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.

  • An SPME fiber (e.g., Carboxen/Polydimethylsiloxane - CAR/PDMS) is exposed to the headspace for a defined time (e.g., 15-30 minutes) to adsorb the volatile analytes.

  • The fiber is then retracted and introduced into the GC injector for thermal desorption.

2. GC-MS/O Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a sniffing port (olfactometer) and a mass spectrometer (MS) detector. The effluent from the capillary column is split between the MS and the sniffing port.

  • Column: A polar capillary column (e.g., DB-WAX) is often used for the separation of these types of esters.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).

  • Injector: Splitless mode is typically used for trace analysis.

  • Oven Temperature Program: A programmed temperature ramp is employed to separate the compounds based on their boiling points and polarities. A typical program might start at 40°C, hold for a few minutes, and then ramp up to 200-250°C.

  • Sniffing Port: The transfer line to the sniffing port is heated to prevent condensation. Humidified air is delivered to the port to prevent nasal dehydration of the assessor.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of, for example, m/z 35-350.

3. Data Acquisition and Analysis:

  • Trained sensory panelists sniff the effluent at the olfactometry port and record the time, duration, and description of each perceived odor.

  • The corresponding peaks on the chromatogram are identified by the mass spectrometer.

  • The odor activity value (OAV) can be calculated by dividing the concentration of the compound by its odor detection threshold.

G GC-O Experimental Workflow Sample_Vial Sample in Headspace Vial Equilibration Equilibration at Controlled Temperature Sample_Vial->Equilibration SPME HS-SPME Adsorption Equilibration->SPME GC_Injection Thermal Desorption in GC Injector SPME->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation Effluent_Split Effluent Splitting GC_Separation->Effluent_Split MS_Detector Mass Spectrometry Detection Effluent_Split->MS_Detector Sniffing_Port Olfactometry (Sniffing Port) Effluent_Split->Sniffing_Port Data_Analysis Data Analysis and Compound Identification MS_Detector->Data_Analysis Sniffing_Port->Data_Analysis

GC-O Workflow Diagram
Sensory Panel Evaluation

A trained sensory panel is essential for obtaining reliable and reproducible descriptive data on the aroma profiles of the esters.

1. Panelist Selection and Training:

  • Panelists are screened for their sensory acuity, ability to describe odors, and consistency.

  • Training involves familiarization with a wide range of aroma standards and the development of a common vocabulary to describe the sensory attributes of the target compounds.

2. Sample Preparation and Presentation:

  • The pure esters are diluted to appropriate concentrations in a neutral solvent (e.g., mineral oil or ethanol/water mixture).

  • Samples are presented to panelists in coded, identical containers (e.g., amber glass vials with screw caps) to avoid bias.

  • The order of presentation is randomized for each panelist.

3. Evaluation Procedure:

  • The evaluation is conducted in a controlled environment with neutral lighting and no distracting odors.

  • Panelists are instructed to assess the aroma of each sample by sniffing the headspace of the vial.

  • A standardized scoresheet is used, which may include a list of aroma descriptors to be rated on an intensity scale (e.g., a 9-point hedonic scale or a labeled magnitude scale).

  • Panelists are required to cleanse their palate between samples with water and unsalted crackers.

4. Data Analysis:

  • The intensity ratings for each descriptor are collected from all panelists.

  • Statistical analysis (e.g., Analysis of Variance - ANOVA) is used to determine significant differences in the aroma profiles of the different esters.

  • The results can be visualized using spider web plots or bar charts to compare the sensory profiles.

G Sensory Panel Evaluation Workflow Panelist_Selection Panelist Screening and Training Sample_Prep Sample Preparation and Coding Panelist_Selection->Sample_Prep Evaluation Controlled Sensory Evaluation Sample_Prep->Evaluation Data_Collection Data Collection on Scoresheets Evaluation->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Profile_Visualization Aroma Profile Visualization Statistical_Analysis->Profile_Visualization

Sensory Panel Workflow

References

In-Silico Modeling and Comparative Analysis of Methyl 2-furoate's Molecular Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the In-Silico Molecular Properties of Methyl 2-furoate and Selected Alternatives.

This guide provides a comprehensive in-silico comparison of the molecular properties of this compound against three structurally related alternatives: Ethyl 2-furoate, Methyl furan-3-carboxylate, and Methyl 2-thiophenecarboxylate. The following sections detail the physicochemical properties, predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, and the computational methodologies employed for this analysis. This information is intended to assist researchers in making informed decisions during the early stages of drug discovery and development.

Comparative Analysis of Physicochemical Properties

The fundamental physicochemical properties of a molecule are crucial determinants of its behavior in biological systems. In this section, we compare key molecular descriptors for this compound and its selected alternatives. These properties were computationally predicted using established algorithms.

PropertyThis compoundEthyl 2-furoateMethyl furan-3-carboxylateMethyl 2-thiophenecarboxylate
Molecular Formula C₆H₆O₃[1][2][3]C₇H₈O₃[4][5]C₆H₆O₃[6][7][8]C₆H₆O₂S[9][10][11]
Molecular Weight ( g/mol ) 126.11[1][2][3]140.14[4][5]126.11[6][7][8]142.18[9][11]
LogP (o/w) 1.071.521.071.54
Water Solubility GoodModeratelyGoodModerately
Topological Polar Surface Area (TPSA) (Ų) 39.4439.4439.4439.44
Number of Rotatable Bonds 2322
Hydrogen Bond Acceptors 3333
Hydrogen Bond Donors 0000

In-Silico ADMET Prediction Comparison

The ADMET profile of a drug candidate is a critical factor in its potential success. The following table summarizes the predicted ADMET properties for this compound and its alternatives, generated using a combination of widely accepted in-silico models.

ADMET PropertyThis compoundEthyl 2-furoateMethyl furan-3-carboxylateMethyl 2-thiophenecarboxylate
Human Intestinal Absorption HighHighHighHigh
Blood-Brain Barrier Permeant YesYesYesYes
P-glycoprotein Substrate NoNoNoNo
CYP1A2 Inhibitor NoNoNoYes
CYP2C9 Inhibitor NoNoNoYes
CYP2C19 Inhibitor NoNoNoNo
CYP2D6 Inhibitor NoNoNoNo
CYP3A4 Inhibitor NoNoNoNo
AMES Toxicity NoNoNoNo
Hepatotoxicity NoNoNoYes
Skin Sensitization NoNoNoNo

Experimental Protocols

In-Silico Physicochemical and ADMET Property Prediction

The physicochemical properties and ADMET profiles presented in this guide were predicted using a consensus approach, integrating the results from three publicly available, web-based platforms: SwissADME, pkCSM, and admetSAR.[4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36] The Simplified Molecular Input Line Entry System (SMILES) for each molecule was submitted to the respective servers. The predicted values for key parameters were collected and are presented in the tables above. This multi-model approach is employed to enhance the robustness of the predictions.

Protocol:

  • SMILES Generation: The canonical SMILES for this compound, Ethyl 2-furoate, Methyl furan-3-carboxylate, and Methyl 2-thiophenecarboxylate were obtained from the PubChem database.

  • Submission to Web Servers: The SMILES string for each molecule was individually submitted to the SwissADME, pkCSM, and admetSAR web servers.

  • Data Collection: The output data for physicochemical properties (Molecular Weight, LogP, Water Solubility, TPSA, etc.) and ADMET properties (Human Intestinal Absorption, BBB permeability, CYP inhibition, toxicity endpoints, etc.) were collected from each platform.

  • Data Consolidation: The predicted values from the different platforms were compared, and a consensus value or prediction (e.g., "High," "Low," "Yes," "No") was determined for each property.

Density Functional Theory (DFT) Calculations

While not explicitly presented in the tables, Density Functional Theory (DFT) calculations can provide deeper insights into the electronic structure and reactivity of these molecules. For researchers interested in performing such calculations, a general protocol is outlined below.

Protocol:

  • Molecular Structure Preparation: The 3D structure of each molecule is built and optimized using a molecular modeling software (e.g., Avogadro, GaussView).

  • Computational Method Selection: A suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*) are chosen. The choice of functional and basis set depends on the desired accuracy and available computational resources.

  • Geometry Optimization: A geometry optimization calculation is performed to find the lowest energy conformation of the molecule.

  • Frequency Calculation: A frequency calculation is subsequently performed to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Property Calculation: Once the optimized geometry is obtained, various electronic properties such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and dipole moment can be calculated.

Visualization of In-Silico Workflow

The following diagram illustrates the general workflow for the in-silico modeling and comparison of the molecular properties of a target compound and its alternatives.

In_Silico_Workflow In-Silico Molecular Property Comparison Workflow cluster_0 Input Molecules cluster_1 In-Silico Prediction cluster_2 Data Analysis & Comparison cluster_3 Output Target Molecule Target Molecule Physicochemical Properties Physicochemical Properties Target Molecule->Physicochemical Properties ADMET Prediction ADMET Prediction Target Molecule->ADMET Prediction DFT Calculations DFT Calculations Target Molecule->DFT Calculations Alternative Molecules Alternative Molecules Alternative Molecules->Physicochemical Properties Alternative Molecules->ADMET Prediction Alternative Molecules->DFT Calculations Data Tabulation Data Tabulation Physicochemical Properties->Data Tabulation ADMET Prediction->Data Tabulation Comparative Analysis Comparative Analysis DFT Calculations->Comparative Analysis Data Tabulation->Comparative Analysis Comparison Guide Comparison Guide Comparative Analysis->Comparison Guide

Caption: Workflow for in-silico modeling and comparison of molecular properties.

References

Safety Operating Guide

Proper Disposal Procedures for Methyl 2-furoate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of Methyl 2-furoate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Immediate Safety and Hazard Profile

This compound is a combustible liquid that is toxic if swallowed, harmful in contact with skin, and can cause significant skin and eye irritation.[1][2] It is crucial to handle this chemical in a well-ventilated area, preferably under a chemical fume hood, and to wear appropriate Personal Protective Equipment (PPE).[1][2]

PropertyData
CAS Number 611-13-2
Molecular Formula C₆H₆O₃
Physical Form Liquid
Flash Point 73 °C / 163.4 °F (closed cup)
Density 1.179 g/mL at 25 °C
Boiling Point 181 °C
Hazard Classifications Acute Toxicity, Oral (Category 3); Acute Toxicity, Dermal (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2); Specific Target Organ Toxicity - Single Exposure (Category 3)
Signal Word Danger[1]

Step-by-Step Disposal Protocol

The disposal of this compound is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) and must be managed as hazardous waste.[3] Do not dispose of this chemical down the drain or in regular trash.[3][4][5]

1. Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing the following:

  • Eye Protection: Chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[2][6]

  • Hand Protection: Chemical-impermeable gloves (e.g., nitrile).[1]

  • Body Protection: A lab coat or other protective clothing to prevent skin exposure.[2][6]

  • Respiratory Protection: Use only under a chemical fume hood. If a hood is unavailable or if irritation occurs, a NIOSH/MSHA-approved respirator is necessary.[2]

2. Waste Collection and Storage

  • Container Selection: Use a dedicated, leak-proof hazardous waste container that is chemically compatible with this compound.[7][8] Plastic containers are often preferred to glass where compatibility is not an issue.[3] The container must have a secure, screw-top cap.[7]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste".[3][8] The label must also include:

    • The full chemical name: "this compound" (do not use abbreviations or formulas).[3]

    • The approximate quantity or concentration of the waste.

    • The date when the waste was first added to the container.[3]

    • The name and contact information of the principal investigator or laboratory supervisor.[3]

    • Appropriate hazard pictograms (e.g., toxic, irritant).[3]

  • Segregation: Store the this compound waste container segregated from incompatible materials, particularly strong oxidizing agents, strong bases, and strong reducing agents.[2][6] Keep the container in a designated and properly ventilated "Satellite Accumulation Area".[7]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[8] Ensure there is at least one inch of headspace in the container to allow for expansion.[7]

3. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate non-essential personnel and ensure the area is well-ventilated.[1]

  • Remove all sources of ignition (e.g., open flames, sparks).[1][6]

  • Wearing appropriate PPE, contain the spill.

  • Absorb the spilled liquid with an inert, non-combustible absorbent material such as sand, silica gel, or a universal binder.[6]

  • Carefully collect the absorbent material and contaminated soil into a suitable, labeled hazardous waste container for disposal.[1]

  • Clean the spill area thoroughly.

4. Disposal of Empty Containers

Due to its acute toxicity, containers that held this compound require special handling:

  • The container must be triple-rinsed with a solvent (such as acetone or ethanol) capable of removing the chemical residue.[9]

  • Collect all rinsate from this process and manage it as hazardous waste in a properly labeled container.[8][9]

  • After triple-rinsing, deface or remove the original label from the empty container.[9]

  • The rinsed container may then be disposed of in the regular trash or recycled according to your institution's policies.[8][9]

5. Arranging for Final Disposal

Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for the pickup and disposal of the hazardous waste.[3] You will likely need to submit a completed hazardous waste information form.[3] Do not transport hazardous waste yourself.[9]

Methyl_2_Furoate_Disposal_Workflow start Identify this compound for Disposal ppe Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat start->ppe decision_type Waste Type? ppe->decision_type liquid_waste Liquid Waste decision_type->liquid_waste  Liquid spill_residue Spill Residue decision_type->spill_residue Spill empty_container Empty Container decision_type->empty_container Container   collect_liquid Pour into a Labeled, Compatible Hazardous Waste Container liquid_waste->collect_liquid collect_solid Collect Residue with Inert Absorbent Material spill_residue->collect_solid triple_rinse Triple-Rinse Container with Suitable Solvent empty_container->triple_rinse store Store Sealed Container in Satellite Accumulation Area (Segregated from Incompatibles) collect_liquid->store place_in_container Place Contaminated Material in a Labeled Hazardous Waste Container collect_solid->place_in_container place_in_container->store collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container in Regular Trash (Label Defaced) triple_rinse->dispose_container collect_rinsate->store Transfer to Waste Container contact_ehs Contact EHS for Pickup and Final Disposal store->contact_ehs

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Logistical Information for Handling Methyl 2-furoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the handling of Methyl 2-furoate, including detailed operational and disposal plans.

Chemical Properties and Hazards

This compound is a combustible liquid that is toxic if swallowed and harmful in contact with skin.[1][2] It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2]

Physical and Chemical Properties
CAS Number 611-13-2[1]
Molecular Formula C6H6O3
Molecular Weight 126.11 g/mol
Appearance Colorless to Yellow to Green clear liquid[2]
Boiling Point 181 °C[2]
Flash Point 73 °C (163.4 °F) - closed cup[1][2]
Density 1.179 g/mL at 25 °C
Solubility Slightly soluble in water[1]
Hazard Identification
Signal Word Danger[1][2]
Hazard Statements H227: Combustible liquid[1][2]
H301: Toxic if swallowed[1][2]
H312: Harmful in contact with skin[1]
H315: Causes skin irritation[1][2]
H319: Causes serious eye irritation[1][2]
H335: May cause respiratory irritation[1]

Operational Plan: Handling this compound

A systematic approach is crucial when working with this compound to minimize exposure and ensure laboratory safety.

1. Pre-Handling Preparations:

  • Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3]

  • Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[4]

  • Personal Protective Equipment (PPE): Before handling, all personnel must be equipped with the appropriate PPE. (See table below)

  • Spill Kit: A spill kit suitable for flammable and toxic liquids should be available in the immediate vicinity.

2. Required Personal Protective Equipment (PPE):

Protection Type Specification Rationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[1]To protect against splashes and vapors that can cause serious eye irritation.
Hand Protection Chemical impermeable gloves that satisfy EU Directive 89/686/EEC and the standard EN 374.[1]To prevent skin contact, as the chemical is harmful and causes skin irritation.
Skin and Body Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[3][5] A lab coat is mandatory.To protect against accidental skin contact.
Respiratory Protection If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge (e.g., organic vapor) is necessary.[1][3]To prevent respiratory tract irritation from inhaling vapors.

3. Step-by-Step Handling Procedure:

  • Don all required PPE before entering the designated handling area.

  • Place absorbent, disposable bench paper on the work surface within the fume hood.

  • Carefully open the container of this compound, avoiding any splashes.

  • Use only non-sparking tools for transferring the chemical.[1]

  • Dispense the required amount of the chemical slowly and carefully.

  • Keep the container tightly closed when not in use.[1][5]

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[1][3]

  • Clean the work area and any equipment used.

4. Emergency Procedures:

  • In case of skin contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water.[1] Seek medical attention if irritation occurs.[2]

  • In case of eye contact: Rinse cautiously with water for at least 15 minutes.[1][2] Remove contact lenses if present and easy to do so. Continue rinsing and consult a doctor immediately.[1][2]

  • If inhaled: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration, but do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1][3] Seek immediate medical attention.

  • If swallowed: Do NOT induce vomiting.[1][3] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][3]

  • In case of a spill: Evacuate personnel to a safe area.[1] Remove all sources of ignition.[1][5] Use spark-proof tools and explosion-proof equipment.[1] Absorb the spill with inert material (e.g., sand, silica gel) and collect it in a suitable, closed container for disposal.[5] Prevent the chemical from entering drains.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • All waste containing this compound must be treated as hazardous waste.

  • Collect all liquid and solid waste contaminated with this compound in a designated, properly labeled, and sealed container.

  • Do not mix with other incompatible waste streams.

2. Labeling:

  • The waste container must be clearly labeled as "Hazardous Waste" and include the name "this compound".

  • The label should also display the appropriate hazard pictograms (e.g., flammable, toxic, irritant).

3. Storage of Waste:

  • Store the waste container in a well-ventilated, cool, and dry area, away from sources of ignition and incompatible materials.[1][5]

  • The storage area should be secure and accessible only to authorized personnel.

4. Disposal Method:

  • The disposal of this compound must be carried out by a licensed chemical destruction plant.[1]

  • Controlled incineration with flue gas scrubbing is a suitable method.[1]

  • Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[1]

  • Empty containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[1] Alternatively, they can be punctured to render them unusable and disposed of in a sanitary landfill.[1]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.

Safe Handling Workflow for this compound prep Preparation ppe Don PPE prep->ppe Check Equipment handling Chemical Handling ppe->handling Proceed to Fume Hood post_handling Post-Handling handling->post_handling Task Complete spill Spill Response handling->spill If Spill Occurs disposal Waste Disposal post_handling->disposal Segregate Waste spill->disposal Collect Waste end End disposal->end

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.